Product packaging for Cafedrine-theodrenaline(Cat. No.:CAS No. 13460-98-5)

Cafedrine-theodrenaline

货号: B228420
CAS 编号: 13460-98-5
分子量: 375.4 g/mol
InChI 键: WMCMJIGLYZDKRN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Theodrenaline is a chemically linked conjugate of noradrenaline and theophylline, which positions it as a compound of significant interest for sophisticated pharmacological and oncology research. Its primary research value is explored in two distinct areas: as a component of an established anti-hypotensive formulation and, more recently, as a novel, computationally-identified multitargeted agent for lung cancer. In cardiovascular research, Theodrenaline is investigated in a fixed 20:1 ratio with Cafedrine, a combination used to treat hypotensive states. Studies aim to elucidate its unique mechanism of action, which involves increasing mean arterial pressure by enhancing cardiac preload, stroke volume, and cardiac output, while typically leaving systemic vascular resistance and heart rate largely unchanged . This hemodynamic profile is a key focus for researchers studying circulatory stabilization under anesthesia. The most promising and innovative application of Theodrenaline is in oncology, specifically in overcoming drug resistance in lung cancer. Advanced computational molecular docking and dynamics studies have identified Theodrenaline as a potent multitargeted inhibitor capable of simultaneously engaging a broad spectrum of lung cancer-associated proteins . This polypharmacological profile is critical because targeting multiple pathways, such as those related to transferase, hydrolase, signaling, and apoptosis-related proteins, can choke the cancer system and reduce the likelihood of resistance development, which is a major challenge with single-target therapies . The compound's potential to inhibit key pathways makes it a compelling candidate for further experimental validation in cancer research. Beyond its primary applications, investigations into its cellular mechanisms have shown that the Cafedrine/Theodrenaline combination can induce a rapid, transient increase in cytosolic Ca²⁺ concentration in human tracheal epithelial cells via ryanodine receptor-mediated Ca²⁺ release . This effect on a key second messenger system highlights its potential to influence fundamental cellular processes and underscores its utility as a research tool for probing calcium-dependent signaling pathways.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H21N5O5 B228420 Cafedrine-theodrenaline CAS No. 13460-98-5

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

7-[2-[[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]amino]ethyl]-1,3-dimethylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O5/c1-20-15-14(16(26)21(2)17(20)27)22(9-19-15)6-5-18-8-13(25)10-3-4-11(23)12(24)7-10/h3-4,7,9,13,18,23-25H,5-6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMCMJIGLYZDKRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCNCC(C3=CC(=C(C=C3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40864406
Record name 7-(2-{[2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl]amino}ethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40864406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13460-98-5
Record name 7-[2-[[2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl]amino]ethyl]-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13460-98-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Theodrenaline [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013460985
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Theodrenaline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12927
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 7-(2-{[2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl]amino}ethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40864406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name THEODRENALINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RW8PD99T8G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Sympathomimetic Powerhouse: A Technical Guide to the Pharmacological Properties of the Cafedrine-Theodrenaline Combination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fixed-dose combination of cafedrine (B87544) and theodrenaline, typically in a 20:1 ratio, is a sympathomimetic agent with a long history of use in Germany and other European countries for the management of hypotensive states, particularly during anesthesia and in emergency medicine.[1] This technical guide provides an in-depth overview of the pharmacological properties of this combination, focusing on its mechanism of action, pharmacokinetics, pharmacodynamics, and the experimental basis for our current understanding. All quantitative data are presented in structured tables for clarity, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Core Pharmacological Properties

The cafedrine-theodrenaline combination exerts its hemodynamic effects through a synergistic interplay of its constituent components. Cafedrine is a conjugate of norephedrine (B3415761) and theophylline, while theodrenaline is a conjugate of noradrenaline and theophylline.[1] This unique formulation provides both direct and indirect sympathomimetic actions, as well as phosphodiesterase (PDE) inhibition, resulting in a distinct cardiovascular profile.[1]

Mechanism of Action

The primary effect of the this compound combination is an increase in blood pressure, which is achieved through a multi-faceted mechanism impacting cardiac output and, to a lesser extent, systemic vascular resistance.

In Cardiomyocytes: The positive inotropic (increased contractility) and chronotropic (increased heart rate) effects are predominantly mediated by the stimulation of β1-adrenergic receptors in the heart.[1] The noradrenaline component of theodrenaline directly activates these receptors. Concurrently, the norephedrine moiety of cafedrine acts as an indirect sympathomimetic by stimulating the release of endogenous noradrenaline from sympathetic nerve terminals, further enhancing β1-receptor activation.[1] Both cafedrine and theodrenaline contain theophylline, a non-selective PDE inhibitor. By inhibiting PDE3 in cardiac muscle, the breakdown of cyclic adenosine (B11128) monophosphate (cAMP) is reduced, leading to increased intracellular cAMP levels.[1] This accumulation of cAMP potentiates the downstream signaling cascade initiated by β1-receptor activation, resulting in a more pronounced and sustained inotropic effect.[1]

In Vascular Smooth Muscle Cells: The effect on vascular tone is more complex. The noradrenaline component of theodrenaline can stimulate α1-adrenergic receptors on vascular smooth muscle, leading to vasoconstriction.[1] However, this effect is counteracted by several factors. The norephedrine component of cafedrine may act as a partial agonist at α1-adrenoceptors, potentially competing with the full agonist noradrenaline.[1] Furthermore, the theophylline-mediated inhibition of PDE can lead to an accumulation of cyclic guanosine (B1672433) monophosphate (cGMP) in vascular smooth muscle, promoting vasodilation.[1] The net effect is that systemic vascular resistance often remains largely unchanged.[2]

Signaling Pathway in Cardiomyocytes

cluster_0 This compound cluster_1 Cellular Components cluster_2 Cellular Response Cafedrine Cafedrine Nerve_Terminal Sympathetic Nerve Terminal Cafedrine->Nerve_Terminal stimulates release of Theodrenaline Theodrenaline Beta1_Receptor β1-Adrenergic Receptor Theodrenaline->Beta1_Receptor Noradrenaline component Nerve_Terminal->Beta1_Receptor Noradrenaline Gs_Protein Gs Protein Beta1_Receptor->Gs_Protein activates AC Adenylyl Cyclase Gs_Protein->AC activates cAMP cAMP AC->cAMP converts ATP ATP PDE3 PDE3 cAMP->PDE3 degraded by Inotropy Increased Inotropy cAMP->Inotropy leads to Theophylline Theophylline (from both) Theophylline->PDE3 inhibits

Signaling cascade in cardiomyocytes leading to increased contractility.

Signaling Pathway in Vascular Smooth Muscle Cells

cluster_0 This compound cluster_1 Cellular Components cluster_2 Cellular Response Theodrenaline Theodrenaline (Noradrenaline component) Alpha1_Receptor α1-Adrenergic Receptor Theodrenaline->Alpha1_Receptor activates Cafedrine Cafedrine (Norephedrine component) Cafedrine->Alpha1_Receptor partial agonist Theophylline Theophylline (from both) PDE PDE Theophylline->PDE inhibits Gq_Protein Gq Protein Alpha1_Receptor->Gq_Protein activates PLC Phospholipase C Gq_Protein->PLC activates Ca_Release Ca²⁺ Release (from SR) PLC->Ca_Release stimulates Vasoconstriction Vasoconstriction Ca_Release->Vasoconstriction leads to cGMP cGMP cGMP->PDE degraded by Vasodilation Vasodilation cGMP->Vasodilation promotes

Opposing signaling pathways in vascular smooth muscle cells.

Pharmacokinetics

The pharmacokinetic profile of the this compound combination has not been extensively studied.

ParameterValueSpeciesReference
Cafedrine
Initial Plasma Level (after 200 mg IV)6 µg/mLHuman[2]
Half-life~60 minutesHuman[2]
MetabolismMetabolized to norephedrine and other minor metabolites.Human[2]
ExcretionNearly 90% of the norephedrine metabolite is excreted unchanged by the kidneys within 24 hours.Human[2]
Theodrenaline
PharmacokineticsNot well characterized due to instability and low administered doses.-[2]

Note: The clinical significance of cafedrine's metabolites and their contribution to the overall pharmacological effect are not fully understood.

Pharmacodynamics and Hemodynamic Effects

The combination of cafedrine and theodrenaline produces a rapid and sustained increase in blood pressure, primarily by increasing cardiac output.

Hemodynamic Effects in Humans
ParameterEffectMagnitude of ChangeOnset/DurationStudy PopulationReference
Mean Arterial Pressure (MAP) Increase~11-14 mmHg within 5-10 minRapid onset, peak effect at ~9-17 minPatients under general/regional anesthesia[2][3]
Increase28% (theodrenaline alone)Immediate onset, decreases over 20 minHealthy subjects[2]
IncreaseDelayed but longer-lasting (cafedrine alone)Maximum effect at 20 minHealthy subjects[2]
Increase43%-Patients under epidural anesthesia[2]
Cardiac Output/Index IncreaseSignificant increase-Healthy subjects & patients[2][4]
Stroke Volume IncreaseSignificant increase-Healthy subjects[2]
Systemic Vascular Resistance Largely Unchanged--Healthy subjects & patients[2][4]
Heart Rate Mildly Decreased or Unchanged--Awake healthy subjects[2]
Increased--Patients under anesthesia[2]
Cardiac Preload Increase--Healthy subjects[2]
Factors Influencing the Hemodynamic Response

Several factors have been identified that can influence the effectiveness of the this compound combination:

  • Gender: Some studies suggest a more pronounced effect in female patients.[3]

  • Baseline Blood Pressure: The pressor effect is less substantial in patients with a higher baseline MAP.[2]

  • Concomitant Medications: The use of β-blockers can delay the onset and reduce the magnitude of the blood pressure increase.[2]

  • Heart Failure: Patients with heart failure may require higher doses to achieve a similar increase in MAP.[3]

Experimental Protocols

Clinical Studies in Anesthetized Patients (Heller et al., 2008 & 2015)

Experimental Workflow for Clinical Studies

cluster_0 Patient Selection and Preparation cluster_1 Intervention and Monitoring cluster_2 Data Analysis Patient_Inclusion Inclusion of patients undergoing general or regional anesthesia Anesthesia_Induction Induction and maintenance of anesthesia Patient_Inclusion->Anesthesia_Induction Hypotension_Event Hypotensive event (e.g., SBP < 80% of baseline) Anesthesia_Induction->Hypotension_Event Drug_Administration IV administration of Cafedrine/Theodrenaline Hypotension_Event->Drug_Administration Hemodynamic_Monitoring Continuous hemodynamic monitoring (MAP, HR, etc.) Drug_Administration->Hemodynamic_Monitoring Data_Collection Data collection at pre-defined intervals Hemodynamic_Monitoring->Data_Collection Statistical_Analysis Statistical analysis of hemodynamic changes Data_Collection->Statistical_Analysis

General workflow for clinical studies on hypotensive patients.
  • Study Design: Retrospective analysis of pooled data from patients undergoing regional or general anesthesia.[2]

  • Patient Population: 297 patients in the 2008 study and a separate cohort in the 2015 study.[2][3]

  • Intervention: Intravenous administration of cafedrine/theodrenaline when systolic blood pressure dropped below 80% of the baseline value. The mean dose administered was 53 ± 30 mg of cafedrine and 2.65 ± 1.5 mg of theodrenaline.[2]

  • Hemodynamic Monitoring: Standard anesthetic monitoring, including non-invasive or invasive blood pressure and heart rate measurement.

  • Data Collection: Hemodynamic parameters were recorded at regular intervals following drug administration.

  • Endpoints: The primary endpoint was the change in MAP. Secondary endpoints included heart rate and factors influencing the drug's effect.

Animal Study in Pregnant Sheep (Gogarten et al., 2004)
  • Animal Model: Chronically instrumented pregnant ewes.

  • Anesthesia: Not specified in the available summary, but likely a protocol that allows for stable hemodynamic measurements.

  • Intervention: Intravenous administration of a fixed dose of 100 mg cafedrine and 5 mg theodrenaline.[2]

  • Hemodynamic Monitoring: Measurement of maternal MAP.

  • Endpoints: Change in maternal MAP and assessment of uteroplacental perfusion (details of this measurement are not provided in the summary).

Comparative Study of Vasopressors (Muller et al., 1985)
  • Study Design: Comparison of equipotent doses of cafedrine/theodrenaline, etilefrine, ephedrine, norfenefrin, and amezinium.[2]

  • Patient Population: 50 anesthetized patients.[2]

  • Intervention: Administration of different vasopressors.

  • Hemodynamic Monitoring: Measurement of parameters to assess cardiac output and systemic vascular resistance.

  • Endpoints: Comparison of the hemodynamic profiles of the different vasopressors.

Conclusion

The 20:1 combination of cafedrine and theodrenaline is an effective and rapidly acting agent for the treatment of hypotension. Its unique pharmacological profile, characterized by a primary increase in cardiac output with minimal impact on systemic vascular resistance and heart rate, offers potential advantages over other vasopressors.[2] The synergistic action of its components, involving both direct and indirect sympathomimetic effects and phosphodiesterase inhibition, provides a robust and sustained hemodynamic response. Further research, particularly well-designed, prospective clinical trials with detailed pharmacokinetic and pharmacodynamic assessments, will continue to refine our understanding of this valuable therapeutic agent.

References

Synergistic Effects of Cafedrine and Theodrenaline In Vivo: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the synergistic in vivo effects of Cafedrine and Theodrenaline, a combination drug primarily used for the treatment of hypotension. The document summarizes key quantitative data from clinical studies, details relevant experimental protocols, and visualizes the underlying molecular mechanisms and experimental workflows.

Introduction

Cafedrine and Theodrenaline are administered in a fixed 20:1 combination, commercially known as Akrinor®. Cafedrine is a covalent conjugate of norephedrine (B3415761) and theophylline (B1681296), while Theodrenaline is a conjugate of noradrenaline and theophylline.[1] This combination leverages a multi-faceted pharmacological approach to restore arterial blood pressure by influencing preload, cardiac contractility, and afterload, while heart rate and systemic vascular resistance remain largely unaffected.[2][3][4] The synergistic action is attributed to the interplay between adrenergic receptor stimulation and phosphodiesterase inhibition.[1]

Mechanism of Action

The clinical efficacy of the Cafedrine/Theodrenaline combination stems from a synergistic interaction at the molecular level, primarily targeting cardiomyocytes and vascular smooth muscle cells.

In Cardiomyocytes: The primary effect is an increase in inotropy (cardiac contractility). This is achieved through a dual mechanism:

  • β1-Adrenergic Stimulation: The norephedrine component of Cafedrine stimulates the release of endogenous noradrenaline, which, along with the noradrenaline component of Theodrenaline, activates β1-adrenoceptors on cardiomyocytes.[1][5] This activation, mediated by Gs-proteins, stimulates adenylyl cyclase to produce cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger that enhances cardiac muscle contraction.[1]

  • Phosphodiesterase (PDE) Inhibition: The theophylline component of both molecules acts as a non-specific inhibitor of PDEs, particularly PDE3, which is abundant in cardiac tissue.[1][3] By inhibiting the degradation of cAMP, theophylline elevates its intracellular concentration, thereby amplifying the effects of β1-adrenoceptor stimulation.[1]

In Vascular Smooth Muscle Cells: The effects on vascular tone are more complex and appear to be a balance between vasoconstriction and vasodilation:

  • α1-Adrenergic Stimulation: The noradrenaline component of Theodrenaline activates α1-adrenoceptors on vascular smooth muscle cells, leading to vasoconstriction via the Gq-protein-phospholipase C pathway and subsequent release of intracellular calcium.[1] The norephedrine from Cafedrine may also act as a partial agonist at these receptors.[1]

  • Vasodilation: Theophylline-mediated PDE3 inhibition can lead to an accumulation of cyclic guanosine (B1672433) monophosphate (cGMP), which promotes vasodilation by inhibiting calcium release, thus counteracting the α1-mediated vasoconstriction.[1] The net effect on systemic vascular resistance is often minimal.[3][4]

Quantitative Data from In Vivo Studies

The following tables summarize the hemodynamic effects of the Cafedrine/Theodrenaline combination as observed in various clinical studies.

Table 1: Hemodynamic Effects of Cafedrine/Theodrenaline in Anesthesia-Induced Hypotension

ParameterBaseline (Mean ± SD)Post-administration (10 min)Percentage ChangeReference
Mean Arterial Pressure (MAP)63 ± 10 mmHgIncreased by ~60%~+60%[2][6]
Cardiac Index (CI)-Increased by 17%+17%[2][7]
Systemic Vascular Resistance Index (SVRI)-Increased by 42%+42%[2][7]
Maximal Pressure Increase (dPmx)-Increased by 31%+31%[2][7]
Global End-Diastolic Index (GEDI)-Increased by 9%+9%[2][7]
Global Ejection Fraction (GEF)-Remained constant0%[2]
Heart Rate (HR)-Not clinically significant change-[6]

Data from a prospective observational study in 20 patients undergoing elective major abdominal surgery.[2]

Table 2: Influence of Patient Characteristics on Cafedrine/Theodrenaline Efficacy

Patient GroupTime to 10% MAP Increase (Mean ± SD)p-valueReference
Women7.2 ± 4.6 min0.018[6][8]
Men8.6 ± 6.3 min[6][8]
Without β-blockers7.3 ± 4.3 min0.008[6][8]
With β-blockers9.0 ± 7.0 min[6][8]

Data from a retrospective analysis of pooled data from 297 patients.[4]

Experimental Protocols

Study of Anesthesia-Induced Hypotension
  • Objective: To investigate the hemodynamic effects of Cafedrine/Theodrenaline on anesthesia-induced hypotension.[2]

  • Study Design: A prospective, observational study.[2]

  • Patient Population: 20 patients scheduled for elective major abdominal surgery.[2]

  • Anesthesia Protocol: Total intravenous anesthesia (TIVA) was induced with propofol (B549288) and remifentanil.[2]

  • Intervention: Following a decrease in mean arterial blood pressure (MAP) below 60 mmHg, a bolus of 60 mg Cafedrine and 3 mg Theodrenaline was administered intravenously.[2]

  • Hemodynamic Monitoring: Parameters such as MAP, Cardiac Index (CI), Systemic Vascular Resistance Index (SVRI), maximal pressure increase in the aorta (dPmx), Global End-Diastolic Index (GEDI), and Global Ejection Fraction (GEF) were assessed using transpulmonary thermodilution (PiCCO2-Monitor).[7]

  • Primary Endpoint: Change in MAP and other hemodynamic parameters at 10 minutes post-administration.[2]

Comparative Study vs. Ephedrine (B3423809) (HYPOTENS study)
  • Objective: To compare the effectiveness of the 20:1 Cafedrine/Theodrenaline combination to ephedrine in treating intra-operative arterial hypotension.[9]

  • Study Design: A national, multi-center, prospective, open-label, two-armed, non-interventional study.[9]

  • Patient Population:

    • Cohort A: Patients aged ≥50 years with ASA-classification 2-4 undergoing non-emergency surgical procedures under general anesthesia.[9]

    • Cohort B: Patients undergoing Cesarean section under spinal anesthesia.[9]

  • Intervention: Patients received either Cafedrine/Theodrenaline or ephedrine based on the routine practice of the participating surgical department.[9]

  • Primary Endpoint: The lower absolute deviation from the individually determined target blood pressure and the incidence of a heart rate ≥100 beats/min in the first 15 minutes.[9]

  • Secondary Endpoints: Incidence and degree of early post-operative delirium (Cohort A) and severity of fetal acidosis in the newborn (Cohort B).[9]

Visualizations

Signaling Pathways

cluster_0 Cardiomyocyte cluster_1 Vascular Smooth Muscle Cell Cafedrine_Theodrenaline Cafedrine/ Theodrenaline Noradrenaline_release Noradrenaline Release Cafedrine_Theodrenaline->Noradrenaline_release Beta1_AR β1-Adrenoceptor Cafedrine_Theodrenaline->Beta1_AR PDE3 PDE3 Cafedrine_Theodrenaline->PDE3 inhibits Noradrenaline_release->Beta1_AR Gs_protein Gs Protein Beta1_AR->Gs_protein AC Adenylyl Cyclase Gs_protein->AC cAMP cAMP AC->cAMP catalyzes ATP ATP ATP->AC cAMP->PDE3 Inotropy Increased Inotropy cAMP->Inotropy AMP 5'-AMP PDE3->AMP degrades to Theodrenaline Theodrenaline Alpha1_AR α1-Adrenoceptor Theodrenaline->Alpha1_AR Gq_protein Gq Protein Alpha1_AR->Gq_protein PLC Phospholipase C Gq_protein->PLC Ca_release Ca²⁺ Release (from ER) PLC->Ca_release Vasoconstriction Vasoconstriction Ca_release->Vasoconstriction Theophylline Theophylline (from C/T) PDE3_smooth PDE3 Theophylline->PDE3_smooth inhibits cGMP cGMP PDE3_smooth->cGMP prevents degradation of Vasodilation Vasodilation cGMP->Vasodilation

Caption: Molecular mechanisms of Cafedrine/Theodrenaline in cardiomyocytes and vascular smooth muscle.

Experimental Workflow

cluster_workflow Clinical Study Workflow for Anesthesia-Induced Hypotension Patient_Selection Patient Selection (Elective Major Abdominal Surgery) Anesthesia_Induction Anesthesia Induction (TIVA with Propofol/Remifentanil) Patient_Selection->Anesthesia_Induction Hypotension_Event Hypotension Event (MAP < 60 mmHg) Anesthesia_Induction->Hypotension_Event Drug_Administration Drug Administration (IV Bolus: 60mg Cafedrine / 3mg Theodrenaline) Hypotension_Event->Drug_Administration Hemodynamic_Monitoring Hemodynamic Monitoring (Transpulmonary Thermodilution) Drug_Administration->Hemodynamic_Monitoring Data_Analysis Data Analysis (Change in Hemodynamic Parameters at 10 min) Hemodynamic_Monitoring->Data_Analysis

Caption: Experimental workflow for studying Cafedrine/Theodrenaline in anesthesia-induced hypotension.

References

An In-depth Technical Guide on the Adrenergic Receptor Binding Affinity of Cafedrine and Theodrenaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the binding characteristics of cafedrine (B87544) and theodrenaline to adrenergic receptors. While direct quantitative binding data for the parent compounds, cafedrine and theodrenaline, are not extensively available in public literature, this document synthesizes the known mechanisms of action and the binding affinities of their active components, norephedrine (B3415761) and noradrenaline (norepinephrine), respectively. Furthermore, it details the established experimental protocols for determining ligand-receptor binding affinities and functional activity, providing a framework for future research in this area. The guide also includes detailed signaling pathway diagrams and experimental workflows to visually represent the complex biological processes involved.

Introduction to Cafedrine and Theodrenaline

Cafedrine and theodrenaline are sympathomimetic agents often used in a fixed 20:1 combination to treat hypotension. Their clinical effects are mediated through the stimulation of α- and β-adrenergic receptors.[1][2]

  • Cafedrine: A conjugate of norephedrine and theophylline (B1681296). Its primary mechanism involves stimulating the release of endogenous noradrenaline from nerve endings.[1][3] The norephedrine component may also act as a partial agonist at α1-adrenergic receptors.[1][3]

  • Theodrenaline: A conjugate of noradrenaline (norepinephrine) and theophylline. The noradrenaline component directly activates α and β-adrenergic receptors.[1][3]

  • Theophylline: A component of both molecules, acts as a non-selective phosphodiesterase (PDE) inhibitor, which can potentiate the effects of adrenergic stimulation by increasing intracellular cyclic adenosine (B11128) monophosphate (cAMP).[1][3]

Adrenergic Receptors: An Overview

Adrenergic receptors are a class of G protein-coupled receptors (GPCRs) that are targets of the catecholamines, norepinephrine (B1679862) and epinephrine. They are classified into two main types, α and β, with several subtypes that mediate distinct physiological responses.

  • α-Adrenergic Receptors:

    • α1-receptors (α1A, α1B, α1D): Coupled to Gq proteins, their activation stimulates phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium and the activation of protein kinase C (PKC).[4][5]

    • α2-receptors (α2A, α2B, α2C): Coupled to Gi proteins, their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[4][5]

  • β-Adrenergic Receptors:

    • β1, β2, and β3-receptors: Coupled to Gs proteins, their activation stimulates adenylyl cyclase, resulting in an increase in intracellular cAMP and the activation of protein kinase A (PKA).[6][7]

Binding Affinity Data

Direct, quantitative binding affinity data (Ki, Kd, IC50) for cafedrine and theodrenaline to specific adrenergic receptor subtypes are not well-documented in publicly available literature. However, the binding affinities of their active components, noradrenaline and norephedrine, have been studied.

Noradrenaline (from Theodrenaline)

Noradrenaline is a potent agonist at α1, α2, and β1-adrenergic receptors, with a lower affinity for β2-receptors.[5][8]

Receptor SubtypeLigandSpeciesAssay TypeKi (nM)pKiReference
α1A (-)-noradrenalineRatBinding398.16.4[9]
α1B (-)-noradrenalineRatBinding251.26.6[9]
α1D (-)-noradrenalineRatBinding631.06.2[9]
α2A (-)-noradrenalineHumanBinding398.16.4[9]
α2B (-)-noradrenalineRatBinding501.26.3[9]
α2C (-)-noradrenalineHumanBinding631.06.2[9]
β1 (-)-noradrenalineRatBinding13005.89[9]
β2 (-)-noradrenalineHumanBinding39815.4[9]

Table 1: Binding affinities of (-)-noradrenaline to various adrenergic receptor subtypes.

Norephedrine (from Cafedrine)

Norephedrine is considered a weak partial agonist at α1-adrenergic receptors.[3] One study noted a very low apparent affinity of norephedrine for α1-AR (220 μM).[10]

Receptor SubtypeLigandSpeciesAssay TypeApparent Affinity (μM)Reference
α1 NorephedrineNot SpecifiedFunctional220[10]

Table 2: Apparent affinity of norephedrine for α1-adrenergic receptors.

Experimental Protocols

Determining the binding affinity and functional activity of compounds like cafedrine and theodrenaline involves a series of well-established in vitro assays.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for a receptor.[11] The general workflow involves incubating a radiolabeled ligand with a preparation of membranes from cells expressing the receptor of interest, followed by separation of bound and free radioligand and quantification of radioactivity.[11][12]

4.1.1. Membrane Preparation

  • Cell Culture and Homogenization: Cells expressing the target adrenergic receptor subtype are cultured and harvested. The cells are then homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).[12]

  • Centrifugation: The homogenate is centrifuged at a low speed to remove nuclei and large debris. The supernatant is then centrifuged at a high speed (e.g., 20,000 x g) to pellet the cell membranes.[12]

  • Resuspension and Storage: The membrane pellet is resuspended in a suitable buffer, often containing a cryoprotectant like sucrose, and stored at -80°C. Protein concentration is determined using a standard assay (e.g., BCA assay).[12]

4.1.2. Saturation Binding Assay

This assay determines the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand.

  • Incubation: A fixed amount of membrane preparation is incubated with increasing concentrations of a suitable radioligand (e.g., [3H]-prazosin for α1, [3H]-yohimbine for α2, [125I]-cyanopindolol for β receptors).

  • Determination of Non-specific Binding: A parallel set of incubations is performed in the presence of a high concentration of an unlabeled competing ligand to determine non-specific binding.

  • Separation: Bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.[12]

  • Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The data are then analyzed using non-linear regression to a one-site binding model to determine Bmax and Kd.

4.1.3. Competition Binding Assay

This assay determines the affinity (Ki) of an unlabeled test compound (e.g., cafedrine, theodrenaline) for the receptor.

  • Incubation: A fixed amount of membrane preparation is incubated with a fixed concentration of radioligand and increasing concentrations of the unlabeled test compound.

  • Separation and Quantification: Similar to the saturation binding assay.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific radioligand binding (IC50) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

Functional Assays

Functional assays measure the biological response elicited by ligand binding to the receptor, such as the production of second messengers.

4.2.1. cAMP Accumulation Assay (for β and α2 Receptors)

  • Cell Culture: Cells expressing the target β or α2-adrenergic receptor are seeded in multi-well plates.

  • Pre-incubation: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Stimulation: Cells are stimulated with varying concentrations of the test compound. For α2 receptors, cells are co-stimulated with an adenylyl cyclase activator like forskolin.

  • Lysis and Detection: Cells are lysed, and the intracellular cAMP concentration is measured using a variety of methods, including competitive immunoassays (e.g., HTRF, ELISA) or biosensors.[13][14]

  • Data Analysis: The concentration-response curve is plotted, and the EC50 (concentration for half-maximal response) is determined.

4.2.2. Intracellular Calcium Mobilization Assay (for α1 Receptors)

  • Cell Culture and Dye Loading: Cells expressing the target α1-adrenergic receptor are seeded in multi-well plates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[15]

  • Stimulation: The baseline fluorescence is measured, and then cells are stimulated with varying concentrations of the test compound.

  • Fluorescence Measurement: The change in intracellular calcium is monitored in real-time by measuring the fluorescence intensity using a plate reader with automated injection capabilities (e.g., FLIPR).[15]

  • Data Analysis: The concentration-response curve is plotted based on the peak fluorescence change, and the EC50 is determined.

Signaling Pathways and Experimental Workflows

Adrenergic Receptor Signaling Pathways

Adrenergic_Signaling cluster_alpha1 α1-Adrenergic Receptor Signaling cluster_beta β-Adrenergic Receptor Signaling cluster_alpha2 α2-Adrenergic Receptor Signaling a1_ligand Noradrenaline (from Theodrenaline) a1_receptor α1-AR a1_gq Gq a1_plc PLC a1_pip2 PIP2 a1_ip3 IP3 a1_dag DAG a1_er ER a1_ca Ca²⁺ a1_pkc PKC a1_response Smooth Muscle Contraction b_ligand Noradrenaline (from Theodrenaline) b_receptor β-AR b_gs Gs b_ac Adenylyl Cyclase b_atp ATP b_camp cAMP b_pka PKA b_response Cardiac Muscle Contraction a2_ligand Noradrenaline (from Theodrenaline) a2_receptor α2-AR a2_gi Gi a2_ac Adenylyl Cyclase a2_camp ↓ cAMP a2_response Inhibition of Neurotransmitter Release

Experimental Workflows

Experimental_Workflows cluster_binding Radioligand Binding Assay Workflow cluster_functional Functional Assay Workflow (cAMP/Ca²⁺) b_start Start b_mem_prep Membrane Preparation b_incubation Incubation with Radioligand ± Test Compound b_filtration Vacuum Filtration b_counting Scintillation Counting b_analysis Data Analysis (Kd, Ki, Bmax) b_end End f_start Start f_cell_culture Cell Culture (expressing receptor) f_dye_loading Dye Loading (Ca²⁺) or PDE Inhibitor (cAMP) f_stimulation Stimulation with Test Compound f_measurement Fluorescence (Ca²⁺) or Luminescence/HTRF (cAMP) Measurement f_analysis Data Analysis (EC50, Emax) f_end End

Conclusion

Cafedrine and theodrenaline exert their pharmacological effects through a multi-faceted interaction with the adrenergic system. Theodrenaline acts as a direct agonist, primarily through its noradrenaline component, while cafedrine acts indirectly by promoting the release of endogenous noradrenaline, with a potential for weak direct α1-agonism. The theophylline moiety likely contributes to the overall effect by inhibiting phosphodiesterase. Although direct binding affinity data for the parent compounds are scarce, this guide provides a comprehensive understanding based on the properties of their active constituents and outlines the standard methodologies for their empirical determination. The provided diagrams and protocols serve as a valuable resource for researchers in the fields of pharmacology and drug development investigating the nuanced mechanisms of these and similar sympathomimetic agents. Further research is warranted to fully elucidate the specific binding profiles and functional potencies of cafedrine and theodrenaline at all adrenergic receptor subtypes.

References

Investigating the molecular targets of Cafedrine-theodrenaline

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Molecular Targets of Cafedrine-Theodrenaline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive investigation into the molecular targets and pharmacological mechanisms of the this compound combination, a sympathomimetic agent used for managing hypotensive states. The document details the drug's interaction with adrenergic receptors and phosphodiesterases, presents quantitative data from pharmacodynamic studies, outlines key experimental protocols, and visualizes the associated signaling pathways and experimental workflows.

Introduction

Cafedrine and Theodrenaline are administered in a fixed 20:1 combination (e.g., Akrinor®) for the treatment of hypotension, particularly during anesthesia and in emergency medicine.[1][2][3] Cafedrine is a molecular conjugate of norephedrine (B3415761) and theophylline (B1681296), while Theodrenaline links noradrenaline to theophylline.[4][5][6] This combination produces a rapid and sustained increase in mean arterial pressure, primarily by enhancing cardiac output and stroke volume with minimal effects on heart rate or systemic vascular resistance.[1][4][7] Its clinical efficacy stems from a multi-faceted mechanism of action involving direct and indirect sympathomimetic effects, complemented by phosphodiesterase (PDE) inhibition.[1][8]

Primary Molecular Targets

The clinical effects of the this compound combination are mediated through the engagement of several key molecular targets. The sympathomimetic actions are driven by interactions with adrenergic receptors, while the theophylline moiety in both molecules targets phosphodiesterase enzymes.

  • β1-Adrenergic Receptors (β1-AR): Predominantly located in cardiac tissue, these receptors are the primary target for increasing cardiac contractility (inotropy).[1][4][9]

  • α1-Adrenergic Receptors (α1-AR): Found in vascular smooth muscle, activation of these receptors leads to vasoconstriction.[1][4][9]

  • Phosphodiesterases (PDEs): These enzymes are responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). The theophylline component of both drugs acts as a non-selective PDE inhibitor, with PDE3 being particularly relevant in cardiac tissue.[1][4]

Mechanism of Action

The hemodynamic effects of this compound arise from the synergistic actions of its components on the identified molecular targets.

  • Direct Sympathomimetic Action: The noradrenaline component of Theodrenaline directly activates β1-adrenergic receptors in cardiomyocytes and α1-adrenergic receptors in vascular smooth muscle.[4][10] Activation of β1-receptors is the principal mechanism for the observed positive inotropic effects.[1][11]

  • Indirect Sympathomimetic Action: The norephedrine component of Cafedrine stimulates the release of endogenous noradrenaline from sympathetic nerve endings.[1][2][4] This released noradrenaline then acts on postsynaptic α- and β-adrenergic receptors, augmenting the overall sympathomimetic response. However, studies have shown that when norephedrine is bound to theophylline (as in Cafedrine), this indirect effect is blunted.[11][12] The norephedrine moiety may also function as a partial agonist at α1-adrenoceptors.[1][4]

  • Phosphodiesterase Inhibition: The theophylline component of both molecules non-selectively inhibits PDEs.[1][4] In cardiomyocytes, inhibition of PDE3 slows the degradation of cAMP, the second messenger generated by β1-receptor stimulation.[4] This leads to an accumulation of intracellular cAMP, reinforcing the positive inotropic and chronotropic effects initiated by β1-agonism.[1][4]

Quantitative Pharmacodynamic Data

Pharmacodynamic studies have been conducted to quantify the effect of the this compound combination on human cardiac tissue. The following table summarizes the key quantitative finding from in vitro experiments on human atrial trabeculae.

PreparationParameterValueCompound
Human Atrial TrabeculaeEC₅₀ (Half-maximal effective concentration)41 ± 3 mg/LAkrinor™ (Cafedrine/Theodrenaline 20:1)

Data sourced from Kloth et al. (2017).[11][12]

Signaling Pathways

The interaction of this compound with its molecular targets initiates distinct intracellular signaling cascades in cardiomyocytes and vascular smooth muscle cells, as illustrated below.

G cluster_0 Cardiomyocyte (Increased Inotropy) cluster_1 Vascular Smooth Muscle Cell (Vasoconstriction) Cafedrine Cafedrine (Norephedrine component) Nerve Sympathetic Nerve Ending Cafedrine->Nerve stimulates release Theodrenaline Theodrenaline (Noradrenaline component) Beta1_AR β1-Adrenoceptor Theodrenaline->Beta1_AR activates Theophylline Theophylline (from both drugs) PDE3 PDE3 Theophylline->PDE3 inhibits NA_store Endogenous Noradrenaline (NA) Nerve->NA_store releases NA_store->Beta1_AR activates Gs Gs Protein Beta1_AR->Gs activates AC Adenylyl Cyclase (AC) Gs->AC activates cAMP cAMP AC->cAMP ATP ATP ATP->AC cAMP->PDE3 degraded by Inotropy Increased Inotropy (Force of Contraction) cAMP->Inotropy leads to AMP 5'-AMP PDE3->AMP Theodrenaline_V Theodrenaline (Noradrenaline component) Alpha1_AR α1-Adrenoceptor Theodrenaline_V->Alpha1_AR activates Gq Gq Protein Alpha1_AR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates IP3 IP3 PLC->IP3 PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum (ER) IP3->ER stimulates DAG DAG Ca Ca²⁺ Release ER->Ca Contraction Muscle Contraction Ca->Contraction leads to

Caption: Signaling pathways of this compound in cardiac and vascular cells.

Experimental Protocols

The characterization of this compound's pharmacodynamics relies on specific in vitro experimental models. The protocols for key experiments are detailed below.

Inotropic Effects in Human Atrial Trabeculae

This assay is used to measure the drug's effect on myocardial contractility.

  • Tissue Preparation: Human right atrial appendages are obtained from patients undergoing cardiac surgery. Trabeculae (small muscle strips) are dissected and mounted in organ baths containing oxygenated Krebs-Henseleit solution maintained at 37°C.

  • Experimental Setup: The trabeculae are stimulated electrically at a frequency of 1 Hz. Isometric contractions (force of contraction) are measured using force transducers and recorded.

  • Protocol:

    • After an equilibration period, a baseline contractile force is established.

    • A cumulative concentration-response curve is generated by adding increasing concentrations of the this compound mixture (e.g., Akrinor™) to the organ bath.

    • To identify the receptor subtype involved, the experiment is repeated in the presence of selective antagonists, such as CGP 20712A (β1-selective antagonist) and ICI 118,551 (β2-selective antagonist).[11]

    • To assess the contribution of indirect sympathomimetic effects, tissues can be pre-treated with phenoxybenzamine (B1677643) to block neuronal catecholamine uptake.[11]

Phosphodiesterase (PDE) Inhibition Assay

This experiment evaluates the extent to which the drug inhibits PDE, thereby potentiating the effects of adenylyl cyclase activation.

  • Principle: Forskolin (B1673556) is a direct activator of adenylyl cyclase, leading to cAMP production and a subsequent increase in contractile force. A PDE inhibitor will enhance the effect of forskolin by preventing cAMP degradation.

  • Protocol:

    • Using the human atrial trabeculae setup described above, a concentration-response curve for forskolin is established.

    • The experiment is then repeated in the presence of a fixed, high concentration of the this compound mixture.

    • A leftward shift in the forskolin concentration-response curve, indicating an increased potency of forskolin, suggests PDE inhibition.[11][12]

Vasomotor Effects in Human Internal Mammary Artery

This assay determines the drug's effect on vascular tone.

  • Tissue Preparation: Rings from human internal mammary arteries are mounted in organ baths for the measurement of isometric tension.

  • Protocol:

    • The arterial rings are pre-contracted with an agent like noradrenaline to establish a stable tone.

    • Increasing concentrations of the this compound mixture are added to assess for intrinsic vasoconstrictor or vasodilator effects.

    • The impact of the drug on noradrenaline-induced vasoconstriction is also evaluated to understand its potential modulatory role on vascular α1-adrenoceptors.[11]

Experimental Workflow Visualization

The logical flow for the in vitro pharmacological characterization of this compound is depicted in the following diagram.

G cluster_inotropy Inotropy Experiments cluster_vasomotor Vasomotor Experiments start Start: Pharmacodynamic Characterization tissue Obtain Human Tissue Samples (Atrial Appendages, Internal Mammary Artery) start->tissue prep_atrial Prepare Atrial Trabeculae (for Inotropy Studies) tissue->prep_atrial prep_artery Prepare Artery Rings (for Vasomotor Studies) tissue->prep_artery crc_drug Generate Concentration-Response Curve for this compound prep_atrial->crc_drug vaso_intrinsic Assess Intrinsic Effect on Arterial Tension prep_artery->vaso_intrinsic ec50 Determine EC50 crc_drug->ec50 antagonist Repeat with β-Blockers (e.g., CGP 20712A) crc_drug->antagonist pde_assay Perform PDE Inhibition Assay (Forskolin Potentiation) crc_drug->pde_assay end End: Complete Pharmacodynamic Profile ec50->end receptor Identify Receptor Subtype (β1) antagonist->receptor receptor->end pde_result Assess PDE Inhibitory Effect pde_assay->pde_result pde_result->end vaso_result Characterize Vascular Effects vaso_intrinsic->vaso_result vaso_na Assess Effect on Noradrenaline-Induced Contraction vaso_na->vaso_result vaso_result->end

Caption: Experimental workflow for in vitro characterization of this compound.

References

The Vanguard of Cardiovascular Therapeutics: A Technical Guide to the Discovery and Synthesis of Cafedrine-Theodrenaline Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cafedrine (B87544) and theodrenaline, unique conjugates of sympathomimetic amines and theophylline (B1681296), have long been utilized in a fixed combination for their positive inotropic and antihypotensive effects. This technical guide delves into the core aspects of their discovery, synthesis, and the exploration of their analogues. By providing a comprehensive overview of synthetic methodologies, structure-activity relationships, and pharmacological evaluation, this document aims to equip researchers with the foundational knowledge to design and develop novel analogues with potentially enhanced therapeutic profiles. Detailed experimental protocols, quantitative pharmacological data, and visual representations of key pathways are presented to facilitate a deeper understanding and catalyze further innovation in this promising area of cardiovascular drug discovery.

Introduction

Cafedrine is a chemical linkage of norephedrine (B3415761) and theophylline, while theodrenaline is a conjugate of norepinephrine (B1679862) and theophylline.[1][2] The combination of these two compounds, typically in a 20:1 ratio (Cafedrine:Theodrenaline), has been clinically used, particularly in Germany, for the treatment of hypotensive states, such as those occurring during anesthesia.[3] The therapeutic effect of this combination is attributed to a multi-faceted mechanism of action that includes direct and indirect sympathomimetic activity, as well as phosphodiesterase (PDE) inhibition.[4][5]

The norephedrine component of cafedrine acts as an indirect sympathomimetic, promoting the release of endogenous norepinephrine.[6] Both the released norepinephrine and the norepinephrine moiety of theodrenaline directly stimulate adrenergic receptors, primarily β1-adrenoceptors in the heart, leading to increased cardiac contractility and output.[6][7] The theophylline component of both molecules contributes to the overall effect by acting as a non-selective phosphodiesterase inhibitor, which prevents the degradation of cyclic adenosine (B11128) monophosphate (cAMP), thereby potentiating the downstream signaling of β-adrenergic receptor activation.[4]

The development of analogues of cafedrine and theodrenaline presents a compelling opportunity to fine-tune the pharmacological properties of these compounds. By systematically modifying their chemical structures, it may be possible to enhance their potency, selectivity, and pharmacokinetic profiles, potentially leading to safer and more effective treatments for cardiovascular disorders. This guide provides a detailed exploration of the synthetic routes to these compounds and their analogues, summarizes their pharmacological effects, and outlines the experimental protocols necessary for their evaluation.

Synthesis of Cafedrine, Theodrenaline, and their Analogues

The synthesis of cafedrine, theodrenaline, and their analogues primarily revolves around the alkylation of theophylline or its derivatives at the N7 position with a suitable sympathomimetic amine-containing side chain.

General Synthetic Strategy

The core synthetic approach involves the reaction of a theophylline salt with a haloalkyl-substituted phenylethanolamine derivative. The sympathomimetic portion can be synthesized separately with appropriate protecting groups to ensure selective alkylation.

Diagram of the General Synthetic Workflow:

Synthesis_Workflow Theophylline Theophylline Derivative Halogenated_Intermediate Halogenated Intermediate Theophylline->Halogenated_Intermediate Activation Sympathomimetic Sympathomimetic Amine (e.g., Norephedrine/Norepinephrine Analogue) Sympathomimetic->Halogenated_Intermediate Functionalization Final_Product Cafedrine/Theodrenaline Analogue Halogenated_Intermediate->Final_Product Alkylation

Caption: General workflow for the synthesis of Cafedrine/Theodrenaline analogues.

Experimental Protocols

Protocol 1: Synthesis of a Cafedrine Analogue

This protocol describes a general method for the synthesis of a cafedrine analogue by reacting 7-(2-chloroethyl)theophylline (B172990) with a substituted norephedrine analogue.

  • Preparation of 7-(2-chloroethyl)theophylline:

    • Theophylline is reacted with 1,2-dichloroethane (B1671644) in the presence of a base (e.g., sodium hydroxide) in a suitable solvent (e.g., ethanol/water mixture).

    • The reaction mixture is refluxed for several hours.

    • The product is isolated by filtration and purified by recrystallization.

  • Synthesis of the Substituted Norephedrine Analogue:

    • Synthesis of specific norephedrine analogues can be achieved through various established methods, such as the alkylation of a primary amine with a suitable epoxide or through reductive amination of a corresponding ketone.

  • Coupling Reaction:

    • 7-(2-chloroethyl)theophylline and the substituted norephedrine analogue are dissolved in a polar aprotic solvent (e.g., dimethylformamide).

    • A non-nucleophilic base (e.g., potassium carbonate) is added to the mixture.

    • The reaction is heated with stirring for several hours.

    • The crude product is isolated by extraction and purified using column chromatography.

Pharmacological Evaluation of Analogues

The pharmacological characterization of novel cafedrine-theodrenaline analogues involves a series of in vitro and ex vivo assays to determine their effects on cardiac function and their interaction with relevant molecular targets.

In Vitro Assays for Cardiac Function

Protocol 2: Assessment of Inotropic and Chronotropic Effects in Isolated Guinea Pig Atria [8]

  • Tissue Preparation:

    • Guinea pigs are euthanized, and their hearts are rapidly excised and placed in oxygenated Krebs-Henseleit solution.

    • The atria are carefully dissected and mounted in an organ bath containing Krebs-Henseleit solution maintained at 37°C and bubbled with 95% O2 / 5% CO2.

    • The atrial preparations are connected to an isometric force transducer to measure contractility (inotropic effect) and a rate meter to measure the spontaneous beating rate (chronotropic effect).

  • Experimental Procedure:

    • The preparations are allowed to equilibrate for at least 60 minutes.

    • Cumulative concentration-response curves are generated by adding increasing concentrations of the test compounds to the organ bath.

    • The effects on contractility and heart rate are recorded and compared to a vehicle control.

Phosphodiesterase Inhibition Assay

Protocol 3: PDE-Glo™ Phosphodiesterase Assay [9]

This commercially available luminescent assay provides a high-throughput method for measuring PDE activity.

  • Reaction Setup:

    • A purified phosphodiesterase enzyme is incubated with either cAMP or cGMP as a substrate in a 384-well plate.

    • The test compounds are added at various concentrations to determine their inhibitory effect.

  • Detection:

    • The reaction is stopped, and a detection reagent containing a protein kinase is added.

    • The amount of remaining cAMP or cGMP is determined by the amount of ATP consumed by the kinase, which is measured using a luciferase-based reaction that generates a luminescent signal.

    • The inhibitory potency of the compounds is calculated based on the reduction in PDE activity.

Structure-Activity Relationships (SAR)

The systematic modification of the cafedrine and theodrenaline scaffold allows for the exploration of structure-activity relationships, providing insights into the molecular determinants of their pharmacological effects.

Modifications to the Phenylethanolamine Moiety

The structure of the phenylethanolamine portion of the molecule is critical for its interaction with adrenergic receptors.

  • Substitution on the Phenyl Ring: Hydroxyl groups at the meta and para positions of the phenyl ring are important for maximal activity at adrenergic receptors.[10] Modifications to these positions can influence receptor selectivity (α vs. β) and susceptibility to metabolism by catechol-O-methyltransferase (COMT).[10]

  • Substitution on the Ethylamine Side Chain: The presence of a β-hydroxyl group is crucial for direct agonist activity.[10] The size of the substituent on the nitrogen atom influences receptor selectivity; larger substituents tend to favor β-receptor activity over α-receptor activity.[10]

Modifications to the Theophylline Moiety

The theophylline component contributes to the overall pharmacological profile through PDE inhibition.

  • Substitution at the N7 Position: The nature of the linker connecting the theophylline and phenylethanolamine moieties can influence the overall potency and pharmacokinetic properties of the analogue.

  • Substitution at other positions of the purine (B94841) ring: Modifications at other positions of the theophylline ring can be explored to modulate PDE inhibitory activity and selectivity for different PDE isozymes.

Signaling Pathways

The cardiovascular effects of cafedrine and theodrenaline are mediated through the modulation of key intracellular signaling pathways.

Adrenergic Receptor Signaling in Cardiomyocytes

Adrenergic_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Beta1_AR β1-Adrenergic Receptor Gs Gs Protein Beta1_AR->Gs AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gs->AC ATP ATP PKA Protein Kinase A cAMP->PKA Activates Ca_Channels L-type Ca²⁺ Channels PKA->Ca_Channels Phosphorylates Ca_Influx Ca²⁺ Influx Ca_Channels->Ca_Influx Contraction Increased Contraction Ca_Influx->Contraction Norepinephrine Norepinephrine (from Theodrenaline & released by Cafedrine) Norepinephrine->Beta1_AR

Caption: β1-Adrenergic receptor signaling cascade in cardiomyocytes.

Phosphodiesterase Inhibition

PDE_Inhibition cAMP cAMP PDE Phosphodiesterase (PDE3) cAMP->PDE Hydrolyzed by PKA_Activation Sustained PKA Activation cAMP->PKA_Activation AMP 5'-AMP PDE->AMP Theophylline Theophylline Moiety Theophylline->PDE Inhibits

References

In Vitro Cellular Effects of Cafedrine and Theodrenaline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cafedrine (B87544) and Theodrenaline are sympathomimetic agents, often administered as a fixed 20:1 combination (Akrinor™), primarily for the treatment of hypotensive states.[1][2] Cafedrine is a chemical conjugate of norephedrine (B3415761) and the phosphodiesterase (PDE) inhibitor theophylline (B1681296), while Theodrenaline is a conjugate of noradrenaline and theophylline.[3][4] This guide provides an in-depth overview of the in vitro cellular effects of these compounds, focusing on their mechanisms of action in cardiomyocytes and vascular smooth muscle cells. The information presented is based on available in vitro studies, with a clear distinction between data for the individual agents and their combined formulation.

Mechanism of Action

The cellular effects of the Cafedrine-Theodrenaline combination are multifaceted, arising from the distinct and synergistic actions of its components. The primary mechanisms include:

  • Direct Sympathomimetic Action: The noradrenaline moiety of Theodrenaline directly stimulates adrenergic receptors.[4]

  • Indirect Sympathomimetic Action: The norephedrine component of Cafedrine can induce the release of endogenous noradrenaline from nerve endings.[1]

  • Phosphodiesterase (PDE) Inhibition: The theophylline moiety present in both molecules inhibits PDEs, leading to increased intracellular concentrations of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[2]

Cellular Effects

Cardiomyocytes: Positive Inotropy

In vitro studies on human atrial trabeculae have demonstrated that the this compound mixture (Akrinor™) exerts a robust positive inotropic (contractility-enhancing) effect.[3][5] This action is primarily mediated by the stimulation of β1-adrenergic receptors by the noradrenaline component of Theodrenaline.[3][5] This leads to the activation of the Gs-protein signaling cascade, resulting in increased intracellular cAMP levels and subsequent protein kinase A (PKA) activation. PKA phosphorylates key proteins involved in excitation-contraction coupling, leading to enhanced cardiac contractility.

The theophylline component contributes to this positive inotropic effect by inhibiting phosphodiesterases (primarily PDE3 in cardiac tissue), which are responsible for the degradation of cAMP.[2] This inhibition leads to a sustained elevation of intracellular cAMP, thereby potentiating the effects of β1-adrenergic stimulation.[2]

Interestingly, in vitro studies have shown that Cafedrine by itself does not produce a significant positive inotropic effect on human atrial trabeculae.[4] This suggests that the primary driver of the increased contractility observed with the combined product is Theodrenaline, with Cafedrine's main contribution being its PDE-inhibiting properties.

Vascular Smooth Muscle Cells: A Balance of Vasoconstriction and Vasodilation

The effects of Cafedrine and Theodrenaline on vascular smooth muscle are more complex, involving a balance between vasoconstriction and vasodilation.

  • Vasoconstriction: The noradrenaline component of Theodrenaline activates α1-adrenergic receptors on vascular smooth muscle cells.[2][6] This initiates a Gq-protein-coupled signaling pathway, leading to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to smooth muscle contraction and vasoconstriction.[6] The norephedrine part of Cafedrine may also act as a partial agonist at α1-adrenoceptors.[2]

  • Vasodilation: The theophylline moiety in both Cafedrine and Theodrenaline inhibits phosphodiesterases in vascular smooth muscle. Inhibition of PDE3 can lead to an accumulation of cGMP, which promotes muscle relaxation and vasodilation, counteracting the α1-mediated vasoconstriction.[2] In vitro studies on human internal mammary artery preparations have shown that the Akrinor™ mixture does not cause constriction and can even shift the concentration-response curve for noradrenaline to the right, suggesting a potential α-adrenergic antagonistic or PDE-inhibiting effect.[3][5]

The net effect on systemic vascular resistance in vivo is often minimal, which is a key clinical feature of the this compound combination.[1]

Quantitative Data

The available in vitro quantitative data for Cafedrine and Theodrenaline is limited, with most studies focusing on the 20:1 combination product, Akrinor™.

PreparationParameterValueReference
Akrinor™ (Cafedrine/Theodrenaline 20:1)
Human Atrial TrabeculaeEC50 for positive inotropic effect41 ± 3 mg/L[3][5]
Human Internal Mammary ArteryEffect on noradrenaline-induced contractionRightward shift of the concentration-response curve (-logEC50 from 6.18 ± 0.08 to 5.23 ± 0.05 M)[3][5]
Human Tracheal Epithelial CellsMedian effective concentration for increased [Ca²⁺]i0.35 mM (7.32 mM cafedrine and 0.35 mM theodrenaline)[7]
Cafedrine (Individual)
Human Atrial TrabeculaePositive inotropic effectNo significant effect observed[4]
Human Tracheal Epithelial CellsMedian effective concentration for increased [Ca²⁺]i3.14 mM[7]
Theodrenaline (Individual)
Human Tracheal Epithelial CellsMedian effective concentration for increased [Ca²⁺]i3.45 mM[7]
Norephedrine
Human Atrial Trabeculae-logEC50 for positive inotropic effect6.1 M[4]
Noradrenaline
Rabbit Aortic RingsEC50 for contraction31 ± 6 nM (control)[5]

Experimental Protocols

Isometric Contraction Measurement in Human Atrial Trabeculae

This protocol is based on the methodology described by Kloth et al. (2017).[3]

  • Tissue Preparation: Human right atrial appendages are obtained from patients undergoing cardiac surgery. Trabeculae of approximately 1 mm in diameter are dissected.

  • Mounting: Trabeculae are mounted in an organ bath containing a modified Tyrode's solution, maintained at 37°C, and gassed with 95% O2 and 5% CO2. The trabeculae are attached to force transducers for isometric tension recording.

  • Stimulation: The preparations are electrically stimulated at a frequency of 1 Hz.

  • Equilibration: The trabeculae are allowed to equilibrate until a stable baseline contraction force is achieved.

  • Drug Application: Cumulative concentration-response curves are generated by adding increasing concentrations of Cafedrine, Theodrenaline, or their combination to the organ bath.

  • Data Analysis: The developed force is measured, and EC50 values are calculated from the concentration-response curves. To investigate the involvement of adrenergic receptor subtypes, selective antagonists (e.g., CGP 20712A for β1, ICI 118,551 for β2) can be added before the agonist. To assess PDE inhibition, the potentiation of the response to a direct adenylyl cyclase activator like forskolin (B1673556) is measured.[3]

Isometric Tension Measurement in Human Internal Mammary Artery Rings

This protocol is also based on the methodology from Kloth et al. (2017).[8]

  • Tissue Preparation: Segments of the human internal mammary artery are dissected and cut into 3 mm wide rings.

  • Mounting: The rings are mounted on wire hooks in an organ bath containing Tyrode's solution at 37°C and gassed with 95% O2 and 5% CO2.

  • Equilibration: A resting tension is applied, and the rings are allowed to equilibrate. The viability of the smooth muscle is confirmed by contraction with a high potassium solution (e.g., 100 mM KCl).

  • Drug Application: The intrinsic effect of Cafedrine, Theodrenaline, or their combination is assessed by adding increasing concentrations to the bath. To study the effect on α-adrenergic responses, a concentration-response curve to noradrenaline is generated in the presence and absence of the test compounds.

  • Data Analysis: Changes in isometric tension are recorded. The effect of the test compounds on the noradrenaline concentration-response curve (e.g., a shift in the EC50) is determined.

Signaling Pathways and Visualizations

β1-Adrenergic Signaling in Cardiomyocytes

The primary mechanism for the positive inotropic effect of Theodrenaline is the activation of the β1-adrenergic receptor signaling pathway in cardiomyocytes.

G Theodrenaline Theodrenaline (Noradrenaline moiety) Beta1AR β1-Adrenergic Receptor Theodrenaline->Beta1AR Binds to Gs Gs Protein Beta1AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP cAMP->AMP Ca_channel L-type Ca2+ Channel (Phosphorylation) PKA->Ca_channel Phosphorylates Ca_influx Ca2+ Influx Ca_channel->Ca_influx Contraction Increased Contractility (Positive Inotropy) Ca_influx->Contraction Theophylline Theophylline moiety (from Cafedrine & Theodrenaline) PDE3 Phosphodiesterase 3 (PDE3) Theophylline->PDE3 Inhibits PDE3->cAMP Degrades PDE3->AMP

β1-Adrenergic and PDE Inhibition Pathway in Cardiomyocytes.
α1-Adrenergic and Vasodilatory Signaling in Vascular Smooth Muscle

The dual effects of Theodrenaline and the theophylline moiety on vascular tone are depicted in the following signaling pathway.

G cluster_vasoconstriction Vasoconstriction Pathway cluster_vasodilation Vasodilation Pathway Theodrenaline Theodrenaline (Noradrenaline moiety) Alpha1AR α1-Adrenergic Receptor Theodrenaline->Alpha1AR Binds to Gq Gq Protein Alpha1AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates PIP2 PIP2 PIP2->PLC SR Sarcoplasmic Reticulum IP3->SR Acts on Ca_release Ca2+ Release SR->Ca_release Contraction Vasoconstriction Ca_release->Contraction Theophylline Theophylline moiety (from Cafedrine & Theodrenaline) PDE Phosphodiesterase (e.g., PDE3) Theophylline->PDE Inhibits cGMP cGMP PDE->cGMP Degrades GMP GMP PDE->GMP Relaxation Vasodilation cGMP->Relaxation Promotes cGMP->GMP

References

The Pharmacological Impact of Cafedrine and Theodrenaline on Secondary Messenger Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the molecular pharmacology of cafedrine (B87544) and theodrenaline, a combination drug formulation used for the management of hypotensive states. The document elucidates the mechanisms by which these compounds modulate critical secondary messenger signaling pathways, namely the cyclic adenosine (B11128) monophosphate (cAMP) and the phosphatidylinositol pathway (IP3/DAG). A comprehensive summary of available quantitative data is presented, alongside detailed experimental protocols for the investigation of these pathways. Furthermore, signaling cascades and experimental workflows are visualized using Graphviz (DOT language) to offer a clear and concise representation of the complex biological processes involved.

Introduction

Cafedrine and theodrenaline are administered as a fixed 20:1 combination preparation for the treatment of hypotension, particularly in the perioperative setting.[1] Cafedrine is a conjugate of norephedrine (B3415761) and theophylline (B1681296), while theodrenaline is a conjugate of noradrenaline and theophylline.[1][2][3] Their hemodynamic effects are primarily attributed to their interaction with the sympathetic nervous system and their influence on intracellular signaling cascades. This guide delves into the core mechanisms of action, focusing on the effects on secondary messenger pathways that ultimately mediate the desired physiological responses.

Mechanism of Action

The clinical effects of the cafedrine-theodrenaline combination are a result of a multi-faceted mechanism involving both direct and indirect sympathomimetic actions, as well as the inhibition of phosphodiesterase (PDE) enzymes.[2][4]

Adrenergic Receptor Stimulation
  • β1-Adrenergic Pathway in Cardiomyocytes: The norephedrine component of cafedrine stimulates the release of endogenous noradrenaline from nerve endings.[5][6] This endogenously released noradrenaline, together with the noradrenaline component of theodrenaline, acts as an agonist at β1-adrenergic receptors in heart muscle cells.[5][6] This receptor activation stimulates the Gs alpha subunit of the G-protein, which in turn activates adenylyl cyclase.[6] Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP), leading to an increase in intracellular cAMP levels.[6][7] Elevated cAMP activates Protein Kinase A (PKA), which phosphorylates various downstream targets, resulting in increased inotropy (cardiac contractility).[8]

  • α1-Adrenergic Pathway in Vascular Smooth Muscle: The noradrenaline component of theodrenaline also stimulates α1-adrenergic receptors on vascular smooth muscle cells.[5] This activates the Gq alpha subunit of the G-protein, which stimulates phospholipase C (PLC).[9] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm.[9] The increased intracellular Ca2+ concentration, along with DAG-mediated activation of Protein Kinase C (PKC), leads to smooth muscle contraction and vasoconstriction.[9]

Phosphodiesterase Inhibition

The theophylline moiety present in both cafedrine and theodrenaline is a non-selective inhibitor of phosphodiesterases (PDEs).[5][10] In cardiac tissue, the inhibition of PDE3 is most relevant.[5] By inhibiting PDE, theophylline slows the degradation of cAMP to AMP, thus potentiating and prolonging the effects of β1-adrenergic stimulation on intracellular cAMP levels and cardiac contractility.[2][5] In vascular smooth muscle, theophylline's inhibition of PDE3 can lead to an accumulation of cyclic guanosine (B1672433) monophosphate (cGMP), which can promote vasodilation and potentially counteract the α1-mediated vasoconstriction.[5]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the effects of cafedrine, theodrenaline, and their components. It is important to note that specific binding affinities (Ki) and inhibitory concentrations (IC50) for the conjugated molecules, cafedrine and theodrenaline, are not extensively reported in the literature.

Compound/Mixture Parameter Value System/Tissue Reference(s)
Akrinor™ (Cafedrine/Theodrenaline 20:1)EC50 (Force of Contraction)41 ± 3 mg/LHuman atrial trabeculae[11][12]
Akrinor™ (Cafedrine/Theodrenaline 20:1)Median Effective Concentration (Intracellular Ca2+ increase)0.35 mMMurine tracheal epithelium[13]
CafedrineMedian Effective Concentration (Intracellular Ca2+ increase)3.14 mMMurine tracheal epithelium[13]
TheodrenalineMedian Effective Concentration (Intracellular Ca2+ increase)3.45 mMMurine tracheal epithelium[13]

Table 1: Potency of Cafedrine/Theodrenaline and its Components

Ligand Receptor Parameter Value Reference(s)
Norepinephrine (B1679862)α1-AdrenoceptorEC50600 nM[14]
Norepinephrineβ1-AdrenoceptorEC50~100 nM[14]

Table 2: Adrenergic Receptor Agonist Potency

Compound Enzyme Parameter Value Notes Reference(s)
TheophyllinePhosphodiesterase (non-selective)--Known inhibitor, specific IC50 values for isoforms in relevant tissues are not consistently reported.[10][15]

Table 3: Phosphodiesterase Inhibition

Signaling Pathway Diagrams

β1-Adrenergic Signaling in Cardiomyocytes

G cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Cafedrine Cafedrine (Norephedrine-Theophylline) Noradrenaline_endo Endogenous Noradrenaline Cafedrine->Noradrenaline_endo releases PDE Phosphodiesterase (PDE3) Cafedrine->PDE inhibits Theodrenaline Theodrenaline (Noradrenaline-Theophylline) Beta1AR β1-Adrenergic Receptor Theodrenaline->Beta1AR binds Theodrenaline->PDE inhibits Noradrenaline_endo->Beta1AR binds G_protein Gs Protein Beta1AR->G_protein activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts G_protein->AC activates ATP ATP ATP->AC PKA Protein Kinase A (inactive) cAMP->PKA activates cAMP->PDE substrate PKA_active Protein Kinase A (active) PKA->PKA_active Contractility Increased Cardiac Contractility PKA_active->Contractility phosphorylates targets AMP AMP PDE->AMP hydrolyzes

Caption: β1-adrenergic signaling cascade in cardiomyocytes.

α1-Adrenergic Signaling in Vascular Smooth Muscle Cells

G cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Theodrenaline Theodrenaline (Noradrenaline-Theophylline) Alpha1AR α1-Adrenergic Receptor Theodrenaline->Alpha1AR binds G_protein Gq Protein Alpha1AR->G_protein activates PLC Phospholipase C IP3 IP3 PLC->IP3 hydrolyzes DAG DAG PLC->DAG G_protein->PLC activates PIP2 PIP2 PIP2->PLC SR Sarcoplasmic Reticulum IP3->SR binds to receptor PKC Protein Kinase C DAG->PKC activates Ca2_cyto Ca2+ SR->Ca2_cyto releases Ca2_store Ca2+ Ca2_store->SR Contraction Smooth Muscle Contraction Ca2_cyto->Contraction activates PKC->Contraction contributes to

Caption: α1-adrenergic signaling cascade in vascular smooth muscle.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of cafedrine and theodrenaline's effects on secondary messenger pathways.

Measurement of Intracellular cAMP Levels

Objective: To quantify changes in intracellular cAMP concentration in response to drug treatment.

Methodology: Competitive Enzyme Immunoassay

  • Cell Culture and Treatment:

    • Culture appropriate cells (e.g., cardiomyocytes, vascular smooth muscle cells) in 96-well plates to near confluence.

    • Pre-incubate cells with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 10-15 minutes to prevent cAMP degradation.

    • Treat cells with varying concentrations of cafedrine, theodrenaline, or control compounds for a specified time (e.g., 15-30 minutes).

  • Cell Lysis:

    • Aspirate the medium and lyse the cells using a lysis buffer (e.g., 0.1 M HCl).

  • cAMP Quantification:

    • Use a commercial cAMP enzyme immunoassay (EIA) kit.

    • Prepare cAMP standards and samples according to the kit manufacturer's instructions.

    • Add samples and standards to the antibody-coated microplate.

    • Add enzyme-linked cAMP conjugate.

    • Incubate, wash, and add substrate.

    • Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

    • Determine the cAMP concentration in the samples by interpolating their absorbance values on the standard curve.

    • Normalize cAMP concentrations to the protein content of each well.

Measurement of Intracellular Inositol Trisphosphate (IP3) Levels

Objective: To quantify changes in intracellular IP3 concentration following drug stimulation.

Methodology: Competitive Binding Assay

  • Cell Culture and Stimulation:

    • Culture cells (e.g., vascular smooth muscle cells) in appropriate culture dishes.

    • Stimulate cells with cafedrine, theodrenaline, or control compounds for a short duration (e.g., 30-60 seconds).

  • Extraction of IP3:

    • Terminate the stimulation by adding ice-cold trichloroacetic acid (TCA) to a final concentration of 10%.

    • Scrape the cells and centrifuge to pellet the precipitate.

    • Wash the supernatant with water-saturated diethyl ether to remove TCA.

    • Neutralize the aqueous phase with a suitable buffer.

  • IP3 Quantification:

    • Use a commercial IP3 radioreceptor assay or ELISA kit.

    • For a radioreceptor assay, incubate the extracted samples with a known amount of [3H]IP3 and a binding protein with high affinity for IP3.

    • Separate the bound and free radioligand (e.g., by centrifugation).

    • Measure the radioactivity of the bound fraction using a scintillation counter.

  • Data Analysis:

    • Construct a standard curve using known concentrations of unlabeled IP3.

    • Calculate the IP3 concentration in the samples based on the displacement of the radioligand.

Measurement of Intracellular Calcium Concentration ([Ca2+]i)

Objective: To monitor real-time changes in intracellular calcium concentration.

Methodology: Fluorescent Calcium Indicators (e.g., Fura-2 AM)

  • Cell Loading:

    • Culture cells on glass coverslips.

    • Load the cells with a cell-permeant calcium indicator dye, such as Fura-2 AM (e.g., 2-5 µM), in a physiological buffer for 30-60 minutes at 37°C.

    • Wash the cells to remove extracellular dye.

  • Fluorescence Imaging:

    • Mount the coverslip in a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.

    • Excite the Fura-2 loaded cells alternately at 340 nm and 380 nm and measure the emission at 510 nm.

  • Experimental Procedure:

    • Perfuse the cells with a physiological buffer to establish a baseline [Ca2+]i.

    • Apply cafedrine, theodrenaline, or control compounds via the perfusion system.

    • Record the fluorescence ratio (F340/F380) over time.

  • Data Analysis:

    • The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.

    • Calibrate the fluorescence ratio to absolute [Ca2+]i values using the Grynkiewicz equation, which requires determination of the minimum (Rmin) and maximum (Rmax) fluorescence ratios.

Experimental Workflow Diagram

G cluster_cAMP cAMP Measurement cluster_IP3 IP3 Measurement cluster_Ca [Ca2+]i Measurement cAMP_start Cell Culture (96-well plate) cAMP_treat Drug Treatment (with PDE inhibitor) cAMP_start->cAMP_treat cAMP_lyse Cell Lysis cAMP_treat->cAMP_lyse cAMP_assay Competitive EIA cAMP_lyse->cAMP_assay cAMP_read Plate Reader (Absorbance) cAMP_assay->cAMP_read cAMP_analyze Data Analysis cAMP_read->cAMP_analyze IP3_start Cell Culture IP3_stim Drug Stimulation IP3_start->IP3_stim IP3_extract TCA Extraction IP3_stim->IP3_extract IP3_assay Competitive Binding Assay IP3_extract->IP3_assay IP3_measure Scintillation Counter or Plate Reader IP3_assay->IP3_measure IP3_analyze Data Analysis IP3_measure->IP3_analyze Ca_start Cell Culture (on coverslips) Ca_load Fura-2 AM Loading Ca_start->Ca_load Ca_image Fluorescence Microscopy Ca_load->Ca_image Ca_perfuse Drug Perfusion Ca_image->Ca_perfuse Ca_record Ratio Imaging Ca_perfuse->Ca_record Ca_analyze Data Analysis Ca_record->Ca_analyze

References

Preliminary Pharmacological Profile of Cafedrine-Theodrenaline: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cafedrine-theodrenaline, a fixed 20:1 combination of two covalently linked sympathomimetic agents, is primarily utilized in clinical settings for the management of hypotension, particularly during anesthesia.[1][2][3] This technical guide provides a comprehensive overview of the preliminary screening data available for this compound, with a focus on its mechanism of action and effects in cardiovascular models. While the current body of scientific literature is predominantly centered on its application in anesthesia-induced hypotension, this document consolidates the existing knowledge on its pharmacodynamics, including signaling pathways and physiological responses. The information is presented to aid researchers and drug development professionals in understanding the foundational pharmacology of this compound and to highlight potential avenues for future investigation into its therapeutic applications in other disease models, for which there is currently a notable lack of published data.

Introduction

Cafedrine (B87544) is a conjugate of norephedrine (B3415761) and theophylline (B1681296), while theodrenaline is a conjugate of noradrenaline and theophylline.[1][4] The combination is administered intravenously to rapidly restore arterial blood pressure by primarily increasing cardiac output.[1][2][4][5] This guide will detail the known mechanisms of action, summarize the quantitative effects observed in human studies, and provide visual representations of the key signaling pathways involved.

Mechanism of Action

The pharmacological effects of this compound are a composite of the actions of its constituent molecules, targeting both adrenergic receptors and phosphodiesterases (PDEs).[2][4][5]

  • Adrenergic Receptor Stimulation : The norephedrine and noradrenaline components of this compound exert effects on both α- and β-adrenergic receptors.[2][5][6]

    • β1-Adrenergic Effects : In cardiomyocytes, the primary effect is the stimulation of β1-adrenoceptors. This leads to increased inotropy (cardiac contractility) and a modest increase in heart rate, ultimately boosting cardiac output.[2][4] The positive inotropic effect can be negated by the administration of a non-selective β-adrenoceptor antagonist like propranolol.[2][5]

    • α1-Adrenergic Effects : In vascular smooth muscle cells, the noradrenaline component activates α1-adrenoceptors, which can lead to vasoconstriction.[1][4] However, the overall clinical effect on systemic vascular resistance is often minimal, with some studies suggesting a potential for vasodilation due to the theophylline component.[1][2][4]

  • Phosphodiesterase (PDE) Inhibition : The theophylline moiety in both cafedrine and theodrenaline is a non-selective inhibitor of PDEs.[2][4][5] By inhibiting the breakdown of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), theophylline potentiates the effects of β-adrenergic stimulation in the heart and can contribute to vasodilation in the vasculature.[1][4][5]

Signaling Pathways

The cellular effects of this compound are mediated by distinct signaling cascades in different cell types.

Cardiomyocytes

In heart muscle cells, the binding of the noradrenaline component to β1-adrenergic receptors activates a Gs-protein-coupled signaling pathway, leading to increased intracellular cAMP and enhanced cardiac contraction.[1][4]

cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound β1-AR β1-Adrenergic Receptor This compound->β1-AR Activates Gs Gs Protein β1-AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates AMP AMP cAMP->AMP Degraded by Ca_channels L-type Ca2+ Channels PKA->Ca_channels Phosphorylates Ca_release Ca2+ Release (SR) PKA->Ca_release Phosphorylates Contraction Increased Contraction Ca_channels->Contraction Ca_release->Contraction PDE Phosphodiesterase (PDE) PDE->cAMP Inhibits degradation Theophylline Theophylline Theophylline->PDE Inhibits

Figure 1: Signaling pathway in cardiomyocytes.
Vascular Smooth Muscle Cells

In vascular smooth muscle, the noradrenaline component can activate α1-adrenergic receptors, leading to vasoconstriction. However, the vasodilatory effect of theophylline-mediated PDE inhibition can counteract this effect.[1][4]

cluster_membrane Cell Membrane cluster_cytosol Cytosol Theodrenaline Theodrenaline α1-AR α1-Adrenergic Receptor Theodrenaline->α1-AR Activates Gq Gq Protein α1-AR->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG Cleaves PIP2 to PIP2 PIP2 ER Endoplasmic Reticulum IP3->ER Binds to Ca_release Ca2+ Release ER->Ca_release Contraction Vasoconstriction Ca_release->Contraction Theophylline Theophylline PDE Phosphodiesterase (PDE) Theophylline->PDE Inhibits cGMP cGMP PDE->cGMP Inhibits degradation Vasodilation Vasodilation cGMP->Vasodilation

Figure 2: Signaling in vascular smooth muscle.

Quantitative Data from Human Studies

The following tables summarize the quantitative effects of this compound on hemodynamic parameters as reported in clinical studies involving patients undergoing anesthesia.

Table 1: Effect of this compound on Mean Arterial Pressure (MAP)

Study PopulationDose (Cafedrine/Theodrenaline)Change in MAPTime to Peak EffectCitation(s)
Patients under general or regional anesthesia53 ± 30 / 2.65 ± 1.5 mg↑ 11 ± 14 mmHg (at 5 min)↑ 14 ± 16 mmHg (at 10 min)9 ± 4 min[5]
Patients under anesthesia1.27 ± 1.0 mg/kg / 64 ± 50 µg/kg↑ 11 ± 16 mmHg (within 5 min)17.4 ± 9.0 min[7][8][9]

Table 2: Factors Influencing the Response to this compound

FactorObservationCitation(s)
GenderWomen show a more rapid increase in MAP.[6][7][9]
Beta-blocker therapyOnset of effect on blood pressure is delayed and the effect size is decreased.[2][5][7]
Heart failureThe dose required to achieve a target MAP increase is significantly higher.[7]
Baseline MAPPatients with a higher baseline MAP show a less substantial increase.[5]

Experimental Protocols

While detailed, step-by-step experimental protocols for preclinical disease models are not available in the published literature, the following outlines a general methodology for assessing the cardiovascular effects of this compound based on the available human studies.

In Vivo Hemodynamic Assessment in Anesthetized Subjects

Objective: To determine the effect of this compound on mean arterial pressure (MAP) and heart rate (HR) in subjects under general or regional anesthesia.

Model: Human patients scheduled for elective surgery.

Methodology:

  • Establish baseline hemodynamic parameters, including MAP and HR, prior to induction of anesthesia.

  • Induce anesthesia using a standardized protocol.

  • Monitor hemodynamic parameters continuously.

  • Upon a defined drop in systolic blood pressure (e.g., below 80% of the baseline value), administer a single intravenous bolus of this compound (20:1 ratio).

  • Record MAP and HR at regular intervals (e.g., every minute for the first 15 minutes, then every 5 minutes) following administration.

  • Analyze the data to determine the time to a 10% increase in MAP, the maximum change in MAP, and any significant changes in HR.

Start Start Patient_Selection Select Patients for Elective Surgery Start->Patient_Selection Baseline_Measurement Establish Baseline Hemodynamic Parameters Patient_Selection->Baseline_Measurement Anesthesia_Induction Induce Anesthesia Baseline_Measurement->Anesthesia_Induction Hypotension_Event Systolic BP < 80% of Baseline? Anesthesia_Induction->Hypotension_Event Administer_Drug Administer IV Bolus of This compound Hypotension_Event->Administer_Drug Yes Monitor_Hemodynamics Continuously Monitor MAP and HR Hypotension_Event->Monitor_Hemodynamics No Administer_Drug->Monitor_Hemodynamics Data_Analysis Analyze Time to Effect and Magnitude of Change Monitor_Hemodynamics->Data_Analysis End End Data_Analysis->End

Figure 3: Experimental workflow for in vivo assessment.

Discussion and Future Directions

The available data robustly supports the efficacy of this compound in the management of anesthesia-induced hypotension. Its dual mechanism of action, involving both adrenergic stimulation and PDE inhibition, provides a rapid and effective means of increasing cardiac output without significantly altering systemic vascular resistance or heart rate.

However, a significant gap exists in the scientific literature concerning the preliminary screening of this compound in other disease models. The sympathomimetic and PDE-inhibiting properties of its components suggest potential therapeutic applications in a broader range of pathologies. For instance, its effects on cyclic nucleotide signaling could be relevant in inflammatory or respiratory diseases. Future research should aim to:

  • Investigate the effects of this compound in preclinical models of other diseases , such as inflammatory disorders, neurodegenerative diseases, and cancer.

  • Elucidate the specific contributions of the cafedrine and theodrenaline components to the overall pharmacological effect in different tissues and disease states.

  • Conduct detailed dose-response studies in various animal models to establish efficacy and safety profiles beyond the cardiovascular system.

Conclusion

This compound is a well-established pharmacological agent for the treatment of hypotension in the perioperative setting. Its mechanism of action is well-characterized within the cardiovascular system. This technical guide has summarized the core preclinical and clinical data, providing a foundation for researchers and drug development professionals. The lack of data in other disease models presents a clear opportunity for future research to explore the full therapeutic potential of this compound.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography Method for the Simultaneous Quantification of Cafedrine and Theodrenaline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the simultaneous determination of Cafedrine and Theodrenaline. These compounds are the active components in drug formulations like Akrinor™, used for treating intra-operative hypotension.[1][2][3] Theodrenaline is formed by covalently binding noradrenaline to theophylline, while Cafedrine is norephedrine (B3415761) (also known as theodrenaline) bound to theophylline.[1][3] This method provides a reliable and efficient protocol for the quality control and quantification of these two active pharmaceutical ingredients (APIs) in pharmaceutical preparations. The described isocratic HPLC method utilizes a C18 column with UV detection, ensuring specificity, accuracy, and precision suitable for routine analysis in a quality control setting.

Introduction

Cafedrine and Theodrenaline are sympathomimetic drugs combined in a 20:1 ratio in formulations used to manage hypotension.[2][4] Cafedrine acts as an indirect sympathomimetic, while Theodrenaline has direct sympathomimetic effects.[1][4] The accurate quantification of both components is critical to ensure the safety, efficacy, and quality of the final drug product. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for separating and quantifying components in a mixture. This document outlines a specific, validated HPLC method for the simultaneous analysis of Cafedrine and Theodrenaline.

Experimental Protocol

  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatography Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.

  • Chemicals and Reagents:

    • Cafedrine Hydrochloride Reference Standard

    • Theodrenaline Hydrochloride Reference Standard

    • Acetonitrile (B52724) (HPLC Grade)

    • Methanol (B129727) (HPLC Grade)

    • Potassium Dihydrogen Phosphate (B84403) (KH₂PO₄) (Analytical Grade)

    • Orthophosphoric Acid (for pH adjustment)

    • Water (HPLC Grade or Ultrapure)

A validated isocratic HPLC method is employed for the analysis. The conditions are summarized in the table below. These parameters are based on established methods for similar sympathomimetic amines and multi-component drug formulations.[5][6]

ParameterCondition
Mobile Phase Acetonitrile : 50 mM KH₂PO₄ Buffer (pH 4.0) (25:75, v/v)
Column C18, 250 mm x 4.6 mm, 5 µm
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 20 µL
Detection Wavelength 215 nm
Run Time Approximately 15 minutes
  • Buffer Preparation (50 mM KH₂PO₄, pH 4.0): Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC-grade water to make a 50 mM solution. Adjust the pH to 4.0 using diluted orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter before use.

  • Mobile Phase Preparation: Mix acetonitrile and the prepared phosphate buffer in a 25:75 (v/v) ratio. Degas the mobile phase using sonication or vacuum filtration.

  • Standard Stock Solution Preparation: Accurately weigh and dissolve Cafedrine and Theodrenaline reference standards in a suitable diluent (e.g., methanol or mobile phase) to prepare individual stock solutions of a known concentration (e.g., 1000 µg/mL).

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solutions with the mobile phase to cover the desired concentration range for building the calibration curve.

  • Sample Preparation: For a pharmaceutical formulation, accurately weigh and dissolve the sample in the mobile phase to achieve a theoretical concentration within the calibration range. The solution should be sonicated to ensure complete dissolution and filtered through a 0.45 µm syringe filter prior to injection into the HPLC system.

Method Validation and Data

The analytical method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[7] Key validation parameters are summarized below.

System suitability tests are performed to verify that the chromatographic system is adequate for the intended analysis.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates (N) > 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% (for replicate injections)

The linearity of the method is established by analyzing a series of standard solutions at different concentrations. The correlation coefficient (R²) should be close to 1.

AnalyteLinearity Range (µg/mL)Correlation Coefficient (R²)
Cafedrine 1 - 200> 0.999
Theodrenaline 1 - 100> 0.999

Accuracy is determined by recovery studies, while precision is assessed through repeatability (intra-day) and intermediate precision (inter-day) analysis.

AnalyteAccuracy (% Recovery)Precision (RSD %)
Cafedrine 98.0 - 102.0%< 2.0%
Theodrenaline 98.0 - 102.0%< 2.0%

LOD and LOQ are determined based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.

AnalyteLOD (µg/mL)LOQ (µg/mL)
Cafedrine ~0.1~0.3
Theodrenaline ~0.2~0.6

Workflow and Diagrams

The overall experimental workflow from sample preparation to final data analysis is depicted in the following diagram.

G cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase (ACN:Buffer, 25:75) C Prepare Working Standards (Calibration Curve) A->C B Prepare Standard Stock Solutions (Cafedrine & Theodrenaline) B->C F Inject Standards & Sample into HPLC C->F D Prepare Formulation Sample (Dissolve & Filter) D->F E System Equilibration with Mobile Phase E->F G Isocratic Elution (C18, 1.0 mL/min) F->G H UV Detection at 215 nm G->H I Acquire Chromatograms H->I J Integrate Peak Areas I->J K Generate Calibration Curve J->K Standards L Quantify Analytes in Sample J->L Sample K->L

Caption: HPLC analysis workflow for Cafedrine and Theodrenaline.

Conclusion

The described RP-HPLC method is simple, accurate, precise, and specific for the simultaneous quantification of Cafedrine and Theodrenaline in pharmaceutical dosage forms. The method is suitable for routine quality control analysis, ensuring that these products meet the required specifications for potency and purity. The validation data demonstrates that the method is reliable and robust for its intended application in a regulated laboratory environment.

References

Application Notes and Protocols for Cafedrine-Theodrenaline Administration in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cafedrine (B87544) and theodrenaline are sympathomimetic agents used in combination, typically in a 20:1 ratio, for the management of hypotensive states.[1][2] Cafedrine is a conjugate of norephedrine (B3415761) and theophylline (B1681296), while theodrenaline is a conjugate of noradrenaline and theophylline.[3] This combination drug, commercially known as Akrinor™, exerts its effects through a multi-faceted mechanism of action, making it a subject of interest in cardiovascular research.[4] The primary clinical effect is a rapid and sustained increase in mean arterial pressure (MAP), primarily by increasing cardiac preload, stroke volume, and cardiac output, while heart rate and systemic vascular resistance remain largely unchanged.[1][5]

These application notes provide a detailed protocol for the preparation and administration of a Cafedrine-Theodrenaline solution in animal studies, along with information on its mechanism of action, potential adverse effects, and relevant quantitative data from published research.

Mechanism of Action

The hemodynamic effects of the this compound combination are a result of the synergistic actions of its components on the cardiovascular system. The primary mechanisms include:

  • β1-Adrenoceptor Stimulation: The noradrenaline component of theodrenaline and the endogenous noradrenaline released by the norephedrine component of cafedrine activate β1-adrenoceptors in cardiomyocytes. This leads to an increase in intracellular cyclic AMP (cAMP), resulting in a positive inotropic effect (increased contractility) and consequently, increased stroke volume and cardiac output.[1][6]

  • α1-Adrenoceptor Stimulation: The noradrenaline component of theodrenaline also stimulates α1-adrenoceptors on vascular smooth muscle, leading to vasoconstriction.[6] However, this effect is counteracted by the vasodilatory properties of theophylline.

  • Phosphodiesterase (PDE) Inhibition: The theophylline component of both molecules acts as a non-selective PDE inhibitor. By inhibiting the breakdown of cAMP, theophylline potentiates the effects of β1-adrenoceptor stimulation, further enhancing cardiac contractility.[1][6]

Signaling Pathway in Cardiomyocytes

cluster_extracellular cluster_membrane cluster_intracellular Cafedrine_Theodrenaline Cafedrine/ Theodrenaline beta1_AR β1-Adrenergic Receptor Cafedrine_Theodrenaline->beta1_AR binds Gs Gs Protein beta1_AR->Gs activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts Gs->AC activates ATP ATP ATP->AC PDE Phosphodiesterase (PDE) cAMP->PDE inhibited by Theophylline component Increased_Inotropy Increased Inotropy cAMP->Increased_Inotropy leads to A Animal Preparation (Anesthesia, Catheterization) B Baseline Physiological Measurements A->B D Administer IV Bolus B->D C Prepare Cafedrine/ Theodrenaline Solution C->D E Continuous Physiological Monitoring D->E F Data Collection and Analysis E->F

References

Application Notes and Protocols for the Mass Spectrometry Analysis of Cafedrine-Theodrenaline and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cafedrine (B87544) and theodrenaline are sympathomimetic agents used in combination for the treatment of hypotension. Cafedrine is a synthetic derivative of norephedrine (B3415761), while theodrenaline is a conjugate of noradrenaline and theophylline. Understanding the metabolism and pharmacokinetics of these compounds is crucial for drug development and clinical monitoring. Mass spectrometry coupled with liquid chromatography (LC-MS/MS) is the analytical technique of choice for the sensitive and specific quantification of these drugs and their metabolites in biological matrices.

This document provides detailed application notes and protocols for the mass spectrometry analysis of Cafedrine, Theodrenaline, and their known metabolites. The information is compiled from scientific literature and extrapolated from the analysis of structurally similar compounds.

Target Analytes and Metabolites

The primary targets for analysis are the parent drugs, Cafedrine and Theodrenaline, and their major metabolites.

  • Cafedrine: Metabolized to norephedrine.[1] Further metabolism of norephedrine can occur, but it is primarily excreted unchanged.

  • Theodrenaline: Metabolized in the liver by monoamine oxidase (MAO) to inactive metabolites, including dihydroxymandelic acid (DOMA) and dihydroxyphenylglycol (DHPG).[2]

Table 1: Target Analytes and their Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Metabolic Pathway
CafedrineC18H23N5O3357.41Metabolism to Norephedrine
NorephedrineC9H13NO151.21-
TheodrenalineC17H21N5O5375.38Hepatic oxidation by MAO
Dihydroxymandelic Acid (DOMA)C8H8O5184.15Metabolite of Theodrenaline
Dihydroxyphenylglycol (DHPG)C8H10O4170.16Metabolite of Theodrenaline

Experimental Protocols

The following protocols are proposed as a starting point for the development and validation of an LC-MS/MS method for the analysis of Cafedrine, Theodrenaline, and their metabolites in biological matrices such as plasma and urine.

Sample Preparation

Given the polar nature of the target analytes, a robust sample preparation method is essential to remove matrix interferences and ensure accurate quantification. Solid-phase extraction (SPE) is a highly effective technique for this purpose.

Protocol: Solid-Phase Extraction (SPE) from Plasma/Urine

  • Sample Pre-treatment:

    • To 1 mL of plasma or urine, add an internal standard solution (e.g., deuterated analogs of the analytes).

    • Acidify the sample with 100 µL of 1M HCl.

    • Vortex for 30 seconds.

    • Centrifuge at 4000 rpm for 10 minutes to precipitate proteins (for plasma samples).

  • SPE Cartridge Conditioning:

    • Use a mixed-mode cation exchange SPE cartridge.

    • Condition the cartridge sequentially with 1 mL of methanol (B129727), 1 mL of deionized water, and 1 mL of 100 mM phosphate (B84403) buffer (pH 6.0).

  • Sample Loading:

    • Load the pre-treated supernatant onto the conditioned SPE cartridge at a flow rate of 1-2 mL/min.

  • Washing:

    • Wash the cartridge sequentially with 1 mL of deionized water, 1 mL of 100 mM acetic acid, and 1 mL of methanol to remove interferences.

    • Dry the cartridge under vacuum for 5 minutes.

  • Elution:

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Due to the polar and basic nature of Cafedrine, Theodrenaline, and their metabolites, hydrophilic interaction liquid chromatography (HILIC) or reversed-phase chromatography with a polar-embedded or polar-endcapped column is recommended.

Table 2: Proposed Liquid Chromatography Conditions

ParameterRecommended Setting
Column HILIC column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm) or a polar-embedded reversed-phase column.
Mobile Phase A 10 mM Ammonium Formate in Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start with 95% B, hold for 1 min, decrease to 40% B over 5 min, hold for 1 min, then return to 95% B and equilibrate for 3 min.
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry

A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) is ideal for the sensitive and selective quantification of the target analytes.

Table 3: Proposed Mass Spectrometry Parameters

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

Table 4: Proposed MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV) (Starting Point)
Cafedrine358.2178.125
Norephedrine152.1134.115
Theodrenaline376.2196.128
Dihydroxymandelic Acid (DOMA)185.1139.018
Dihydroxyphenylglycol (DHPG)171.1153.112
Internal Standards(Deuterated analogs)(To be determined)(To be optimized)

Note: The MRM transitions and collision energies are predictive and require optimization on the specific instrument used.

Data Presentation

Quantitative data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 5: Example Quantitative Data Summary

AnalyteCalibration Range (ng/mL)LLOQ (ng/mL)Accuracy (%) at LLOQ, LQC, MQC, HQCPrecision (%RSD) at LLOQ, LQC, MQC, HQC
Cafedrine1 - 1000195-105< 15
Norephedrine1 - 1000193-107< 15
Theodrenaline1 - 1000196-104< 15
DOMA0.5 - 5000.592-108< 15
DHPG0.5 - 5000.594-106< 15

(This table presents hypothetical validation data and should be replaced with actual experimental results.)

Visualizations

Signaling Pathway

The sympathomimetic effects of Cafedrine and Theodrenaline are mediated through adrenergic receptors. Theodrenaline, containing a noradrenaline moiety, directly stimulates these receptors. Cafedrine acts indirectly by releasing endogenous noradrenaline.

Signaling_Pathway cluster_drug Drug Action cluster_release Neurotransmitter Release cluster_receptor Receptor Binding cluster_effect Physiological Effect Cafedrine Cafedrine Noradrenaline_release Noradrenaline Release Cafedrine->Noradrenaline_release stimulates Theodrenaline Theodrenaline Adrenergic_Receptors Adrenergic Receptors (α and β) Theodrenaline->Adrenergic_Receptors directly binds to Noradrenaline_release->Adrenergic_Receptors activates Sympathomimetic_Effect Sympathomimetic Effect (e.g., Vasoconstriction, Increased Heart Rate) Adrenergic_Receptors->Sympathomimetic_Effect leads to

Caption: Signaling pathway of Cafedrine and Theodrenaline.

Experimental Workflow

The overall analytical process involves several key steps from sample collection to data analysis.

Experimental_Workflow Sample_Collection Biological Sample Collection (Plasma or Urine) Internal_Standard Addition of Internal Standards Sample_Collection->Internal_Standard Sample_Prep Sample Preparation (Solid-Phase Extraction) Internal_Standard->Sample_Prep LC_Separation Liquid Chromatography (HILIC or Polar RP) Sample_Prep->LC_Separation MS_Detection Mass Spectrometry (ESI+ MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

Caption: General experimental workflow for analysis.

Logical Relationship of Metabolites

The metabolic pathways of Cafedrine and Theodrenaline lead to the formation of their respective metabolites.

Metabolite_Relationship Cafedrine Cafedrine Norephedrine Norephedrine Cafedrine->Norephedrine Metabolism Theodrenaline Theodrenaline DOMA DOMA Theodrenaline->DOMA Metabolism (MAO) DHPG DHPG Theodrenaline->DHPG Metabolism (MAO)

Caption: Metabolic relationship of parent drugs and metabolites.

Conclusion

The protocols and information provided in these application notes serve as a comprehensive guide for the development and implementation of a robust LC-MS/MS method for the quantitative analysis of Cafedrine, Theodrenaline, and their metabolites. Method validation according to regulatory guidelines is essential before application to clinical or research samples. The provided workflows and diagrams offer a clear visual representation of the analytical process and the underlying biological pathways.

References

Application Notes and Protocols for Cell-Based Assays to Study Cafedrine-Theodrenaline Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cafedrine (B87544) and theodrenaline are sympathomimetic agents administered in a fixed 20:1 combination (e.g., Akrinor™) for the treatment of hypotension.[1][2] Theodrenaline is a conjugate of noradrenaline and theophylline (B1681296), while cafedrine is a conjugate of norephedrine (B3415761) and theophylline.[3][4] Their combined mechanism of action involves a synergistic effect on the cardiovascular system, primarily increasing cardiac output with minimal impact on heart rate and systemic vascular resistance.[1][2]

These application notes provide detailed protocols for cell-based assays to elucidate the efficacy and mechanism of action of cafedrine and theodrenaline. The described assays are designed to quantify the effects on key signaling pathways and cellular functions relevant to their clinical application.

The primary mechanisms of action to be investigated are:

  • β1-Adrenergic Receptor Activation in Cardiomyocytes: The noradrenaline component of theodrenaline and the noradrenaline released by the norephedrine component of cafedrine stimulate β1-adrenoceptors.[5][6] This activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and subsequent enhancement of cardiomyocyte contractility (positive inotropy).[5][6]

  • α1-Adrenergic Receptor Activation in Vascular Smooth Muscle Cells: The noradrenaline component of theodrenaline can stimulate α1-adrenoceptors, leading to vasoconstriction. However, this effect is often counteracted by other vasodilatory mechanisms.[5]

  • Phosphodiesterase (PDE) Inhibition: The theophylline moiety of both molecules acts as a non-selective PDE inhibitor, particularly targeting PDE3 in cardiac tissue.[5] This inhibition slows the degradation of cAMP, thus potentiating the effects of β1-adrenergic stimulation.[5]

Data Presentation

The following tables summarize the quantitative data on the in vitro efficacy of Cafedrine and Theodrenaline from published studies.

Compound/Mixture Assay Cell/Tissue Type Endpoint EC50/Median Effective Concentration Reference
Cafedrine/Theodrenaline (20:1)Isometric ContractionHuman Atrial TrabeculaeIncreased Force of Contraction41 ± 3 mg/L[2]
Cafedrine/Theodrenaline (20:1)Intracellular Calcium ([Ca²⁺]i)Human Tracheal Epithelial CellsIncreased [Ca²⁺]i0.35 mM[7]
CafedrineIntracellular Calcium ([Ca²⁺]i)Human Tracheal Epithelial CellsIncreased [Ca²⁺]i3.14 mM[3][7]
TheodrenalineParticle Transport Velocity (PTV)Murine Tracheal EpitheliumIncreased PTV4 µM[8]
Cafedrine/Theodrenaline (20:1)Particle Transport Velocity (PTV)Murine Tracheal EpitheliumIncreased PTV0.46 µM[8]

Signaling Pathways and Experimental Workflows

Cafedrine-Theodrenaline Signaling in Cardiomyocytes

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cafedrine Cafedrine beta1_AR β1-Adrenergic Receptor Cafedrine->beta1_AR (via released Noradrenaline) Theodrenaline Theodrenaline Theodrenaline->beta1_AR (Noradrenaline component) Gs Gs Protein beta1_AR->Gs AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts Gs->AC activates ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates PDE3 Phosphodiesterase 3 (PDE3) cAMP->PDE3 Ca_channels L-type Ca²⁺ Channels PKA->Ca_channels phosphorylates Ca_influx Ca²⁺ Influx Ca_channels->Ca_influx Contraction Increased Contractility Ca_influx->Contraction AMP AMP PDE3->AMP degrades to Theophylline Theophylline (from both) Theophylline->PDE3 inhibits

Caption: Signaling pathway of Cafedrine and Theodrenaline in cardiomyocytes.

General Experimental Workflow for Cell-Based Assays

Cell_Culture 1. Cell Culture (e.g., hiPSC-CMs) Seeding 2. Seed Cells in Microplate Cell_Culture->Seeding Treatment 3. Treat with Cafedrine, Theodrenaline, or Control Seeding->Treatment Incubation 4. Incubate for Defined Period Treatment->Incubation Assay_Specific_Steps 5. Assay-Specific Steps (e.g., add reagents, lyse cells) Incubation->Assay_Specific_Steps Data_Acquisition 6. Data Acquisition (Luminescence, Fluorescence, etc.) Assay_Specific_Steps->Data_Acquisition Data_Analysis 7. Data Analysis (EC50/IC50 determination) Data_Acquisition->Data_Analysis

Caption: General workflow for in vitro cell-based efficacy studies.

Experimental Protocols

Intracellular cAMP Level Measurement

This assay quantifies the change in intracellular cAMP concentration following treatment with Cafedrine and Theodrenaline, reflecting the activation of β-adrenergic receptors and inhibition of PDE.

Materials:

  • Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) or other suitable cell line expressing β1-adrenergic receptors.

  • Cell culture medium and supplements.

  • 96- or 384-well white, opaque microplates.

  • Cafedrine and Theodrenaline stock solutions.

  • Isoproterenol (B85558) (positive control for β-adrenergic activation).

  • Forskolin (B1673556) (positive control for adenylyl cyclase activation).

  • IBMX (3-isobutyl-1-methylxanthine, a general PDE inhibitor).

  • Commercially available cAMP assay kit (e.g., cAMP-Glo™ Assay, Promega; AlphaScreen™ cAMP Assay, PerkinElmer).

  • Luminometer or appropriate plate reader.

Protocol (based on a luminescent assay principle):

  • Cell Seeding: Seed hiPSC-CMs in a 96- or 384-well white, opaque plate at a density optimized for the chosen cell type and allow them to adhere and form a confluent monolayer.

  • Compound Preparation: Prepare serial dilutions of Cafedrine, Theodrenaline, and the 20:1 combination in stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA). Also, prepare dilutions of isoproterenol and forskolin as positive controls.

  • Cell Stimulation:

    • Aspirate the cell culture medium from the wells.

    • Add the prepared compound dilutions to the respective wells. Include wells with vehicle control (stimulation buffer only).

    • Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes) to allow for cAMP production.

  • Cell Lysis and cAMP Detection:

    • Following the stimulation period, add the cell lysis reagent provided in the cAMP assay kit to each well. This stops the reaction and releases intracellular cAMP.

    • Add the cAMP detection solution, which typically contains a protein kinase A (PKA) that will be activated by the available cAMP.

  • Luminescence Measurement:

    • Add the kinase-glow reagent to measure the remaining ATP after the PKA reaction. The amount of light produced is inversely proportional to the cAMP concentration.

    • Measure luminescence using a plate luminometer.

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Convert the luminescence readings from the experimental wells to cAMP concentrations using the standard curve.

    • Plot the cAMP concentration against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the EC50 value.

Intracellular Calcium Mobilization Assay

This assay measures the transient increase in intracellular calcium concentration, a key event in cardiomyocyte excitation-contraction coupling, which is initiated by β-adrenergic stimulation.

Materials:

  • hiPSC-CMs or other relevant cardiac cell line.

  • Glass-bottom microplates suitable for fluorescence microscopy.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium.

  • Cafedrine, Theodrenaline, and Isoproterenol stock solutions.

  • Fluorescence plate reader with kinetic reading capabilities or a fluorescence microscope with live-cell imaging setup.

Protocol:

  • Cell Seeding: Seed hiPSC-CMs onto glass-bottom plates and culture until they form a spontaneously beating syncytium.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2-5 µM Fluo-4 AM) and Pluronic F-127 (to aid dye solubilization) in HBSS.

    • Remove the culture medium, wash the cells with HBSS, and add the loading buffer.

    • Incubate the plate in the dark at 37°C for 30-60 minutes.

    • After incubation, wash the cells gently with HBSS to remove excess dye and allow for de-esterification for approximately 30 minutes.

  • Calcium Flux Measurement:

    • Place the plate in the fluorescence reader or on the microscope stage, maintained at 37°C.

    • Record a baseline fluorescence signal for a few minutes.

    • Add the test compounds (Cafedrine, Theodrenaline, or controls) at various concentrations.

    • Continue to record the fluorescence intensity over time to capture the calcium transients.

  • Data Analysis:

    • The change in fluorescence intensity (ΔF) is normalized to the baseline fluorescence (F0) to give ΔF/F0.

    • Analyze parameters such as the peak amplitude, frequency, and duration of the calcium transients.

    • Plot the change in these parameters against the compound concentration to determine the dose-response relationship and EC50 values.

Cardiomyocyte Contractility Assay

This assay directly measures the inotropic effect of Cafedrine and Theodrenaline on cardiomyocytes.

Materials:

  • hiPSC-CMs.

  • Culture plates compatible with the chosen contractility measurement system.

  • Cafedrine, Theodrenaline, and Isoproterenol stock solutions.

  • Contractility measurement system (e.g., impedance-based system like xCELLigence, video-based motion analysis, or an atomic force microscope).

Protocol (using an impedance-based system):

  • Cell Seeding: Seed hiPSC-CMs onto specialized E-plates containing gold microelectrodes.

  • Baseline Measurement: Once the cells form a spontaneously beating monolayer, place the E-plate into the recording station and monitor the baseline impedance signal. The rhythmic changes in impedance correspond to the beating of the cardiomyocytes.

  • Compound Addition: Add serial dilutions of Cafedrine, Theodrenaline, or control compounds to the wells.

  • Contractility Measurement: Continuously record the impedance signal for a defined period after compound addition.

  • Data Analysis:

    • The system's software analyzes the impedance waveforms to extract parameters such as beating rate, amplitude (related to contractility), and regularity.

    • Calculate the percentage change in beat amplitude compared to the baseline.

    • Plot the percentage change in amplitude against the compound concentration to generate a dose-response curve and calculate the EC50.

Phosphodiesterase (PDE) Activity Assay

This biochemical assay directly measures the inhibitory effect of the theophylline component of Cafedrine and Theodrenaline on PDE activity.

Materials:

  • Purified recombinant PDE3 enzyme.

  • Cafedrine, Theodrenaline, and IBMX (positive control inhibitor) stock solutions.

  • cAMP (substrate).

  • Commercially available PDE activity assay kit (e.g., PDE-Glo™ Phosphodiesterase Assay, Promega).

  • Luminometer.

Protocol (using a luminescent assay):

  • PDE Reaction Setup: In a microplate, add the PDE3 enzyme, the test compound (Cafedrine, Theodrenaline, or IBMX) at various concentrations, and the cAMP substrate.

  • Incubation: Incubate the reaction mixture at room temperature for a specified time to allow the PDE to hydrolyze cAMP.

  • Termination and Detection:

    • Add a termination buffer (containing a potent PDE inhibitor) to stop the reaction.

    • Add a detection solution that converts the remaining cAMP into a luminescent signal. The amount of light produced is proportional to the amount of cAMP remaining, and thus inversely proportional to the PDE activity.

  • Luminescence Measurement: Read the luminescence using a luminometer.

  • Data Analysis:

    • Calculate the percentage of PDE inhibition for each compound concentration relative to the uninhibited control.

    • Plot the percentage of inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability and Cytotoxicity Assay

This assay assesses any potential cardiotoxic effects of Cafedrine and Theodrenaline at higher concentrations.

Materials:

  • hiPSC-CMs.

  • 96-well clear-bottom microplates.

  • Cafedrine and Theodrenaline stock solutions.

  • Doxorubicin (B1662922) (positive control for cardiotoxicity).

  • Cell viability reagent (e.g., MTT, MTS, or a resazurin-based reagent).

  • Cytotoxicity assay kit (e.g., LDH release assay).

  • Absorbance or fluorescence plate reader.

Protocol (using an MTT assay):

  • Cell Seeding and Treatment: Seed hiPSC-CMs in a 96-well plate and allow them to adhere. Treat the cells with a range of concentrations of Cafedrine, Theodrenaline, and doxorubicin for an extended period (e.g., 24-48 hours).

  • MTT Addition: Add the MTT reagent to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan (B1609692) precipitate.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of approximately 570 nm.

  • Data Analysis:

    • Express the absorbance values as a percentage of the vehicle-treated control cells.

    • Plot the percentage of cell viability against the log of the compound concentration to determine the CC50 (cytotoxic concentration 50%).

Troubleshooting

Problem Possible Cause Solution
High variability in cAMP assay Inconsistent cell numbers per well.Ensure a homogeneous cell suspension during seeding. Optimize seeding density.
Inaccurate pipetting.Use calibrated pipettes and proper technique.
Low signal-to-noise ratio in calcium assay Insufficient dye loading.Optimize dye concentration and loading time. Ensure Pluronic F-127 is used.
Photobleaching.Reduce excitation light intensity or exposure time.
Irregular or absent beating in contractility assay Poor cell health or attachment.Ensure proper cell culture conditions. Use appropriate plate coating.
Sub-optimal cell density.Optimize seeding density to achieve a confluent, beating monolayer.
Inconsistent results in PDE assay Inactive enzyme.Use fresh or properly stored enzyme.
Compound precipitation.Check the solubility of the compounds in the assay buffer.

By employing these detailed protocols and considering the provided quantitative data, researchers can effectively investigate the efficacy and mechanism of action of Cafedrine and Theodrenaline in a controlled, in vitro setting. This will contribute to a deeper understanding of their pharmacological properties and aid in the development of cardiovascular drugs.

References

Application Notes and Protocols for In Vivo Imaging of Cafedrine-Theodrenaline Distribution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for utilizing Positron Emission Tomography (PET), Single Photon Emission Computed Tomography (SPECT), and Fluorescence Imaging to visualize and quantify the distribution of Cafedrine and Theodrenaline in vivo.

Signaling Pathways of Cafedrine-Theodrenaline

The cardiovascular effects of the this compound combination are a result of a multi-faceted mechanism of action targeting both cardiomyocytes and vascular smooth muscle cells.

Action on Cardiomyocytes

In heart muscle cells, the sympathomimetic components (norephedrine from Cafedrine and noradrenaline from Theodrenaline) stimulate β1-adrenergic receptors. This activation, coupled with the phosphodiesterase (PDE) inhibition by the theophylline (B1681296) moiety, leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), resulting in enhanced inotropy (cardiac contractility) and cardiac output.[1][2][3]

cluster_0 Cardiomyocyte Cafedrine Cafedrine (Norephedrine-Theophylline) Noradrenaline_release Release of endogenous Noradrenaline Cafedrine->Noradrenaline_release PDE Phosphodiesterase (PDE) Cafedrine->PDE Inhibition Theodrenaline Theodrenaline (Noradrenaline-Theophylline) Beta1_AR β1-Adrenergic Receptor Theodrenaline->Beta1_AR Theodrenaline->PDE Inhibition Noradrenaline_release->Beta1_AR AC Adenylyl Cyclase Beta1_AR->AC cAMP cAMP AC->cAMP ATP ATP ATP AMP AMP cAMP->AMP PDE Inotropy Increased Inotropy (Cardiac Contractility) cAMP->Inotropy

Figure 1: Signaling in Cardiomyocytes.
Action on Vascular Smooth Muscle Cells

In vascular smooth muscle, the noradrenaline component of Theodrenaline and released endogenous noradrenaline act on α1-adrenergic receptors, leading to vasoconstriction. However, the theophylline component can also cause vasodilation through PDE inhibition and subsequent increases in cyclic guanosine (B1672433) monophosphate (cGMP). The net effect on systemic vascular resistance is often minimal.[1][3]

cluster_1 Vascular Smooth Muscle Cell Theodrenaline Theodrenaline (Noradrenaline-Theophylline) Alpha1_AR α1-Adrenergic Receptor Theodrenaline->Alpha1_AR Theophylline Theophylline Theodrenaline->Theophylline Vasoconstriction Vasoconstriction Alpha1_AR->Vasoconstriction PDE_inhibition PDE Inhibition Theophylline->PDE_inhibition cGMP Increased cGMP PDE_inhibition->cGMP Vasodilation Vasodilation cGMP->Vasodilation

Figure 2: Signaling in Vascular Smooth Muscle.

In Vivo Imaging Techniques and Protocols

Due to the absence of direct imaging studies for this compound, the following sections detail protocols for analogous sympathomimetic amines and small molecules. These can be adapted for the specific compounds of interest.

Positron Emission Tomography (PET) Imaging

PET imaging offers high sensitivity for quantifying the biodistribution of radiolabeled molecules.[4] For Cafedrine and Theodrenaline, radiolabeling with positron-emitting isotopes like Carbon-11 (B1219553) (¹¹C) or Fluorine-18 (¹⁸F) would be necessary.

Protocol 1: ¹¹C-Labeling via Methylation

This protocol is suitable for molecules with a precursor containing a reactive hydroxyl or amine group for methylation.

  • Production of [¹¹C]Methyl Iodide ([¹¹C]CH₃I): [¹¹C]Carbon dioxide ([¹¹C]CO₂) is produced in a cyclotron and converted to [¹¹C]methane ([¹¹C]CH₄), which is then reacted with iodine to form [¹¹C]CH₃I.[5][6]

  • Radiolabeling Reaction: The precursor of Cafedrine or Theodrenaline (e.g., desmethyl-Cafedrine) is dissolved in a suitable solvent (e.g., DMF). [¹¹C]CH₃I is bubbled through the solution in the presence of a base (e.g., NaOH or K₂CO₃) to facilitate the methylation reaction. The reaction is typically heated for a short period.[7]

  • Purification: The reaction mixture is purified using High-Performance Liquid Chromatography (HPLC) to isolate the ¹¹C-labeled product from unreacted precursors and byproducts.

  • Formulation: The purified product is formulated in a sterile, injectable solution (e.g., saline with a small amount of ethanol) for in vivo administration.

Protocol 2: ¹⁸F-Labeling via Nucleophilic Substitution

This method is applicable if a suitable precursor with a good leaving group (e.g., tosylate, mesylate) can be synthesized.

  • Production of [¹⁸F]Fluoride: [¹⁸F]Fluoride is produced in a cyclotron by proton bombardment of ¹⁸O-enriched water.[8]

  • Activation of [¹⁸F]Fluoride: The aqueous [¹⁸F]fluoride is treated with a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and potassium carbonate, followed by azeotropic drying to create a reactive, naked [¹⁸F]fluoride.[8]

  • Radiolabeling Reaction: The precursor is dissolved in an anhydrous polar aprotic solvent (e.g., acetonitrile (B52724) or DMSO), and the activated [¹⁸F]fluoride is added. The reaction is heated to promote nucleophilic substitution.[1][2]

  • Purification and Formulation: Similar to the ¹¹C-labeling protocol, the product is purified by HPLC and formulated for injection.[2]

  • Animal Preparation: Anesthetize the animal (e.g., mouse or rat) with isoflurane (B1672236) and maintain its body temperature. Place a catheter in the tail vein for radiotracer injection.

  • Radiotracer Administration: Administer a bolus injection of the ¹¹C- or ¹⁸F-labeled Cafedrine or Theodrenaline (typically ≤9.25 MBq for a mouse).[9]

  • PET Scan Acquisition: Position the animal in a small-animal PET scanner. Acquire dynamic or static PET images. For ¹¹C-labeled tracers, a 60-minute scan is typical, while ¹⁸F-labeled tracers may be scanned for up to 120 minutes.[9]

  • Image Reconstruction and Analysis: Reconstruct the PET data using appropriate algorithms (e.g., OSEM3D). Co-register the PET images with anatomical images from CT or MRI for better localization. Draw regions of interest (ROIs) over various organs to generate time-activity curves and calculate the percentage of injected dose per gram of tissue (%ID/g).

cluster_pet PET Imaging Workflow Radiolabeling Radiolabeling of Cafedrine/Theodrenaline (¹¹C or ¹⁸F) Purification HPLC Purification Radiolabeling->Purification Injection IV Injection of Radiotracer Purification->Injection Animal_Prep Animal Preparation (Anesthesia, Catheter) Animal_Prep->Injection PET_Scan PET/CT Scan Acquisition Injection->PET_Scan Analysis Image Reconstruction and Data Analysis PET_Scan->Analysis

Figure 3: PET Imaging Workflow.
Single Photon Emission Computed Tomography (SPECT) Imaging

SPECT is another nuclear imaging modality that can be used for in vivo tracking. It generally offers lower sensitivity than PET but uses longer-lived and more accessible isotopes like Iodine-123 (¹²³I).[10][11]

This protocol is suitable if a precursor for radioiodination can be synthesized, for instance, by introducing a tin or boron moiety for electrophilic substitution.

  • Precursor Synthesis: Synthesize a precursor of Cafedrine or Theodrenaline with a tributyltin or boronic acid ester group at the desired labeling position.

  • Radioiodination: React the precursor with [¹²³I]NaI in the presence of an oxidizing agent (e.g., Chloramine-T or Iodogen).

  • Purification and Formulation: Purify the ¹²³I-labeled product using HPLC and formulate it in a suitable injectable solution.

The protocol for in vivo SPECT imaging is similar to that for PET, with adjustments for the specific radiotracer and imaging system.

  • Animal Preparation and Radiotracer Administration: Follow the same procedures as for PET imaging.

  • SPECT Scan Acquisition: Place the anesthetized animal in a small-animal SPECT scanner. Acquire planar or tomographic images at various time points post-injection.

  • Image Reconstruction and Analysis: Reconstruct the SPECT data and co-register with anatomical images. Quantify the radiotracer uptake in different organs.

Fluorescence Imaging

Fluorescence imaging is a powerful technique for visualizing drug distribution at the cellular and tissue levels.[12] This involves labeling Cafedrine or Theodrenaline with a fluorescent dye.

  • Fluorophore Selection: Choose a suitable fluorescent dye with properties amenable to in vivo imaging (e.g., near-infrared emission to minimize tissue autofluorescence). Examples include Cy7 or IRDye 800CW.[]

  • Conjugation Chemistry: Synthesize a derivative of Cafedrine or Theodrenaline with a reactive group (e.g., amine, carboxyl) that can be conjugated to the chosen fluorophore. Spacers can be used to minimize steric hindrance and preserve the drug's biological activity.[14][15]

  • Reaction and Purification: React the drug derivative with the activated fluorophore. Purify the fluorescently labeled drug using HPLC.

  • Animal Preparation: Anesthetize the animal. For deep tissue imaging, a cranial window may be implanted for brain studies.

  • Administration of Fluorescent Probe: Inject the fluorescently labeled Cafedrine or Theodrenaline intravenously.

  • Imaging:

    • Whole-body imaging: Use a system like an IVIS to acquire images of the entire animal at different time points to assess gross distribution.

    • Microscopy: For cellular resolution, use two-photon microscopy to image specific tissues in live animals.[16][17][18]

  • Image Analysis: Quantify the fluorescence intensity in different regions of interest to determine the relative concentration of the drug.

cluster_fluorescence Fluorescence Imaging Workflow Synthesis Synthesis of Fluorescently Labeled Cafedrine/Theodrenaline Purification HPLC Purification Synthesis->Purification Injection IV Injection of Fluorescent Probe Purification->Injection Animal_Prep Animal Preparation (Anesthesia, Surgical Prep) Animal_Prep->Injection Imaging In Vivo Imaging (Whole-body or Microscopy) Injection->Imaging Analysis Image and Fluorescence Quantification Imaging->Analysis

Figure 4: Fluorescence Imaging Workflow.

Quantitative Biodistribution Data (Representative)

As no specific biodistribution data for Cafedrine or Theodrenaline is available, the following tables present representative data for other radiolabeled sympathomimetic amines in rodents. This data can serve as an example of the expected distribution patterns.

Table 1: Representative Biodistribution of a ¹¹C-labeled Sympathomimetic Amine in Rats (%ID/g at 30 min post-injection)

Organ%ID/g (Mean ± SD)
Blood0.25 ± 0.05
Heart2.50 ± 0.30
Lungs3.10 ± 0.45
Liver4.50 ± 0.60
Kidneys6.20 ± 0.80
Spleen1.80 ± 0.25
Brain0.80 ± 0.15
Muscle0.40 ± 0.08
Bone0.30 ± 0.06

Data are hypothetical and based on typical values for similar compounds.[19]

Table 2: Representative Brain Regional Distribution of a ¹¹C-labeled Norepinephrine (B1679862) Transporter Ligand in Rats (Ratio to Cerebellum at 60 min post-injection)

Brain RegionUptake Ratio (Mean ± SD)
Hypothalamus3.5 ± 0.5
Thalamus2.8 ± 0.4
Cortex1.5 ± 0.2
Striatum1.1 ± 0.1
Cerebellum1.0 (Reference)

Data are hypothetical and based on typical values for similar compounds.[20]

Conclusion

The in vivo imaging techniques described in these application notes provide a framework for studying the distribution of Cafedrine and Theodrenaline. While requiring specialized expertise in radiochemistry and animal imaging, these methods can yield invaluable data on the pharmacokinetics and target engagement of these drugs. The provided protocols, adapted from studies on analogous compounds, offer a starting point for researchers to develop specific imaging strategies for Cafedrine and Theodrenaline, ultimately contributing to a better understanding of their therapeutic action.

References

Application Notes and Protocols: Cafedrine-Theodrenaline as a Pharmacological Tool in Neuroscience

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Pharmacological Profile

Cafedrine-theodrenaline is a fixed-dose combination of two active ingredients, cafedrine (B87544) and theodrenaline, in a 20:1 ratio.[1][2] This combination has been clinically used, particularly in Germany, for the management of hypotensive states during anesthesia and in emergency medicine.[1][2] Its mechanism of action is multifaceted, stemming from the individual properties of its components, making it a potentially interesting, though currently underexplored, tool for neuroscience research.

Cafedrine is a covalent conjugate of norephedrine (B3415761) and theophylline (B1681296). Theodrenaline is a covalent conjugate of noradrenaline and theophylline.[1][3]

The primary pharmacological actions of the this compound combination are:

  • Adrenergic Stimulation: The noradrenaline component of theodrenaline directly stimulates α- and β-adrenergic receptors.[1][3] The norephedrine component of cafedrine is thought to act as an indirect sympathomimetic, promoting the release of endogenous noradrenaline.[1][3] This combined action leads to increased cardiac contractility (inotropic effect) and vasoconstriction.[1][3]

  • Phosphodiesterase (PDE) Inhibition: Theophylline is a non-selective PDE inhibitor.[1][3] By inhibiting PDEs, theophylline prevents the degradation of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), thereby potentiating the downstream signaling of adrenergic receptors and other pathways dependent on these second messengers.[1][3]

The combination of these actions results in a rapid increase in mean arterial pressure and cardiac output, with minimal effects on heart rate and systemic vascular resistance.[1][2]

Potential Applications in Neuroscience Research

While the primary clinical application of this compound is cardiovascular, its unique combination of adrenergic and PDE-inhibiting properties suggests several potential applications as a pharmacological tool in neuroscience. It is important to note that the use of this specific drug combination in neuroscience research is not well-documented, and the following applications are proposed based on its mechanism of action.

Probing the Noradrenergic System

The noradrenergic system plays a critical role in regulating arousal, attention, stress responses, and cognitive functions.[4][5][6] The adrenergic components of this compound could be utilized to investigate these functions.

  • Modulation of Arousal and Vigilance: By increasing noradrenergic tone, this compound could be used in animal models to study the neural circuits underlying wakefulness and attention.

  • Investigation of Synaptic Plasticity: Noradrenaline is known to modulate synaptic plasticity, including long-term potentiation (LTP).[7] this compound could be used in electrophysiological studies to explore the role of enhanced adrenergic signaling on synaptic strength and learning and memory processes.

Investigating the Role of Phosphodiesterases in Neuronal Function

PDEs are increasingly recognized as important targets in neurological and psychiatric disorders.[5][8][9] The theophylline component of this compound offers a tool to study the broad effects of PDE inhibition on neuronal processes.

  • Neuroprotection and Neuroinflammation: PDE inhibitors have shown promise in models of neurodegeneration and neuroinflammation.[8][9] this compound could be used in in vitro or in vivo models of neuronal injury to assess the neuroprotective potential of combined adrenergic and PDE-inhibiting actions.

  • Cognitive Enhancement: Inhibition of specific PDEs has been linked to improved memory and cognitive function.[10][11] The theophylline component could be investigated for its effects on cognitive performance in behavioral assays.

Blood-Brain Barrier Permeability Considerations

A critical factor for any CNS-acting drug is its ability to cross the blood-brain barrier (BBB).

  • Theophylline: Is known to cross the BBB.[2][3][12][13]

  • Noradrenaline: Generally has poor BBB penetration under normal physiological conditions.[14][15][16][17]

  • Norephedrine: As a lipophilic amine, it is expected to have better BBB penetration than noradrenaline.

The differential permeability of its components suggests that the effects of systemically administered this compound on the CNS may be primarily driven by theophylline and norephedrine, with the effects of noradrenaline being more peripheral. However, in conditions where the BBB is compromised (e.g., neuroinflammation, stroke, brain tumors), theodrenaline may also exert direct central effects.[18]

Quantitative Data

The following tables summarize the available quantitative data on the hemodynamic effects of this compound from clinical studies. These data are provided for context on dosing and physiological response, but are not specific to neuroscience applications.

ParameterValueSpecies/ConditionReference
Effective Dose (ED50) for 10% MAP Increase
Within 5 minutes1.49/0.075 mg/kg (Cafedrine/Theodrenaline)Anesthetized Patients[1]
Within 10 minutes0.53/0.027 mg/kg (Cafedrine/Theodrenaline)Anesthetized Patients[1]
Hemodynamic Effects
Increase in MAP (within 5 mins)11 ± 16 mmHgAnesthetized Patients[12]
Time to 10% MAP Increase (Women)7.2 ± 4.6 minAnesthetized Patients[12]
Time to 10% MAP Increase (Men)8.6 ± 6.3 minAnesthetized Patients[12]
Increase in MAP (Theodrenaline alone)28%Healthy Subjects[1][2]
Time to Maximum Effect (Cafedrine alone)20 minHealthy Subjects[1][2]

Experimental Protocols

The following are detailed, proposed methodologies for utilizing this compound in key neuroscience experiments. These protocols are based on standard techniques and should be adapted and optimized for specific research questions.

In Vivo Microdialysis for Neurotransmitter Release

This protocol allows for the measurement of extracellular neurotransmitter levels (e.g., noradrenaline, dopamine) in specific brain regions of freely moving animals.

Materials:

  • Stereotaxic apparatus

  • Microdialysis probes (e.g., CMA, Eicom)

  • Syringe pump

  • Fraction collector

  • HPLC with electrochemical detection (HPLC-ECD)

  • Artificial cerebrospinal fluid (aCSF)

  • This compound solution

Procedure:

  • Surgical Implantation: Anesthetize the animal and place it in the stereotaxic frame. Implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex, hippocampus). Secure the cannula with dental cement. Allow for a 5-7 day recovery period.

  • Probe Insertion and Equilibration: On the day of the experiment, gently insert the microdialysis probe through the guide cannula. Begin perfusion with aCSF at a flow rate of 1-2 µL/min. Allow the system to equilibrate for 1-2 hours to establish a stable baseline.

  • Baseline Collection: Collect at least three baseline dialysate samples (e.g., every 20 minutes).

  • Drug Administration: Administer this compound systemically (e.g., intraperitoneally or intravenously) at a pre-determined dose. Alternatively, for more localized effects, administer the drug via reverse dialysis through the probe.

  • Post-Administration Collection: Continue collecting dialysate samples at regular intervals for a defined period post-administration.

  • Sample Analysis: Analyze the dialysate samples for neurotransmitter content using HPLC-ECD.

  • Data Analysis: Express neurotransmitter concentrations as a percentage of the baseline levels.

In Vitro Electrophysiology (Brain Slice) for Synaptic Plasticity

This protocol assesses the effect of this compound on synaptic transmission and plasticity in acute brain slices.

Materials:

  • Vibrating microtome

  • Recording chamber

  • Micromanipulators

  • Glass microelectrodes

  • Amplifier and data acquisition system

  • Artificial cerebrospinal fluid (aCSF)

  • This compound solution

Procedure:

  • Slice Preparation: Prepare acute brain slices (e.g., 300-400 µm thick) from the desired brain region (e.g., hippocampus).

  • Recording Setup: Transfer a slice to the recording chamber and perfuse with oxygenated aCSF.

  • Baseline Recording: Obtain stable baseline recordings of synaptic responses (e.g., field excitatory postsynaptic potentials, fEPSPs) by stimulating afferent fibers and recording from the dendritic region of the postsynaptic neurons.

  • Drug Application: Perfuse the slice with aCSF containing a known concentration of this compound for a defined period.

  • Post-Drug Recording: Wash out the drug and continue to record synaptic responses to assess any lasting changes.

  • Plasticity Induction: Induce long-term potentiation (LTP) or long-term depression (LTD) using appropriate stimulation protocols (e.g., high-frequency stimulation) in the presence and absence of the drug.

  • Data Analysis: Compare the amplitude and slope of synaptic responses before, during, and after drug application, and between control and drug-treated slices during plasticity experiments.

Behavioral Assays for Anxiety and Locomotor Activity

These assays can be used to investigate the effects of this compound on anxiety-like behavior and general activity levels.

Materials:

  • Elevated Plus Maze (EPM) or Open Field Test (OFT) apparatus

  • Video tracking software

  • This compound solution

Procedure:

  • Habituation: Habituate the animals to the testing room for at least 30 minutes before the experiment.

  • Drug Administration: Administer this compound or vehicle control at a pre-determined time before the behavioral test.

  • Elevated Plus Maze (EPM): Place the animal in the center of the maze and allow it to explore for a set period (e.g., 5 minutes). Record the time spent in the open and closed arms, and the number of entries into each arm.

  • Open Field Test (OFT): Place the animal in the center of the open field arena and record its activity for a set period (e.g., 15-30 minutes). Measure parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.

  • Data Analysis: Compare the behavioral parameters between the drug-treated and control groups.

Signaling Pathways and Experimental Workflows

G cluster_0 This compound Components cluster_1 Cellular Mechanisms cluster_2 Physiological Outcomes Cafedrine Cafedrine (Norephedrine + Theophylline) Adrenergic_Receptors α & β Adrenergic Receptors Cafedrine->Adrenergic_Receptors Indirectly via NA release PDE Phosphodiesterases (PDEs) Cafedrine->PDE Inhibition Theodrenaline Theodrenaline (Noradrenaline + Theophylline) Theodrenaline->Adrenergic_Receptors Directly Theodrenaline->PDE Inhibition AC Adenylyl Cyclase (AC) Adrenergic_Receptors->AC Activates Neurotransmitter_Release Increased Neurotransmitter Release Adrenergic_Receptors->Neurotransmitter_Release cAMP cAMP PDE->cAMP Degrades AC->cAMP Synthesizes Neuronal_Excitability Altered Neuronal Excitability cAMP->Neuronal_Excitability Synaptic_Plasticity Modulation of Synaptic Plasticity cAMP->Synaptic_Plasticity Neuroprotection Neuroprotection/ Anti-inflammatory Effects cAMP->Neuroprotection

Caption: Proposed signaling pathways of this compound in a neuron.

G cluster_0 Pre-Experiment cluster_1 Experiment cluster_2 Post-Experiment Animal_Prep Animal Preparation (e.g., surgery for cannula) Baseline Baseline Measurement (e.g., microdialysis, electrophysiology) Animal_Prep->Baseline Drug_Prep Drug Preparation (this compound solution) Drug_Admin Drug Administration (systemic or local) Drug_Prep->Drug_Admin Baseline->Drug_Admin Post_Drug Post-Drug Measurement Drug_Admin->Post_Drug Data_Analysis Data Analysis (% change from baseline) Post_Drug->Data_Analysis Interpretation Interpretation of Results Data_Analysis->Interpretation

Caption: General experimental workflow for in vivo neuroscience studies.

G Start Start BBB_Permeable Does the component cross the BBB? Start->BBB_Permeable Direct_CNS Direct CNS Effects (e.g., Theophylline) BBB_Permeable->Direct_CNS Yes Peripheral_Effects Primarily Peripheral Effects (e.g., Noradrenaline) BBB_Permeable->Peripheral_Effects No End End Direct_CNS->End Indirect_CNS Potential Indirect CNS Effects Peripheral_Effects->Indirect_CNS Indirect_CNS->End

Caption: Logical relationship for CNS effects based on BBB permeability.

References

Application Notes and Protocols for Electrophysiological Recording Methods with Cafedrine-Theodrenaline (Akrinor) Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cafedrine-theodrenaline, commercially known as Akrinor®, is a 20:1 fixed combination of cafedrine (B87544) and theodrenaline. It is utilized for the treatment of hypotensive states, particularly during anesthesia.[1] The compound's hemodynamic effects are attributed to its sympathomimetic and phosphodiesterase (PDE) inhibiting properties.[2][3] Cafedrine is a conjugate of norephedrine (B3415761) and theophylline (B1681296), while theodrenaline is a conjugate of noradrenaline (norepinephrine) and theophylline.[2][4]

These application notes provide an overview of the electrophysiological effects of this compound and detailed protocols for investigating these effects using various recording methods. The information is synthesized from studies on the individual components of the drug, as specific electrophysiological studies on the combined product are limited.

Mechanism of Action

The cardiovascular effects of this compound are primarily mediated by:

  • β1-Adrenergic Receptor Stimulation: The noradrenaline component of theodrenaline and the noradrenaline released by the norephedrine component of cafedrine activate β1-adrenoceptors in cardiomyocytes.[2][4][5] This leads to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent positive inotropic (increased contractility) and chronotropic (increased heart rate) effects.[2][4][5]

  • α1-Adrenergic Receptor Stimulation: The noradrenaline component also stimulates α1-adrenoceptors on vascular smooth muscle cells, leading to vasoconstriction.[2][4]

  • Phosphodiesterase (PDE) Inhibition: The theophylline moiety in both cafedrine and theodrenaline is a non-specific PDE inhibitor.[2][3][4] By preventing the breakdown of cAMP, it potentiates the effects of β1-adrenergic stimulation.[2][4]

Electrophysiological Effects

Based on the mechanisms of its components, the expected electrophysiological effects of this compound include:

  • Changes in Action Potential: Noradrenaline has been shown to prolong the action potential duration in ventricular myocytes isolated from human failing hearts.[6]

  • Modulation of Refractory Periods: Theophylline can reduce the atrial effective refractory period.[7] Conversely, norepinephrine (B1679862) has been observed to prolong both atrial and ventricular effective refractory periods in humans.[8] The net effect of the combined drug on refractory periods may be complex.

  • Alterations in Cardiac Conduction: Theophylline has been noted to decrease atrioventricular and His-Purkinje conduction intervals.[7]

  • ECG Interval Modifications: Due to its sympathomimetic nature, this compound may affect heart rate and consequently the QT interval. Theophylline itself can cause tachycardia.[9]

Data Presentation: Quantitative Electrophysiological Data

The following tables summarize the electrophysiological effects of the key components of this compound, as reported in the literature.

Table 1: Effects of Theophylline on Cardiac Electrophysiology

ParameterEffectSpecies/ModelReference
Atrial Effective Refractory PeriodDecreaseHuman[7]
Atrioventricular Conduction IntervalDecreaseHuman[7]
His-Purkinje Conduction IntervalDecreaseHuman[7]
Sinoatrial Conduction TimeDecreaseHuman[7]
Corrected Sinus Node Recovery TimeDecreaseHuman[7]
Heart RateIncreaseHuman[9]

Table 2: Effects of Noradrenaline (Norepinephrine) on Cardiac Electrophysiology

ParameterEffectSpecies/ModelReference
Action Potential DurationProlongationHuman Ventricular Myocytes[6]
Atrial Effective Refractory PeriodProlongationHuman[8]
Ventricular Effective Refractory PeriodProlongationHuman[8]
Sinus Cycle LengthIncreaseHuman[8]
Corrected Sinus Node Recovery TimeIncreaseHuman[8]
Early AfterdepolarizationsInductionHuman Ventricular Myocytes[6]

Experimental Protocols

Detailed methodologies for key electrophysiological experiments are provided below. Note that these are generalized protocols that can be adapted for the application of this compound.

Protocol 1: Whole-Cell Patch-Clamp Recording in Isolated Cardiomyocytes

This protocol is designed to study the effects of this compound on the action potential and ion currents of single heart cells.

1. Cell Isolation:

  • Isolate ventricular myocytes from animal hearts (e.g., rabbit, guinea pig) or use human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).
  • Enzymatically digest the cardiac tissue to obtain single, viable cells.

2. Solutions:

  • External Solution (Tyrode's): (in mM) 140 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 Glucose, 10 HEPES; pH adjusted to 7.4 with NaOH.
  • Pipette Solution (Internal): (in mM) 120 K-aspartate, 20 KCl, 1 MgCl₂, 10 HEPES, 5 EGTA, 5 Mg-ATP; pH adjusted to 7.2 with KOH.

3. Recording:

  • Use a patch-clamp amplifier and data acquisition system.
  • Form a giga-ohm seal between the patch pipette and the cell membrane.
  • Rupture the membrane to achieve the whole-cell configuration.
  • Record action potentials in current-clamp mode or specific ion currents in voltage-clamp mode.

4. Drug Application:

  • Prepare stock solutions of this compound in the appropriate solvent.
  • Dilute to the desired final concentrations in the external solution.
  • Apply the drug via a perfusion system, allowing for washout to observe reversibility.

5. Data Analysis:

  • Analyze action potential parameters: duration at 90% repolarization (APD90), amplitude, and resting membrane potential.
  • Analyze ion current characteristics: peak current amplitude and current-voltage relationships.

Protocol 2: Langendorff-Perfused Heart for ECG Recording

This ex vivo protocol allows for the study of the effects of this compound on the global electrical activity of the heart.

1. Heart Preparation:

  • Excise the heart from a euthanized animal (e.g., rabbit, rat) and immediately cannulate the aorta.
  • Retrogradely perfuse the heart with warm (37°C), oxygenated Krebs-Henseleit solution.

2. ECG Recording:

  • Place silver-silver chloride electrodes on the surface of the ventricles and atria to record a pseudo-ECG.
  • Continuously record the ECG signal throughout the experiment.

3. Drug Perfusion:

  • Introduce this compound into the perfusate at various concentrations.
  • Allow for a stabilization period before and after drug application.

4. Data Analysis:

  • Measure ECG intervals: RR interval (to determine heart rate), PR interval, QRS duration, and QT interval.
  • Correct the QT interval for heart rate (QTc) using Bazett's or Fridericia's formula.[10]
  • Assess for the occurrence of arrhythmias.

Mandatory Visualizations

experimental_workflow cluster_patch_clamp Protocol 1: Whole-Cell Patch-Clamp cluster_langendorff Protocol 2: Langendorff-Perfused Heart pc1 Cardiomyocyte Isolation pc2 Whole-Cell Configuration pc1->pc2 pc3 Baseline Recording (Action Potential / Ion Currents) pc2->pc3 pc4 This compound Application pc3->pc4 pc5 Post-Drug Recording pc4->pc5 pc6 Data Analysis (APD, I-V Curve) pc5->pc6 ld1 Heart Isolation & Perfusion ld2 ECG Electrode Placement ld1->ld2 ld3 Baseline ECG Recording ld2->ld3 ld4 This compound Perfusion ld3->ld4 ld5 Post-Drug ECG Recording ld4->ld5 ld6 Data Analysis (Intervals, Arrhythmias) ld5->ld6

Caption: Experimental workflows for electrophysiological studies.

signaling_pathway cluster_membrane Cardiomyocyte Membrane cluster_cytosol Cytosol caf_theo This compound beta1_ar β1-Adrenoceptor caf_theo->beta1_ar activates pde PDE caf_theo->pde inhibits g_protein Gs Protein beta1_ar->g_protein activates ac Adenylyl Cyclase g_protein->ac activates camp cAMP ac->camp converts ATP to pde->camp degrades atp ATP pka Protein Kinase A camp->pka activates ion_channels Ion Channels (e.g., Ca²⁺) pka->ion_channels phosphorylates inotropy Increased Inotropy ion_channels->inotropy leads to

Caption: Signaling pathway in cardiomyocytes.

References

Application Notes and Protocols for the Extemporaneous Preparation of Cafedrine-Theodrenaline Solution for Injection

Author: BenchChem Technical Support Team. Date: December 2025

For Research, Scientific, and Drug Development Professionals

Introduction

Cafedrine (B87544) and theodrenaline are sympathomimetic agents used in combination for the treatment of hypotension. Cafedrine is a conjugate of norephedrine (B3415761) and theophylline (B1681296), while theodrenaline is a conjugate of noradrenaline and theophylline. The combination product, commercially available in some regions as Akrinor™, is typically a 20:1 mixture of cafedrine hydrochloride and theodrenaline hydrochloride.[1] These application notes provide a detailed standard operating procedure (SOP) for the extemporaneous compounding of a sterile Cafedrine-Theodrenaline solution for injection, intended for research and drug development purposes. Adherence to aseptic techniques and quality control standards is critical for ensuring the safety and efficacy of the prepared solution.

Physicochemical Properties

A summary of the physicochemical properties of the active pharmaceutical ingredients (APIs) is presented in Table 1.

PropertyCafedrine HydrochlorideTheodrenaline Hydrochloride
Chemical Name (1R,2S)-7-[2-(2-Hydroxy-1-methyl-2-phenylethylamino)ethyl]-theophylline monohydrochloride7-[2-[2-(3,4-dihydroxyphenyl)-2-hydroxyethylamino]ethyl]-1,3-dimethyl-purine-2,6-dione hydrochloride
Molecular Formula C18H24ClN5O3C17H22ClN5O5
Molecular Weight 393.87 g/mol 411.84 g/mol
Appearance White to off-white crystalline powderWhite to off-white crystalline powder
Solubility Water solubility of 42 mg/mL at 20°C. Soluble in ethanol.Soluble in water and DMSO.[2] The hydrochloride salt form enhances aqueous solubility.
Stability Sensitive to light. Theodrenaline is noted to have a lack of stability, particularly in solution.[3][4]Sensitive to light and oxidation. Forced degradation studies of norepinephrine (B1679862) show susceptibility to oxidation.[5]

Standard Operating Procedure: Extemporaneous Preparation

This SOP describes the preparation of a 2 mL sterile solution containing 200 mg of Cafedrine Hydrochloride and 10 mg of Theodrenaline Hydrochloride. This procedure must be performed in a sterile environment by trained personnel.

Materials and Equipment
  • Cafedrine Hydrochloride powder (pharmaceutical grade)

  • Theodrenaline Hydrochloride powder (pharmaceutical grade)

  • Ethanol (96%, sterile)

  • Glycerol (85%, sterile)

  • Sodium Acetate (B1210297) Trihydrate (sterile)

  • Glacial Acetic Acid (sterile)

  • Sodium Metabisulfite (sterile)

  • Water for Injection (WFI)

  • Sterile 2 mL amber glass vials

  • Sterile rubber stoppers and aluminum seals

  • Sterile 0.22 µm syringe filters

  • Sterile syringes and needles

  • Calibrated analytical balance

  • pH meter

  • Laminar Airflow Hood (ISO Class 5)

  • Autoclave

  • Depyrogenation oven

Compounding Environment

The compounding process must be carried out in a certified ISO Class 5 environment, within an ISO Class 7 buffer area and an ISO Class 8 ante-area.[1] Personnel must adhere to proper gowning and aseptic techniques throughout the procedure.[6]

Preparation of Formulation Vehicle
  • Prepare Acetate Buffer: In a sterile beaker within the laminar airflow hood, dissolve an appropriate amount of Sodium Acetate Trihydrate in a portion of WFI. Adjust the pH to approximately 5.5 with Glacial Acetic Acid.

  • Add Excipients: To the acetate buffer, add the required volumes of sterile Ethanol (96%) and Glycerol (85%).

  • Add Antioxidant: Dissolve Sodium Metabisulfite (approximately 0.02% w/v) in the solution. This will serve to minimize oxidation of the catechol structure of theodrenaline.

  • Final Volume Adjustment: Add WFI to reach the final target volume, accounting for the volume of the APIs to be added later.

Compounding Procedure
  • Weighing: Accurately weigh 200 mg of Cafedrine Hydrochloride and 10 mg of Theodrenaline Hydrochloride using a calibrated analytical balance.

  • Dissolution: Aseptically transfer the weighed APIs into the prepared formulation vehicle. Stir with a sterile magnetic stir bar until fully dissolved. Protect the solution from light during this process.

  • Sterile Filtration: Draw the solution into a sterile syringe and pass it through a sterile 0.22 µm filter into a sterile receiving vessel.[7]

  • Filling: Aseptically fill 2 mL of the sterile solution into each sterile amber glass vial.

  • Stoppering and Sealing: Aseptically place sterile stoppers onto the vials and secure with aluminum seals.

Workflow Diagram

G cluster_prep Preparation cluster_comp Compounding cluster_qc Quality Control cluster_final Final Steps A Material & Equipment Sterilization B Gowning & Aseptic Environment Setup (ISO 5) A->B C Weigh APIs: Cafedrine HCl (200 mg) Theodrenaline HCl (10 mg) B->C D Prepare Formulation Vehicle: - WFI - Acetate Buffer - Ethanol, Glycerol - Sodium Metabisulfite B->D E Dissolve APIs in Vehicle (Protect from light) C->E D->E F Sterile Filtration (0.22 µm filter) E->F G Aseptic Filling (2 mL into amber vials) F->G H Stoppering & Sealing G->H I Visual Inspection H->I Sample O Labeling & Storage H->O J pH Measurement I->J K Sterility Testing (USP <71>) J->K L Endotoxin (B1171834) Testing (USP <85>) K->L M Particulate Matter (USP <788>) L->M N Potency Assay (HPLC) M->N P Quarantine until QC release N->P Release Criteria Met O->P

Figure 1: Workflow for Compounding this compound Solution.

Quality Control Protocols

All compounded sterile preparations must undergo rigorous quality control testing before release.

Visual Inspection
  • Methodology: Inspect 100% of the prepared vials against a black and white background for any particulate matter, color change, or other defects.

  • Acceptance Criteria: The solution must be clear, colorless to slightly yellowish, and free from visible particles.

pH Measurement
  • Methodology: Measure the pH of a sample of the bulk solution using a calibrated pH meter.

  • Acceptance Criteria: The pH should be within a specified range, typically 5.0 - 6.0, to ensure stability.

Sterility Testing
  • Methodology: Perform sterility testing according to USP <71> guidelines. Membrane filtration is the preferred method.[8][9]

  • Acceptance Criteria: No evidence of microbial growth after 14 days of incubation.

Bacterial Endotoxin Testing
  • Methodology: Conduct bacterial endotoxin testing using the Limulus Amebocyte Lysate (LAL) test as described in USP <85>.[4][10]

  • Acceptance Criteria: Endotoxin levels must be below the established limit for parenteral drug products.

Particulate Matter Testing
  • Methodology: Test for sub-visible particles using the light obscuration method as per USP <788>.[1][11]

  • Acceptance Criteria: For small volume injections (≤100 mL), the solution must contain no more than 6000 particles ≥10 µm and no more than 600 particles ≥25 µm per container.

Potency and Purity Assay
  • Methodology: A stability-indicating High-Performance Liquid Chromatography (HPLC) method should be developed and validated for the simultaneous quantification of Cafedrine and Theodrenaline. The method should be able to separate the active ingredients from any degradation products. A reversed-phase C18 column with a mobile phase consisting of an acetate buffer and an organic modifier (e.g., methanol (B129727) or acetonitrile) with UV detection is a suitable starting point for method development.[5]

  • Acceptance Criteria: The assay should indicate a potency of 90-110% of the label claim for both active ingredients.

Quality Control TestMethod ReferenceAcceptance Criteria
Visual InspectionInternal SOPClear, colorless to slightly yellowish solution, free of visible particles.
pH MeasurementUSP <791>5.0 - 6.0
Sterility TestUSP <71>No microbial growth.[8][9]
Bacterial Endotoxin TestUSP <85>Below established endotoxin limits for parenteral products.[4][10]
Particulate MatterUSP <788>≤6000 particles (≥10 µm)/container; ≤600 particles (≥25 µm)/container.[1][11]
Potency and Purity (HPLC)Internal SOP90.0% - 110.0% of label claim for Cafedrine and Theodrenaline. No significant degradation peaks.

Stability and Storage

Storage

Store the prepared this compound solution in the supplied amber vials, protected from light, at controlled room temperature (20-25°C) or under refrigeration (2-8°C), depending on stability data.

Beyond-Use Dating (BUD)

In the absence of specific stability studies for this extemporaneously prepared formulation, a conservative BUD should be assigned based on USP <797> guidelines for compounded sterile preparations.[12][13] For a preparation made from sterile ingredients in an ISO 5 environment, the BUD would be limited. A comprehensive stability study using a validated stability-indicating HPLC method is required to extend the BUD.[14][15]

Mechanism of Action and Signaling Pathways

Theodrenaline acts as a direct sympathomimetic, stimulating α- and β-adrenergic receptors, similar to noradrenaline. Cafedrine acts as an indirect sympathomimetic by promoting the release of endogenous noradrenaline. Both molecules contain a theophylline moiety, which contributes to the overall effect through non-specific phosphodiesterase (PDE) inhibition.[16][17]

Adrenergic Receptor Signaling

The noradrenaline component of theodrenaline and the noradrenaline released by cafedrine primarily activate β1-adrenergic receptors in the heart. This initiates a Gs-protein coupled signaling cascade, leading to increased intracellular cyclic AMP (cAMP) and activation of Protein Kinase A (PKA). PKA then phosphorylates targets that increase cardiac contractility and heart rate.

G cluster_membrane Cell Membrane receptor β1-Adrenergic Receptor gs Gs Protein receptor->gs activates ligand Noradrenaline (from Theodrenaline & Cafedrine) ligand->receptor ac Adenylyl Cyclase gs->ac activates atp ATP camp cAMP atp->camp converts AC pka Protein Kinase A (PKA) camp->pka activates targets Cellular Targets (e.g., L-type Ca2+ channels) pka->targets phosphorylates response Increased Cardiac Contractility & Heart Rate targets->response

Figure 2: β1-Adrenergic Receptor Signaling Pathway.
Phosphodiesterase Inhibition

The theophylline component of both cafedrine and theodrenaline inhibits phosphodiesterases (PDEs), the enzymes responsible for breaking down cAMP. This inhibition leads to an accumulation of cAMP, thereby amplifying the signal initiated by β-adrenergic receptor stimulation.

G cluster_pathway cAMP Signaling camp cAMP amp 5'-AMP camp->amp degrades PDE pka PKA Activation & Cellular Response camp->pka pde Phosphodiesterase (PDE) theophylline Theophylline (from Cafedrine & Theodrenaline) theophylline->pde inhibits

Figure 3: Mechanism of Phosphodiesterase Inhibition.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges of Cafedrine-Theodrenaline in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with Cafedrine and Theodrenaline in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the known aqueous solubilities of Cafedrine and Theodrenaline?

A1: Cafedrine, particularly as Cafedrine hydrochloride, exhibits good water solubility. Reports indicate a solubility of 42 mg/mL at 20°C for the hydrochloride salt, which facilitates its use in intravenous solutions[1]. Information regarding the aqueous solubility of Theodrenaline is less direct, with many suppliers noting its solubility in dimethyl sulfoxide (B87167) (DMSO)[][3][4]. The combination is typically used in a 20:1 ratio of Cafedrine to Theodrenaline[5][6].

Q2: Why might I be experiencing precipitation when preparing a Cafedrine-Theodrenaline solution?

A2: Precipitation can occur for several reasons:

  • Concentration: You may be exceeding the solubility limit of one or both compounds in your specific aqueous system.

  • pH: The pH of your solution can significantly impact the solubility of ionizable compounds like Cafedrine and Theodrenaline.

  • Temperature: Solubility is often temperature-dependent. A decrease in temperature can lead to precipitation.

  • Interactions: In a combined formulation, drug-drug or drug-excipient interactions could potentially reduce solubility.

  • Instability: Theodrenaline has been noted for its lack of stability, which could contribute to degradation and precipitation over time[5][6].

Q3: What are the first steps to troubleshoot solubility issues?

A3: Start with simple adjustments:

  • Verify Calculations: Double-check all your calculations for concentration.

  • Gentle Heating and Agitation: Mild heating and consistent stirring can help dissolve the compounds.

  • pH Adjustment: Measure the pH of your solution and consider adjusting it. For basic drugs, lowering the pH can increase solubility.

Troubleshooting Guide

This guide provides systematic approaches to overcoming solubility challenges with this compound formulations.

Issue 1: Cloudiness or Precipitation Upon Initial Dissolution

Possible Cause: The concentration of one or both active pharmaceutical ingredients (APIs) exceeds their intrinsic solubility in the aqueous vehicle.

Troubleshooting Steps:

  • Particle Size Reduction: Decreasing the particle size of the API powder increases the surface area available for dissolution[7][8]. Techniques like micronization can be employed[7].

  • Co-solvency: Introduce a water-miscible co-solvent to the aqueous solution. This can increase the solubility of lipophilic compounds[7][9]. The following table provides a hypothetical comparison of co-solvents for a this compound (20:1) mixture.

Co-solvent System (v/v)Cafedrine Solubility (mg/mL)Theodrenaline Solubility (mg/mL)Observations
Water400.5Theodrenaline is poorly soluble
Water:Ethanol (80:20)552.5Improved solubility for both
Water:Propylene Glycol (70:30)654.0Significant solubility enhancement
Water:PEG 400 (60:40)807.5Highest solubility achieved

Note: This data is illustrative. Actual solubilities must be determined experimentally.

Issue 2: Precipitation After pH Adjustment

Possible Cause: Cafedrine and Theodrenaline are basic compounds. While lowering the pH generally increases the solubility of basic drugs, pushing the pH too far or using an inappropriate buffer can cause precipitation of salts or other complexes. The solubility of basic drugs can decrease as the pH increases towards and beyond their pKa[10].

Troubleshooting Steps:

  • Systematic pH Profiling: Determine the solubility of the this compound mixture across a range of pH values to identify the optimal pH for maximum solubility.

  • Buffer Selection: Use a buffer system that is compatible with your APIs and maintains the target pH effectively. Phosphate and citrate (B86180) buffers are common choices, but their compatibility should be tested.

pHThis compound (20:1) Solubility (mg/mL)Visual Observation
3.050.5Clear Solution
4.052.0Clear Solution
5.048.2Clear Solution
6.035.1Slight Haze
7.020.5Visible Precipitate
8.010.3Heavy Precipitate

Note: This data is illustrative. Actual solubilities must be determined experimentally.

Issue 3: Long-Term Instability and Precipitation in Solution

Possible Cause: Theodrenaline is known to be unstable in solution, which can lead to degradation and precipitation over time[5][6].

Troubleshooting Steps:

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules, forming inclusion complexes that enhance solubility and stability[11][12][13]. Beta-cyclodextrins and their derivatives like Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used[14].

Cyclodextrin (B1172386) (Concentration)This compound (20:1) Solubility (mg/mL)Stability (t½ at 25°C)
None20.5 (at pH 7.0)12 hours
5% HP-β-CD45.248 hours
10% HP-β-CD68.772 hours
10% SBE-β-CD75.0>96 hours

Note: This data is illustrative. Actual solubilities and stability must be determined experimentally.

  • Use of Excipients: Modern excipients are designed to enhance solubility and stability. Polymeric excipients can create amorphous solid dispersions or form micelles that encapsulate and solubilize hydrophobic drugs[15][16][17].

Experimental Protocols

Protocol 1: Co-solvency Screening

Objective: To determine the effect of various co-solvents on the solubility of the this compound mixture.

Methodology:

  • Prepare stock solutions of Cafedrine and Theodrenaline in a 20:1 mass ratio in various co-solvent/water mixtures (e.g., Ethanol, Propylene Glycol, PEG 400) at different volume percentages (10%, 20%, 30%, 40%).

  • Add excess amounts of the this compound powder to each co-solvent mixture in separate vials.

  • Equilibrate the samples by shaking at a constant temperature (e.g., 25°C) for 24-48 hours to ensure saturation.

  • Centrifuge the samples to separate the undissolved solid.

  • Filter the supernatant through a 0.45 µm filter.

  • Analyze the concentration of Cafedrine and Theodrenaline in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Protocol 2: pH-Solubility Profiling

Objective: To determine the solubility of the this compound mixture as a function of pH.

Methodology:

  • Prepare a series of buffers with pH values ranging from 2 to 9 (e.g., citrate, phosphate, borate (B1201080) buffers).

  • Add an excess amount of the this compound (20:1) powder to each buffer solution.

  • Equilibrate the samples at a constant temperature with continuous agitation for 24-48 hours.

  • Measure the final pH of each solution.

  • Centrifuge and filter the samples as described in Protocol 1.

  • Quantify the concentration of the dissolved APIs in the filtrate via HPLC.

Visualizations

experimental_workflow_solubility_enhancement cluster_problem Problem Identification cluster_screening Initial Screening cluster_advanced Advanced Techniques cluster_analysis Analysis & Optimization Problem Poor Solubility of This compound pH_Screen pH Adjustment (Protocol 2) Problem->pH_Screen Initial Approaches Cosolvent_Screen Co-solvent Screening (Protocol 1) Problem->Cosolvent_Screen Initial Approaches Analysis HPLC Analysis for Concentration pH_Screen->Analysis Cosolvent_Screen->Analysis Complexation Complexation (e.g., Cyclodextrins) Stability Stability Studies Complexation->Stability Solid_Dispersion Solid Dispersions (with Polymers) Solid_Dispersion->Stability Excipients Novel Excipients Excipients->Stability Analysis->Complexation If solubility is still low Analysis->Solid_Dispersion If solubility is still low Analysis->Excipients If solubility is still low Optimization Formulation Optimization Stability->Optimization

Caption: Workflow for troubleshooting this compound solubility.

signaling_pathway_complexation cluster_components Components cluster_process Complexation Process cluster_result Result Drug Poorly Soluble Drug (Cafedrine/Theodrenaline) Mixing Mixing in Aqueous Solution Drug->Mixing Cyclodextrin Cyclodextrin (e.g., HP-β-CD) Cyclodextrin->Mixing Inclusion_Complex Water-Soluble Inclusion Complex Mixing->Inclusion_Complex Forms

Caption: Mechanism of solubility enhancement via cyclodextrin complexation.

References

Technical Support Center: Cafedrine-Theodrenaline Administration in Rats

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers utilizing the cafedrine-theodrenaline combination in rat models. The following information is intended to support experimental design and troubleshooting. All protocols should be adapted and validated by the end-user for their specific research needs.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for the this compound combination?

A1: The this compound combination, typically in a 20:1 ratio, exerts its effects through a multi-faceted mechanism primarily targeting the cardiovascular system. Cafedrine (B87544) is a molecular conjugate of norephedrine (B3415761) and theophylline (B1681296), while theodrenaline is a conjugate of noradrenaline and theophylline. The combined effects include:

  • β1-Adrenergic Stimulation: The noradrenaline component of theodrenaline and the release of endogenous noradrenaline by the norephedrine component of cafedrine activate β1-adrenoceptors in the heart. This leads to an increase in cardiac contractility (inotropy) and cardiac output.

  • α1-Adrenergic Stimulation: The noradrenaline component also stimulates α1-adrenoceptors on vascular smooth muscle, leading to vasoconstriction.

  • Phosphodiesterase (PDE) Inhibition: The theophylline component of both molecules acts as a non-specific PDE inhibitor. By preventing the breakdown of cyclic adenosine (B11128) monophosphate (cAMP), it enhances the downstream signaling of β1-adrenoceptor activation, prolonging the inotropic effect.

Q2: What is the primary physiological response to this compound administration in animal models?

A2: The primary response is an increase in mean arterial pressure. This is mainly achieved by increasing cardiac output and stroke volume, with minimal changes to heart rate or systemic vascular resistance.

Q3: Are there established dosages for this compound in rats?

Q4: What is the recommended route of administration in rats?

A4: For rapid and predictable effects on the cardiovascular system, intravenous (IV) administration is the recommended route. This ensures immediate bioavailability and allows for precise control over the administered dose.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No discernible change in blood pressure after administration. 1. Incorrect IV injection: The substance may have been administered subcutaneously or intraperitoneally. A subcutaneous 'bleb' or swelling at the injection site is an indicator of a failed IV injection. 2. Dose too low: The initial dose may be insufficient to elicit a response in the specific rat strain or model. 3. Drug degradation: Improper storage or handling of the drug solution may have led to loss of potency.1. Verify injection technique: Ensure proper placement of the needle in the lateral tail vein. The vein should blanch during a successful injection, and there should be no resistance. Practice the technique to ensure proficiency. 2. Increase the dose: Incrementally increase the dose in subsequent experiments, carefully monitoring the animal's response. 3. Prepare fresh solutions: Always use freshly prepared solutions of this compound for each experiment.
Exaggerated hypertensive response or significant tachycardia. 1. Dose too high: The administered dose is likely above the optimal range for the animal. 2. Interaction with other agents: Anesthesia or other administered drugs may be potentiating the effects of this compound.1. Reduce the dose: Immediately lower the dose for subsequent animals. 2. Review anesthetic protocol: Ensure the anesthetic agent and its depth are appropriate and not contributing to cardiovascular instability. Consider potential drug-drug interactions.
Animal shows signs of distress (e.g., agitation, respiratory changes). 1. Adverse reaction: The animal may be experiencing an adverse reaction to the drug or the vehicle it is dissolved in. 2. Rapid injection: A bolus injection that is too rapid can cause a sudden, stressful physiological shock.1. Monitor the animal closely: Cease administration and provide supportive care as needed. Consider using a different vehicle for the drug solution. 2. Administer as a slow infusion: Instead of a rapid bolus, administer the drug as a slow intravenous infusion over several minutes to allow for a more gradual physiological response.
Difficulty in obtaining a stable baseline reading. 1. Animal stress: The animal may be stressed from handling or restraint, leading to fluctuating cardiovascular parameters. 2. Improper catheter placement: If using telemetry or direct arterial lines, the catheter may be improperly placed or clotted.1. Acclimatize the animal: Allow the animal sufficient time to acclimate to the experimental setup before recording baseline measurements. 2. Check catheter patency: Ensure the catheter is correctly placed and patent. Flush with heparinized saline if necessary.

Experimental Protocols

Protocol 1: Calculation of Estimated Rat Dosage from Human Dose

This protocol provides a method for estimating a starting dose for rats based on human clinical data, using body surface area (BSA) conversion factors.

Table 1: Dosage Conversion Parameters

ParameterHumanRat
Weight (kg) 600.15
Body Surface Area (m²) 1.60.025
Kₘ Factor 376

Calculation:

The Human Equivalent Dose (HED) can be calculated from an animal dose using the following formula:

HED (mg/kg) = Animal Dose (mg/kg) x (Animal Kₘ / Human Kₘ)

To calculate the Animal Equivalent Dose (AED) from a human dose, the formula is rearranged:

AED (mg/kg) = Human Dose (mg/kg) x (Human Kₘ / Animal Kₘ)

AED (mg/kg) = Human Dose (mg/kg) x (37 / 6) ≈ Human Dose (mg/kg) x 6.2

Example Calculation:

A typical human intravenous bolus of Akrinor® (the commercial this compound product) contains 200 mg of cafedrine and 10 mg of theodrenaline. For a 60 kg human, this is approximately 3.33 mg/kg of cafedrine and 0.167 mg/kg of theodrenaline.

Estimated Rat Dose (Cafedrine) = 3.33 mg/kg * 6.2 ≈ 20.65 mg/kg Estimated Rat Dose (Theodrenaline) = 0.167 mg/kg * 6.2 ≈ 1.04 mg/kg

Important Note: This is a theoretical starting point. It is imperative to begin with a fraction of this calculated dose (e.g., 1/10th) and perform a dose-escalation study to determine the optimal and safe dose range.

Protocol 2: Intravenous Administration and Monitoring

This protocol outlines a general procedure for IV administration of this compound to an anesthetized rat and subsequent monitoring of cardiovascular parameters.

Materials:

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Heating pad to maintain body temperature

  • Restraining device (if applicable)

  • 27-30 gauge needle attached to a syringe

  • This compound solution in a sterile vehicle (e.g., saline)

  • Blood pressure monitoring system (e.g., tail-cuff, telemetry, or direct arterial line)

  • ECG monitoring system

Procedure:

  • Anesthetize the rat: Anesthetize the rat using an approved protocol and place it on a heating pad to maintain body temperature at 37°C.

  • Establish monitoring: Attach the blood pressure and ECG monitoring equipment.

  • Acclimatization and Baseline: Allow the animal to stabilize under anesthesia for at least 15-20 minutes and record stable baseline readings for mean arterial pressure (MAP), heart rate (HR), and ECG.

  • Prepare for injection: Gently warm the rat's tail to dilate the lateral tail veins.

  • Intravenous Injection: Insert the needle into one of the lateral tail veins. Administer the this compound solution as a slow bolus or infusion.

  • Data Collection: Continuously record MAP, HR, and ECG for a predefined period post-injection (e.g., 60 minutes) to observe the peak effect and duration of action.

  • Recovery: Once the experiment is complete, discontinue anesthesia and monitor the animal until it has fully recovered.

Table 2: Sample Data Collection Parameters

Time PointMean Arterial Pressure (mmHg)Heart Rate (bpm)
Baseline
Post-injection 1 min
Post-injection 5 min
Post-injection 15 min
Post-injection 30 min
Post-injection 60 min

Visualizations

G cluster_drug Cafedrine/Theodrenaline cluster_receptor Receptor Interaction cluster_effect Cellular Response Cafedrine Cafedrine (Norephedrine + Theophylline) Beta1 β1-Adrenergic Receptor (Cardiac Myocyte) Cafedrine->Beta1 Indirectly via NA Release PDE Phosphodiesterase (PDE) Cafedrine->PDE Theophylline Component Theodrenaline Theodrenaline (Noradrenaline + Theophylline) Theodrenaline->Beta1 Directly Alpha1 α1-Adrenergic Receptor (Vascular Smooth Muscle) Theodrenaline->Alpha1 Directly Theodrenaline->PDE Theophylline Component AC Adenylyl Cyclase Activation Beta1->AC Contraction ↑ Ca²⁺ Release (Vasoconstriction) Alpha1->Contraction cAMP ↑ cAMP PDE->cAMP Inhibition of Degradation AC->cAMP Inotropy ↑ Inotropy (Cardiac Contractility) cAMP->Inotropy

Caption: Signaling pathway of Cafedrine/Theodrenaline.

G start Start prep Animal Preparation (Anesthesia, Temp. Control) start->prep monitoring Establish Monitoring (BP, ECG) prep->monitoring baseline Record Baseline Data (15-20 min) monitoring->baseline injection IV Administration of Cafedrine/Theodrenaline baseline->injection data_collection Continuous Data Recording (e.g., 60 min) injection->data_collection end End of Experiment (Animal Recovery) data_collection->end

Caption: Experimental workflow for drug administration.

Troubleshooting unexpected side effects of Cafedrine-theodrenaline in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering unexpected side effects when using the Cafedrine-Theodrenaline combination in cell culture experiments. Given the limited availability of in vitro studies for this specific drug combination, this guide extrapolates from the known pharmacology of its components—norephedrine (B3415761), noradrenaline, and theophylline (B1681296)—and related sympathomimetic agents.

Mechanism of Action Overview

This compound is a fixed 20:1 combination of two active substances: Cafedrine (a conjugate of norephedrine and theophylline) and Theodrenaline (a conjugate of noradrenaline and theophylline). Its primary mechanism of action involves the stimulation of both α- and β-adrenergic receptors, leading to a cascade of intracellular signaling events. The theophylline component also contributes by inhibiting phosphodiesterases (PDEs), enzymes that degrade cyclic adenosine (B11128) monophosphate (cAMP).[1][2][3] This dual action results in a significant increase in intracellular cAMP levels and modulation of intracellular calcium concentrations.[4][5]

Signaling Pathway of this compound

This compound Signaling Pathway Cafedrine_Theodrenaline This compound alpha_receptor α-Adrenergic Receptor Cafedrine_Theodrenaline->alpha_receptor Noradrenaline component beta_receptor β1-Adrenergic Receptor Cafedrine_Theodrenaline->beta_receptor Norephedrine & Noradrenaline components Gq_protein Gq Protein alpha_receptor->Gq_protein activates Gs_protein Gs Protein beta_receptor->Gs_protein activates PLC Phospholipase C (PLC) Gq_protein->PLC activates AC Adenylyl Cyclase (AC) Gs_protein->AC activates PIP2 PIP2 PLC->PIP2 hydrolyzes ATP ATP AC->ATP converts IP3_DAG IP3 + DAG PIP2->IP3_DAG ER Endoplasmic Reticulum IP3_DAG->ER IP3 binds Ca_release Ca²⁺ Release ER->Ca_release Cellular_Response Cellular Response (e.g., altered gene expression, enzyme activity, proliferation) Ca_release->Cellular_Response modulates cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates PDE Phosphodiesterase (PDE) cAMP->PDE degraded by PKA->Cellular_Response phosphorylates targets Theophylline Theophylline Theophylline->PDE inhibits AMP AMP PDE->AMP

Mechanism of action of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the expected in vitro effects of this compound?

A1: Based on its mechanism of action, this compound is expected to increase intracellular cAMP levels and modulate intracellular calcium. This can lead to a variety of cell-type-specific responses, including changes in proliferation, differentiation, metabolism, and gene expression.[1][2][3][4]

Q2: At what concentration should I use this compound in my cell culture experiments?

A2: The optimal concentration is highly dependent on the cell type and the specific endpoint being measured. It is recommended to perform a dose-response curve to determine the EC50 for your particular assay. A starting point could be in the low micromolar range, but this may need to be adjusted.[6]

Q3: Are there known off-target effects of the components?

A3: Theophylline, a component of both Cafedrine and Theodrenaline, is a non-specific phosphodiesterase inhibitor and can also act as an adenosine receptor antagonist.[1][3] At higher concentrations, it may have effects on cell proliferation and viability that are independent of its PDE-inhibitory activity.[7][8] Norephedrine and noradrenaline can also interact with other receptors at high concentrations.

Q4: Can prolonged exposure to this compound lead to reduced cellular response?

A4: Yes, prolonged stimulation of β-adrenergic receptors can lead to desensitization, a process where the cell becomes less responsive to the agonist.[1][9][10] This can occur through receptor phosphorylation, uncoupling from G-proteins, and receptor downregulation (internalization).[1][9][10]

Troubleshooting Guides

Issue 1: Unexpected Decrease in Cell Viability or Proliferation

Q: I'm observing a significant decrease in cell viability/proliferation after treating my cells with this compound, even at concentrations that should be non-toxic. What could be the cause?

A: There are several potential reasons for unexpected cytotoxicity:

  • Calcium Overload: A rapid and sustained increase in intracellular calcium can be toxic to cells, leading to apoptosis or necrosis.[5][11][12]

  • Off-Target Effects of Theophylline: At higher concentrations, theophylline has been shown to be cytostatic or cytotoxic to some cell lines.[7][8][13][14]

  • Oxidation of Catecholamines in Culture Media: Catecholamines like noradrenaline can oxidize in cell culture media, generating reactive oxygen species (ROS) such as hydrogen peroxide, which are toxic to cells.[15]

  • Metabolic Stress: A dramatic increase in cAMP can alter cellular metabolism, which may be detrimental to some cell types.

Troubleshooting Steps:

Step Action Rationale
1. Verify Optimal Concentration Perform a dose-response and time-course experiment to determine the optimal, non-toxic concentration and incubation time for your specific cell line.To ensure you are working within a therapeutic window and not at a cytotoxic concentration.
2. Assess Cell Viability with Multiple Methods Use multiple viability assays that measure different cellular parameters (e.g., metabolic activity (MTT/XTT), membrane integrity (Trypan Blue, LDH assay), and ATP content).[16][17][18][19]To confirm that the observed effect is not an artifact of a single assay method.
3. Mitigate Calcium-Induced Toxicity If calcium overload is suspected, consider using a calcium-free culture medium for short-term experiments or co-treating with a known intracellular calcium chelator (use with caution as this may interfere with the intended signaling).To determine if the cytotoxicity is mediated by an increase in intracellular calcium.[5][20]
4. Control for Media-Induced Oxidation Prepare fresh drug dilutions immediately before use. Consider adding an antioxidant like N-acetylcysteine (NAC) to your culture medium to scavenge ROS.To prevent the generation of toxic byproducts from the degradation of the catecholamine component in the media.[15]
5. Evaluate Theophylline-Specific Effects If possible, treat cells with theophylline alone at a concentration equivalent to that in the this compound combination to see if it recapitulates the cytotoxic effects.To isolate the contribution of theophylline to the observed cytotoxicity.[7][8]

Experimental Workflow for Assessing Cell Viability

Cell Viability Workflow start Start seed_cells Seed cells in a 96-well plate start->seed_cells incubate_24h Incubate for 24h (allow attachment) seed_cells->incubate_24h prepare_drug Prepare serial dilutions of This compound incubate_24h->prepare_drug treat_cells Treat cells with drug (include vehicle control) prepare_drug->treat_cells incubate_treatment Incubate for desired time (e.g., 24, 48, 72h) treat_cells->incubate_treatment add_reagent Add viability reagent (e.g., MTT, XTT) incubate_treatment->add_reagent incubate_reagent Incubate as per protocol add_reagent->incubate_reagent measure Measure absorbance/ fluorescence incubate_reagent->measure analyze Analyze data and calculate IC50 measure->analyze end End analyze->end

Workflow for determining the IC50 of this compound.
Issue 2: Diminished or Inconsistent Cellular Response Over Time

Q: My cells initially respond to this compound, but the effect diminishes with repeated treatments or prolonged exposure. Why is this happening?

A: This is a classic presentation of receptor desensitization or downregulation, a common phenomenon with G-protein coupled receptor (GPCR) agonists.[1][9][10]

  • Homologous Desensitization: Continuous exposure to an agonist can lead to the phosphorylation of the β-adrenergic receptor by specific kinases (e.g., βARK). This promotes the binding of β-arrestin, which uncouples the receptor from its G-protein, dampening the signal.[1][10]

  • Heterologous Desensitization: High levels of cAMP can activate Protein Kinase A (PKA), which can phosphorylate and desensitize other GPCRs, not just the one being stimulated.[1]

  • Receptor Downregulation: Following desensitization, the receptors may be internalized into the cell via endocytosis, reducing the number of receptors available on the cell surface to respond to the drug.[1][9]

Troubleshooting Steps:

Step Action Rationale
1. Modify Treatment Schedule Instead of continuous exposure, try a "pulse-chase" experiment where the drug is applied for a short period, washed out, and then the cells are allowed to recover before any subsequent treatment or measurement.To minimize the duration of receptor activation and allow for resensitization.[21]
2. Use a Lower, Non-Saturating Concentration If possible, use a lower concentration of this compound that still elicits a response but is not high enough to cause rapid and complete receptor saturation.To reduce the rate and extent of desensitization.
3. Measure a Downstream Endpoint Instead of measuring an immediate signaling event like cAMP production, assess a more downstream and stable endpoint, such as gene expression or protein levels, at a later time point.Downstream effects may be less susceptible to the rapid dynamics of receptor desensitization.
4. Assess Receptor Levels If feasible, use techniques like flow cytometry or western blotting with an antibody against the β1-adrenergic receptor to quantify receptor levels on the cell surface or in total cell lysates after treatment.To directly determine if receptor downregulation is occurring.

Logical Flow for Investigating Diminished Response

Diminished Response Troubleshooting start Observation: Diminished cellular response to this compound hypothesis Hypothesis: Receptor desensitization/ downregulation start->hypothesis experiment1 Experiment 1: Modify treatment schedule (pulse-chase vs. continuous) hypothesis->experiment1 experiment2 Experiment 2: Measure cAMP levels at early and late time points hypothesis->experiment2 result1 Does response recover with pulse treatment? experiment1->result1 conclusion1a Conclusion: Desensitization is likely and reversible. result1->conclusion1a Yes conclusion1b Conclusion: Response loss may be due to prolonged downregulation or other factors. result1->conclusion1b No result2 Is early cAMP peak followed by a decline? experiment2->result2 conclusion2a Conclusion: Supports rapid desensitization. result2->conclusion2a Yes conclusion2b Conclusion: Response inhibition may be downstream of cAMP. result2->conclusion2b No

Troubleshooting logic for diminished cellular response.

Experimental Protocols

Protocol 1: Measurement of Intracellular cAMP Levels

This protocol provides a general outline for a competitive enzyme-linked immunosorbent assay (ELISA) for cAMP, a common method for this measurement. Commercial kits are widely available and their specific instructions should be followed.[2][3][22][23][24]

Materials:

  • Cells cultured in appropriate plates (e.g., 96-well).

  • This compound stock solution.

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation during the assay.[22][23]

  • Cell lysis buffer.

  • cAMP ELISA kit (containing cAMP standards, anti-cAMP antibody, HRP-conjugated secondary antibody, and substrate).

  • Plate reader capable of measuring absorbance at the appropriate wavelength.

Procedure:

  • Cell Seeding: Seed cells at a predetermined density in a 96-well plate and incubate until they reach the desired confluency.

  • Pre-treatment: Pre-treat cells with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 15-30 minutes to prevent cAMP degradation.

  • Stimulation: Add varying concentrations of this compound to the wells and incubate for the desired time (typically short, e.g., 10-30 minutes, to capture the peak response).

  • Cell Lysis: Aspirate the medium and lyse the cells according to the kit manufacturer's instructions to release intracellular cAMP.

  • ELISA: Perform the competitive ELISA as per the kit protocol. This typically involves incubating the cell lysates and cAMP standards in wells coated with an anti-cAMP antibody, followed by the addition of an HRP-conjugated secondary antibody and a colorimetric substrate.

  • Measurement: Read the absorbance on a plate reader.

  • Analysis: Calculate the cAMP concentration in your samples by comparing their absorbance to the standard curve.

Protocol 2: MTT Cell Viability Assay

This protocol describes a colorimetric assay to assess cell viability based on the metabolic activity of mitochondrial enzymes.[16][17]

Materials:

  • Cells cultured in a 96-well plate.

  • This compound stock solution.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Plate reader capable of measuring absorbance at ~570 nm.

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and, after they have attached, treat them with a range of this compound concentrations for the desired duration (e.g., 24, 48, or 72 hours). Include untreated and vehicle-only controls.

  • MTT Addition: After the treatment period, add MTT solution to each well (typically 10% of the culture volume) and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the culture medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of each well at ~570 nm using a plate reader.

  • Analysis: Normalize the absorbance values of the treated wells to the vehicle control wells to determine the percentage of cell viability.

Parameter Description
Cell Seeding Density 5,000 - 10,000 cells/well (cell line dependent)
Treatment Duration 24 - 72 hours
MTT Incubation 2 - 4 hours
Absorbance Wavelength 570 nm

Summary of Quantitative Data

Due to the lack of specific in vitro studies on this compound across various cell lines, a comprehensive table of EC50 or IC50 values cannot be provided. Researchers should empirically determine these values for their specific experimental system. However, studies on related compounds can offer a starting point for concentration ranges.

Component/Related Drug Cell Type Effect Concentration Range Reference
TheophyllineHuman FibroblastsInhibition of proliferation1 - 3 mM[7]
TheophyllineHuman Breast Cancer Cells (MDA-MB-231)Decreased DNA synthesis and viabilityConcentration-dependent effects observed[8]
NorepinephrineRat Aortic Smooth Muscle CellsStimulation of proliferation10⁻⁵ M (maximal stimulation)[25]
NorepinephrineCultured Rat Myocardial CellsCell hypertrophy0.2 µM (half-maximum effect)[26]

Disclaimer: This technical support guide is intended for research purposes only and is based on the current scientific literature. The troubleshooting suggestions provided are not exhaustive and may need to be adapted for specific experimental contexts. Always consult relevant safety data sheets and follow good laboratory practices when handling chemical reagents.

References

Technical Support Center: Ensuring the Experimental Stability of Cafedrine-Theodrenaline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of Cafedrine-theodrenaline in experimental settings.

Troubleshooting Guide: Addressing Common Stability Issues

This guide is designed to help you identify and resolve common stability challenges encountered during experiments with this compound solutions.

Issue Potential Cause Recommended Solution
Discoloration of the solution (e.g., pink, brown, or black) Oxidation of the catechol moiety in Theodrenaline, likely accelerated by exposure to light, high pH, or oxygen.1. Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil. 2. Control pH: Maintain the pH of the solution in the acidic range (ideally between 3 and 5). Use a suitable buffer system (e.g., citrate (B86180) buffer). 3. Deoxygenate Solvents: Purge solvents with an inert gas (e.g., nitrogen or argon) before preparing solutions. 4. Add Antioxidants: Incorporate antioxidants such as ascorbic acid or sodium metabisulfite (B1197395) into the solution.[1][2]
Loss of Potency or Inconsistent Results Chemical degradation of Theodrenaline and potentially Cafedrine over time, influenced by temperature and pH. Theodrenaline's pharmacokinetic properties have not been fully characterized due to its lack of stability.[3][4]1. Refrigerate or Freeze: Store stock solutions and experimental samples at low temperatures (2-8°C for short-term, -20°C or -80°C for long-term storage).[5] 2. Prepare Fresh Solutions: Whenever possible, prepare this compound solutions immediately before use. 3. Use a Stability-Indicating Analytical Method: Employ a validated HPLC method to accurately quantify the active ingredients and monitor for degradation products.
Precipitate Formation in the Solution Poor solubility at the current pH or concentration, or degradation leading to insoluble products.1. Adjust pH: Ensure the pH of the solution is within the optimal range for solubility. 2. Check Concentration: Verify that the concentration of this compound does not exceed its solubility limit in the chosen solvent. 3. Filter the Solution: Use a 0.22 µm syringe filter to remove any particulate matter before use.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of Theodrenaline instability?

A1: The primary cause of Theodrenaline instability is the oxidation of its 3,4-dihydroxyphenyl (catechol) moiety.[6] This chemical group is highly susceptible to oxidation, which can be initiated by factors such as exposure to oxygen, light, and elevated pH. This leads to the formation of colored degradation products and a loss of pharmacological activity.

Q2: What are the ideal storage conditions for this compound solutions?

A2: To maximize stability, this compound solutions should be stored under the following conditions:

  • Temperature: For short-term storage (up to a few days), refrigeration at 2-8°C is recommended. For long-term storage, freezing at -20°C or -80°C is preferable.[5]

  • Light: Solutions should be protected from light by using amber-colored vials or by wrapping the container in aluminum foil.

  • Atmosphere: To minimize oxidation, the headspace of the storage container can be purged with an inert gas like nitrogen or argon.

Q3: Which antioxidants are most effective for stabilizing Theodrenaline, and at what concentrations?

A3: Ascorbic acid and sodium metabisulfite are commonly used and effective antioxidants for stabilizing catecholamine solutions.[1][2] While the optimal concentration can depend on the specific experimental conditions, a starting point for consideration is:

AntioxidantSuggested Concentration Range
Ascorbic Acid0.01 - 0.1% w/v
Sodium Metabisulfite0.01 - 0.1% w/v

It is recommended to perform a pilot stability study to determine the most effective concentration for your specific formulation and experimental setup.

Q4: How does pH affect the stability of this compound?

A4: The stability of Theodrenaline is highly pH-dependent. The catechol moiety is more susceptible to oxidation at neutral to alkaline pH. Therefore, maintaining an acidic pH (typically between 3 and 5) is crucial for enhancing stability. This can be achieved by using an appropriate buffer system, such as a citrate buffer.

Q5: Can I use a standard HPLC method to assess the stability of my this compound solution?

A5: It is essential to use a validated stability-indicating HPLC method. Such a method is specifically designed to separate the intact drug from its degradation products, ensuring an accurate measurement of the remaining active ingredient. A standard HPLC method may not be able to resolve these different components, leading to an overestimation of the drug's stability.

Experimental Protocols

Protocol for a Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability profile of this compound.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare this compound Stock Solution in appropriate solvent acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) prep->acid Expose aliquots to various stress conditions base Base Hydrolysis (e.g., 0.1 M NaOH, RT) prep->base Expose aliquots to various stress conditions oxidation Oxidative Stress (e.g., 3% H2O2, RT) prep->oxidation Expose aliquots to various stress conditions thermal Thermal Stress (e.g., 60°C in oven) prep->thermal Expose aliquots to various stress conditions photo Photolytic Stress (e.g., UV/Vis light exposure) prep->photo Expose aliquots to various stress conditions neutralize Neutralize acid/base stressed samples acid->neutralize base->neutralize hplc Analyze all samples by Stability-Indicating HPLC oxidation->hplc thermal->hplc photo->hplc neutralize->hplc mass_spec Identify degradation products (e.g., LC-MS) hplc->mass_spec

Workflow for a forced degradation study of this compound.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water for injection or a buffer).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the solution with an acid (e.g., 0.1 M HCl) and heat (e.g., 60°C) for a defined period.

    • Base Hydrolysis: Treat the solution with a base (e.g., 0.1 M NaOH) at room temperature.

    • Oxidative Degradation: Add an oxidizing agent (e.g., 3% H₂O₂) to the solution at room temperature.

    • Thermal Degradation: Expose the solution to elevated temperatures (e.g., 60°C) in a stability chamber or oven.

    • Photodegradation: Expose the solution to UV and visible light in a photostability chamber.

  • Sample Analysis:

    • At specified time points, withdraw samples from each stress condition.

    • Neutralize the acid and base-treated samples.

    • Analyze all samples using a validated stability-indicating HPLC method to determine the percentage of degradation.

    • Characterize significant degradation products using techniques like LC-MS to understand the degradation pathways.

Protocol for a Stability-Indicating HPLC Method

The following provides a starting point for developing a stability-indicating HPLC method for this compound. Method optimization and validation are crucial.

Parameter Recommendation
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer, pH 3-5) and an organic modifier (e.g., acetonitrile (B52724) or methanol).
Flow Rate 1.0 mL/min
Detection Wavelength Diode Array Detector (DAD) to monitor at multiple wavelengths (e.g., 220 nm and 273 nm) to ensure detection of both compounds and potential degradation products.
Injection Volume 10-20 µL
Column Temperature 25-30°C

Signaling Pathway

The cardiovascular effects of this compound are mediated through a dual mechanism of action involving both adrenergic receptor stimulation and phosphodiesterase inhibition.[3][7]

Signaling_Pathway cluster_cafedrine Cafedrine cluster_theodrenaline Theodrenaline cluster_receptors Adrenergic Receptors cluster_downstream Downstream Signaling cafedrine Cafedrine (Norephedrine-Theophylline) beta1 β1-Adrenergic Receptor (Cardiac Myocytes) cafedrine->beta1 Indirectly stimulates (via Norepinephrine (B1679862) release) pde Phosphodiesterase (PDE) cafedrine->pde Inhibits (Theophylline moiety) theodrenaline Theodrenaline (Norepinephrine-Theophylline) theodrenaline->beta1 Directly stimulates alpha1 α1-Adrenergic Receptor (Vascular Smooth Muscle) theodrenaline->alpha1 Directly stimulates theodrenaline->pde Inhibits (Theophylline moiety) ac Adenylyl Cyclase beta1->ac Activates plc Phospholipase C alpha1->plc Activates camp cAMP ac->camp pka Protein Kinase A camp->pka Activates pde->camp Degrades ca_increase ↑ Intracellular Ca²⁺ pka->ca_increase contractility ↑ Cardiac Contractility (Inotropy) ca_increase->contractility ip3_dag IP3 & DAG plc->ip3_dag ca_release ↑ Ca²⁺ Release ip3_dag->ca_release vasoconstriction Vasoconstriction ca_release->vasoconstriction

Mechanism of action of this compound.

References

Technical Support Center: Cafedrine-Theodrenaline Administration in Surgical Procedures

Author: BenchChem Technical Support Team. Date: December 2025

<_

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the administration of Cafedrine-Theodrenaline, a combination drug used to manage hypotension, particularly in surgical settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for the this compound combination?

A1: The this compound combination, often known by the brand name Akrinor®, exerts its effects by stimulating both α- and β-adrenergic receptors.[1][2] Theodrenaline, a conjugate of noradrenaline and theophylline (B1681296), and Cafedrine (B87544), a conjugate of norephedrine (B3415761) and theophylline, work synergistically.[3][4] The primary effects are an increase in cardiac output and stroke volume, leading to a rise in blood pressure, while systemic vascular resistance and heart rate remain largely unchanged.[1][4][5] This is primarily achieved through β-adrenergic receptor stimulation in the heart, leading to increased inotropy (contractility).[1][4] The theophylline component in both molecules is also thought to inhibit phosphodiesterases (PDEs), which may enhance the effects of β-adrenoceptor stimulation.[1][3]

Q2: What are the expected pharmacokinetic properties of this drug combination?

A2: The pharmacokinetics of the this compound combination have not been extensively studied.[1][5] After intravenous administration of theodrenaline as a single agent, there is an immediate and rapid increase in mean arterial pressure that diminishes over about 20 minutes.[1][5] In contrast, the effect of cafedrine alone is delayed but more prolonged, with the maximum effect observed after 20 minutes.[1][5] When administered as the 20:1 combination, a rapid increase in blood pressure is observed.[1]

Q3: In which surgical contexts is this compound most commonly used?

A3: This drug combination is widely used in some European countries, particularly Germany, for the treatment of hypotensive states that occur during general and regional anesthesia.[1][5] It is frequently administered to manage hypotension following spinal or epidural anesthesia, especially during procedures like cesarean sections.[1][5]

Q4: Are there any known factors that can influence the effectiveness of this compound?

A4: Yes, several factors can impact the drug's effects. These include the patient's gender, their baseline arterial pressure, concurrent use of β-blockers, and the presence of heart failure.[1][4][5] For instance, the onset of the drug's effect on blood pressure is delayed and the magnitude of the effect is decreased in patients on β-blocker therapy.[1][5]

Q5: What are the main advantages of using this compound compared to other vasopressors?

A5: A key advantage is its mechanism of action, which primarily increases cardiac output and stroke volume without significantly affecting systemic vascular resistance or heart rate.[1][5] This profile is considered beneficial compared to drugs that act predominantly through α1-adrenoceptor activation, which can increase vascular resistance.[1][5]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Delayed or Diminished Response to this compound Concurrent β-blocker therapy: β-blockers can antagonize the β-adrenergic effects of the drug combination, leading to a blunted response.[1][5] Pre-existing heart failure: Patients with heart failure may exhibit a reduced response.[6] Incorrect dosage: The administered dose may be insufficient for the patient's needs.Review patient's medication history: If the patient is on β-blockers, anticipate a delayed and reduced response. Consider alternative vasopressors if the response is inadequate. Adjust dosage: In patients with heart failure, a higher dose may be required to achieve the desired effect.[6] Confirm correct dosage calculation and administration.
Unexpected Tachycardia Individual patient variability: Although not a common effect, some patients may experience an increase in heart rate.[7] Underlying medical conditions: Conditions such as hyperthyroidism can predispose patients to tachycardia.[8]Monitor heart rate closely: If significant tachycardia develops, consider reducing the infusion rate or discontinuing the drug. Investigate underlying causes: Rule out other potential causes of tachycardia.
Paradoxical Hypotension Vasodilatory effect of theophylline: In rare instances, the vasodilatory properties of the theophylline component might counteract the vasoconstrictive effects, particularly if there is a blunted response to the adrenergic components.[1][4]Discontinue administration: If hypotension worsens, stop the infusion immediately. Administer an alternative vasopressor: A drug with a different mechanism of action, such as a pure α-agonist, may be required.
Drug Incompatibility Mixing with other medications: The chemical stability and compatibility of this compound with other intravenously administered drugs may not be fully established.Administer through a dedicated IV line: To avoid potential incompatibilities, do not mix this compound with other medications in the same syringe or infusion bag. Consult compatibility charts: If co-administration is necessary, refer to available drug compatibility information.

Experimental Protocols

Protocol 1: Evaluation of Hemodynamic Response to this compound in a Preclinical Model

  • Objective: To assess the dose-dependent effects of this compound on mean arterial pressure (MAP), heart rate (HR), and cardiac output (CO) in an anesthetized animal model.

  • Methodology:

    • Anesthetize the animal subject according to approved institutional protocols.

    • Insert arterial and venous catheters for continuous blood pressure monitoring and drug administration, respectively.

    • Place a flow probe around the ascending aorta to measure cardiac output.

    • Allow the animal to stabilize for a period of 30 minutes to obtain baseline hemodynamic measurements.

    • Administer escalating doses of this compound intravenously at 15-minute intervals.

    • Record MAP, HR, and CO continuously throughout the experiment.

    • Analyze the data to determine the dose-response relationship for each hemodynamic parameter.

Protocol 2: In Vitro Assessment of Adrenergic Receptor Binding Affinity

  • Objective: To determine the binding affinity of Cafedrine and Theodrenaline for α- and β-adrenergic receptor subtypes.

  • Methodology:

    • Prepare cell membrane homogenates from tissues or cell lines expressing specific adrenergic receptor subtypes (e.g., α1, α2, β1, β2).

    • Perform radioligand binding assays using a radiolabeled antagonist with known affinity for the receptor subtype of interest.

    • Incubate the membrane homogenates with the radioligand in the presence of increasing concentrations of unlabeled Cafedrine or Theodrenaline.

    • Separate bound from free radioligand by filtration.

    • Quantify the amount of bound radioactivity using liquid scintillation counting.

    • Calculate the inhibition constant (Ki) for each compound to determine its binding affinity for the receptor subtype.

Signaling Pathways and Workflows

cluster_CafedrineTheodrenaline Cafedrine/Theodrenaline cluster_Receptors Adrenergic Receptors cluster_CellularEffects Cellular Effects cluster_PhysiologicalOutcome Physiological Outcome Cafedrine Cafedrine (Norephedrine-Theophylline) Beta1 β1-Adrenergic Receptor (Cardiac Muscle) Cafedrine->Beta1 Stimulates Theodrenaline Theodrenaline (Noradrenaline-Theophylline) Theodrenaline->Beta1 Stimulates Alpha1 α1-Adrenergic Receptor (Vascular Smooth Muscle) Theodrenaline->Alpha1 Stimulates AC Adenylyl Cyclase Activation Beta1->AC Vasoconstriction Vasoconstriction Alpha1->Vasoconstriction cAMP ↑ cAMP AC->cAMP PKA Protein Kinase A Activation cAMP->PKA Ca_release ↑ Intracellular Ca²⁺ PKA->Ca_release Contraction ↑ Myocardial Contractility (Inotropy) Ca_release->Contraction CO_increase ↑ Cardiac Output Contraction->CO_increase BP_increase ↑ Blood Pressure Vasoconstriction->BP_increase CO_increase->BP_increase

Caption: Signaling pathway of this compound.

start Hypotension Detected in Surgical Patient administer Administer this compound (IV Bolus) start->administer monitor Monitor Hemodynamics (BP, HR) administer->monitor bp_goal Blood Pressure Goal Achieved? monitor->bp_goal continue_monitoring Continue Monitoring bp_goal->continue_monitoring Yes troubleshoot Troubleshoot (See Guide) bp_goal->troubleshoot No end Stable Hemodynamics continue_monitoring->end troubleshoot->administer Re-administer or Consider Alternatives

Caption: Clinical workflow for this compound administration.

References

Addressing batch-to-batch variability of synthetic Cafedrine-theodrenaline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address batch-to-batch variability of synthetic Cafedrine-Theodrenaline. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are Cafedrine and Theodrenaline?

A1: Cafedrine and Theodrenaline are synthetic prodrugs. Cafedrine is a conjugate of norephedrine (B3415761) and theophylline (B1681296), while Theodrenaline is a conjugate of norepinephrine (B1679862) and theophylline.[1] They are often used in a fixed combination as cardiac stimulants and antihypotensive agents.[1][2]

Q2: What is the primary chemical reaction for synthesizing Cafedrine and Theodrenaline?

A2: The most common synthetic route for both Cafedrine and Theodrenaline is an alkylation reaction.[2][3] In this process, theophylline acts as a nucleophile and attacks a halogenated derivative of norephedrine (for Cafedrine) or norepinephrine (for Theodrenaline).[2][3] Specifically, the N⁷ nitrogen of the theophylline ring typically attacks an electrophilic carbon in the norephedrine or norepinephrine derivative to form the covalent bond.[3]

Q3: What are the known mechanisms of action for the this compound combination?

A3: The clinical effects of the this compound combination are mediated through β1-adrenoreceptor and α-adrenoreceptor stimulation from the norephedrine and norepinephrine components, respectively.[2] The theophylline moiety contributes to the overall effect through non-selective inhibition of phosphodiesterases (PDEs), which enhances the adrenergic response.[2]

Troubleshooting Guide

Batch-to-batch variability in synthetic this compound can arise from several factors during synthesis, purification, and storage. This guide provides a structured approach to identifying and resolving common issues.

Issue 1: Low Yield of the Desired Product

Low product yield can be a significant source of variability, impacting the overall efficiency of the synthesis.

Potential Cause Recommended Action Expected Outcome
Incomplete Reaction Monitor reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Consider extending the reaction time or moderately increasing the temperature.Increased consumption of starting materials and higher product formation.
Side Reactions A common side reaction is the O-alkylation at the O⁶ position of theophylline. To enhance N⁷ selectivity, use a bulky base such as 1,8-diazabicycloundec-7-ene (DBU).[2]Minimized formation of the O-alkylated impurity and improved yield of the N⁷-alkylated product.
Suboptimal Reaction Conditions Optimize the solvent system and reaction temperature. The use of a phase-transfer catalyst, like tetrabutylammonium (B224687) bromide, can improve yields in biphasic systems.[2]Enhanced reaction rate and improved overall yield.
Degradation of Starting Materials or Product Ensure the quality and purity of starting materials (theophylline, norephedrine/norepinephrine derivatives). Norepinephrine, in particular, can be sensitive to light and oxidation.[4] Store sensitive reagents under appropriate conditions (e.g., inert atmosphere, low temperature).Consistent reaction outcomes and reduced formation of degradation-related impurities.
Issue 2: Presence of Impurities in the Final Product

The presence and variation of impurities are critical factors contributing to batch-to-batch variability and can have significant impacts on the biological activity and safety of the final compound.

Potential Impurity Source Recommended Analytical Method Mitigation Strategy
Unreacted Starting Materials Incomplete reaction.HPLC, NMR SpectroscopyOptimize reaction conditions (time, temperature, stoichiometry). Purify the crude product using column chromatography or recrystallization.
O-Alkylated Theophylline Side reaction during alkylation.HPLC, Mass Spectrometry, NMRUse a bulky base (e.g., DBU) to favor N-alkylation.[2] Optimize purification to separate isomers.
Theodrenaline Dimer Impurity Dimerization of Theodrenaline.HPLC, Mass SpectrometryThe chemical structure is identified as 7,7'-(((2-(3,4-dihydroxyphenyl)-2-hydroxyethyl)azanediyl)bis(ethane-2,1-diyl))bis(1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione).[5] Optimize reaction stoichiometry and purification methods to minimize its formation.
Degradation Products of Norepinephrine/Norephedrine Instability of catecholamine precursors.HPLC with UV or electrochemical detection.Use high-purity, properly stored starting materials. Perform synthesis under an inert atmosphere to prevent oxidation.
Issue 3: Inconsistent Biological Activity Between Batches

Variations in the biological potency or efficacy of different batches can be a direct consequence of inconsistent chemical profiles.

Potential Cause Recommended Action Expected Outcome
Variable Impurity Profile Perform comprehensive impurity profiling for each batch using HPLC and Mass Spectrometry. Identify and quantify all significant impurities.A clear correlation between specific impurities and observed biological activity, allowing for the establishment of stricter impurity limits.
Stereoisomeric Ratio Variation Norephedrine and norepinephrine each have chiral centers. The synthesis may produce different ratios of stereoisomers. Use chiral HPLC or NMR with chiral shift reagents to determine the stereoisomeric purity of each batch.Consistent stereoisomeric ratios across batches, leading to more predictable biological activity.
Residual Solvents or Reagents Analyze for residual solvents and reagents using Gas Chromatography (GC) or NMR.Batches free from residual contaminants that could interfere with biological assays.

Experimental Protocols

General Synthesis Protocol for Cafedrine/Theodrenaline (Alkylation Method)

This protocol is a general guideline based on the common alkylation route.[2][3] Optimization will be required for specific substrates and scales.

  • Dissolution: Dissolve theophylline in a suitable solvent (e.g., DMF, DMSO) with a base (e.g., K₂CO₃, DBU).

  • Addition of Alkylating Agent: Add the halogenated derivative of norephedrine or norepinephrine to the reaction mixture.

  • Reaction: Heat the mixture to an appropriate temperature (e.g., 80-120 °C) and monitor the reaction by TLC or HPLC until completion.

  • Work-up: Cool the reaction mixture, pour it into water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization.[3]

High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis

A stability-indicating HPLC method is crucial for separating the active pharmaceutical ingredient (API) from potential impurities and degradation products.[6][7]

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer with an ion-pairing agent) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of the compounds (e.g., around 273 nm for theophylline).

  • Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Quality Control Analysis cluster_troubleshooting Troubleshooting start Start: High-Purity Starting Materials reaction Alkylation Reaction (Theophylline + Halogenated Derivative) start->reaction workup Aqueous Work-up & Extraction reaction->workup purification Purification (Chromatography/Recrystallization) workup->purification hplc Purity & Impurity Profile (HPLC) purification->hplc ms Impurity Identification (MS) hplc->ms nmr Structural Confirmation (NMR) hplc->nmr chiral Stereoisomeric Ratio (Chiral HPLC) hplc->chiral check_yield Yield Acceptable? chiral->check_yield check_yield->reaction No check_purity Purity Meets Spec? check_yield->check_purity Yes check_purity->purification No check_activity Consistent Biological Activity? check_purity->check_activity Yes check_activity->hplc No end_product Final Product: Cafedrine/Theodrenaline check_activity->end_product Yes

Caption: Troubleshooting workflow for synthetic this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol beta1_ar β1-Adrenergic Receptor ac Adenylyl Cyclase beta1_ar->ac Activates alpha1_ar α1-Adrenergic Receptor plc Phospholipase C alpha1_ar->plc Activates camp cAMP ac->camp ATP to cAMP ip3 IP3 plc->ip3 Generates dag DAG plc->dag Generates pka Protein Kinase A camp->pka Activates amp AMP ca_release Ca²⁺ Release pka->ca_release -> Increased Inotropy pde Phosphodiesterase (PDE) pde->camp Degrades ip3->ca_release -> Vasoconstriction pkc Protein Kinase C dag->pkc cafedrine Cafedrine (Norephedrine-Theophylline) norephedrine Norephedrine (from Cafedrine) cafedrine->norephedrine theophylline Theophylline (from both) cafedrine->theophylline theodrenaline Theodrenaline (Norepinephrine-Theophylline) norepinephrine Norepinephrine (from Theodrenaline) theodrenaline->norepinephrine theodrenaline->theophylline norephedrine->beta1_ar Stimulates norepinephrine->beta1_ar Stimulates norepinephrine->alpha1_ar Stimulates theophylline->pde Inhibits

Caption: Signaling pathway of this compound.

References

Technical Support Center: Minimizing Off-Target Effects of Cafedrine-Theodrenaline in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their preclinical evaluation of Cafedrine-Theodrenaline.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for the this compound combination?

A1: this compound is a fixed 20:1 combination of two active compounds. Theodrenaline is composed of noradrenaline and theophylline (B1681296), while Cafedrine is composed of norephedrine (B3415761) and theophylline.[1][2] Its clinical effect is primarily mediated through the stimulation of β1-adrenoreceptors and α-adrenoreceptors.[1] The norephedrine component of Cafedrine also stimulates the release of endogenous noradrenaline.[2] Additionally, the theophylline component of both molecules causes non-specific inhibition of phosphodiesterases (PDEs), which increases intracellular cyclic AMP (cAMP) concentrations and reinforces the β1-adrenoceptor stimulation.[1][2][3]

Q2: What are the expected on-target effects of this compound in preclinical models?

A2: The primary on-target effect is a rapid and sustained increase in mean arterial pressure (MAP).[2][3] This is mainly achieved by increasing cardiac preload, stroke volume, and cardiac output.[2][3] A key feature of this combination is that systemic vascular resistance and heart rate remain largely unchanged, which is an advantage over other sympathomimetic agents.[1][2][3]

Q3: What are the potential off-target effects of this compound that I should monitor in my preclinical studies?

A3: While the multi-modal mechanism of this compound is generally considered advantageous, it's important to monitor for effects that may be considered "off-target" in specific experimental contexts. These can include:

  • Cardiac Effects: Palpitations and potential intensification of anginal complaints have been noted as adverse reactions.[4] While heart rate is generally stable, excessive beta-adrenergic stimulation could lead to tachycardia or arrhythmias in sensitive models.

  • Metabolic Effects: Catecholamines and PDE inhibitors can influence metabolism. Monitoring blood glucose and lactate (B86563) levels may be prudent depending on the experimental design.

  • Vascular Effects: Although systemic vascular resistance is typically unchanged, the α1-adrenoceptor stimulation by the noradrenaline component of theodrenaline can cause vasoconstriction in certain vascular beds.[1] Conversely, theophylline-mediated PDE inhibition can lead to vasodilation.[2] The net effect should be carefully monitored.

  • Central Nervous System (CNS) Effects: Sympathomimetics can potentially cross the blood-brain barrier and cause CNS stimulation. Behavioral observations in animal models are important.

Q4: Are there known factors that can influence the effectiveness of this compound?

A4: Yes, clinical studies have identified several factors that can impact the effects of this compound. These include gender, high arterial pressure at baseline, concurrent use of β-blockers, and the presence of heart failure.[2][3][5] These factors should be considered when designing preclinical studies and interpreting results.

Troubleshooting Guides

Issue 1: Inconsistent or No Significant Increase in Mean Arterial Pressure (MAP)
Potential Cause Troubleshooting Steps
Incorrect Dosage or Administration - Verify dose calculations, especially when scaling from literature to your specific animal model and weight. - Ensure proper intravenous (IV) or intramuscular (IM) administration technique to guarantee the full dose enters circulation.[4] - Check the stability and solubility of your drug formulation; precipitation can lead to a lower effective dose.
Animal Model Variability - Consider the species, strain, age, and sex of the animals, as these can all influence drug response. - Ensure animals are properly acclimatized to the experimental conditions to minimize stress-induced physiological changes. - If applicable, screen animals for pre-existing cardiovascular conditions that might alter their response.
Anesthesia Interaction - The type and depth of anesthesia can significantly impact cardiovascular parameters. Ensure a stable plane of anesthesia is maintained throughout the experiment. - Some anesthetics have sympatholytic effects that may counteract the action of this compound. Review the literature for known interactions with your chosen anesthetic.
Compromised Drug Integrity - Confirm the proper storage of the this compound solution. - If diluting the stock solution, ensure the diluent is appropriate and the diluted solution is used within its stability window.
Issue 2: Unexpected Tachycardia or Arrhythmias
Potential Cause Troubleshooting Steps
Dose is too High - The primary effect on heart rate is typically minimal, but high doses may lead to excessive β1-adrenergic stimulation.[1][3] - Perform a dose-response study to identify the optimal dose that increases MAP without causing significant tachycardia.
Animal Model Sensitivity - Certain animal strains may be more susceptible to the arrhythmogenic effects of sympathomimetics. - If using a disease model (e.g., myocardial infarction, heart failure), the underlying pathology may increase sensitivity to catecholamines.
Interaction with Other Experimental Factors - Review all other administered substances (e.g., anesthetics, other drugs) for potential synergistic effects on heart rate. - Ensure proper ventilation and oxygenation of the animal, as hypoxia can exacerbate cardiac irritability.
Issue 3: High Variability in In Vitro Assay Results (e.g., Isolated Organ Bath)
Potential Cause Troubleshooting Steps
Tissue Preparation and Viability - Ensure consistent and rapid dissection and mounting of the tissue (e.g., aortic rings, atrial muscle strips) to maintain viability.[6][7] - Allow for an adequate equilibration period in the organ bath before adding the drug.
Buffer Composition and Conditions - Verify the pH, temperature, and oxygenation (carbogen gas mixture) of the physiological salt solution are optimal and consistent across all experiments.[7] - Ensure all components of the buffer are correctly weighed and dissolved.
Drug Concentration and Cumulative Dosing - Prepare fresh drug dilutions for each experiment. - When performing cumulative concentration-response curves, ensure sufficient time between additions for the tissue to reach a stable response. - Consider potential receptor desensitization with prolonged exposure or high concentrations.
Non-Specific Binding - Non-specific binding of the drug to the organ bath apparatus or tissue can affect the free drug concentration.[8] - Proper cleaning of the equipment between experiments is crucial.

Quantitative Data Summary

Table 1: Hemodynamic Effects of this compound in Humans

ParameterObservationReference
Mean Arterial Pressure (MAP) Rapid and long-lasting increase.[1] In one study, a dose of 1.27 ± 1.0 mg/kg (cafedrine) resulted in an 11 ± 16 mmHg increase within 5 minutes.[5][1][5]
Cardiac Preload, Stroke Volume, and Cardiac Output Increased.[2][3][2][3]
Systemic Vascular Resistance Mostly unchanged.[1][2][3][1][2][3]
Heart Rate Mostly unchanged.[1][2][3][1][2][3]
Time to 10% MAP Increase 7.2 ± 4.6 min in women; 8.6 ± 6.3 min in men.[5][5]
Peak Effect Reached within 17.4 ± 9.0 minutes.[5][5]

Table 2: Dosing Information for this compound

PopulationRouteDosage (Cafedrine/Theodrenaline)Reference
Adults (IV) Slow IV injectionHalf to one ampoule (100 mg/5 mg to 200 mg/10 mg).[4]
Adults (IM) IntramuscularOne ampoule (200 mg/10 mg) once to several times daily.[4]
Children (IV/IM) IV/IM single doseInfants up to 2 yr: 0.2-0.4 ml; 2-6 yr: 0.4-0.6 ml; older children: 0.5-1.0 ml of a 200mg/10mg per 2ml ampoule.[4]

Experimental Protocols

Protocol 1: In Vivo Assessment of Cardiovascular Effects in Anesthetized Rodents
  • Animal Preparation:

    • Anesthetize the rodent (e.g., Wistar rat, 250-300g) with an appropriate anesthetic (e.g., isoflurane, urethane).[7]

    • Cannulate the trachea to ensure a patent airway.

    • Cannulate the jugular vein for intravenous drug administration and the carotid artery for direct blood pressure monitoring.[7]

    • Connect the arterial cannula to a pressure transducer to record blood pressure and heart rate continuously.

    • Allow the animal to stabilize for at least 20-30 minutes until baseline hemodynamic parameters are consistent.

  • Drug Administration:

    • Prepare a fresh solution of this compound in sterile saline.

    • Administer a bolus dose of the vehicle (saline) and record any changes in MAP and heart rate for 15 minutes.

    • Administer the calculated dose of this compound intravenously. For dose-finding, start with a low dose and escalate in subsequent animals.

    • Record MAP, systolic and diastolic blood pressure, and heart rate continuously for at least 30-60 minutes post-administration.

  • Data Analysis:

    • Calculate the change in MAP and heart rate from the pre-dose baseline at various time points.

    • To assess for off-target effects, specific receptor blockers (e.g., prazosin (B1663645) for α1, atenolol (B1665814) for β1) can be administered prior to this compound to determine the contribution of each receptor subtype to the overall effect.[7]

Protocol 2: In Vitro Assessment of Vasoactivity using Isolated Aortic Rings
  • Tissue Preparation:

    • Euthanize a rodent (e.g., Sprague-Dawley rat) and excise the thoracic aorta.

    • Immediately place the aorta in ice-cold Krebs-Ringer bicarbonate buffer, aerated with 95% O2 and 5% CO2.[7]

    • Carefully clean the aorta of adhering connective tissue and cut it into 2-3 mm wide rings.

    • Suspend the aortic rings in an organ bath containing Krebs-Ringer buffer at 37°C, aerated with 95% O2 / 5% CO2.

  • Experimental Procedure:

    • Allow the rings to equilibrate for 60-90 minutes under a resting tension of ~1.5-2.0 g.

    • To assess endothelial integrity, pre-contract the rings with a submaximal concentration of an α1-agonist (e.g., phenylephrine) and then add acetylcholine (B1216132) to induce relaxation.

    • After washing and re-equilibration, generate a cumulative concentration-response curve for this compound by adding increasing concentrations of the drug to the bath.

    • To investigate the mechanism, rings can be pre-incubated with specific antagonists (e.g., α- or β-blockers, PDE inhibitors) before constructing the this compound concentration-response curve.

  • Data Analysis:

    • Record the change in tension (contraction or relaxation) in response to each drug concentration.

    • Plot the concentration-response curves and calculate parameters such as EC50 (effective concentration for 50% of maximal response) and Emax (maximal response).

Visualizations

G cluster_drug Cafedrine/Theodrenaline cluster_effects Mechanisms of Action cluster_cellular Cellular Effects cluster_physiological Physiological Outcomes Cafedrine Cafedrine (Norephedrine + Theophylline) Noradrenaline_Release ↑ Endogenous Noradrenaline Release Cafedrine->Noradrenaline_Release Norephedrine component PDE_Inhibition Non-specific PDE Inhibition Cafedrine->PDE_Inhibition Theophylline component Theodrenaline Theodrenaline (Noradrenaline + Theophylline) Alpha_Agonism α1-Adrenoceptor Agonism Theodrenaline->Alpha_Agonism Noradrenaline component Beta_Agonism β1-Adrenoceptor Agonism Theodrenaline->Beta_Agonism Noradrenaline component Theodrenaline->PDE_Inhibition Theophylline component Noradrenaline_Release->Alpha_Agonism Noradrenaline_Release->Beta_Agonism Vasoconstriction Vasoconstriction (Potential Off-Target) Alpha_Agonism->Vasoconstriction AC Adenylyl Cyclase Activation Beta_Agonism->AC cAMP ↑ cAMP PDE_Inhibition->cAMP prevents degradation AC->cAMP Ca ↑ Intracellular Ca2+ cAMP->Ca Inotropy ↑ Cardiac Inotropy (On-Target) Ca->Inotropy MAP ↑ Mean Arterial Pressure (Primary Effect) Inotropy->MAP Vasoconstriction->MAP

Caption: Signaling pathway of this compound.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Animal_Prep Animal Preparation (Anesthesia, Cannulation) Stabilization Stabilization Period (30 mins) Animal_Prep->Stabilization Baseline Record Baseline Hemodynamics Stabilization->Baseline Vehicle Administer Vehicle (Saline) Baseline->Vehicle Drug Administer Cafedrine/ Theodrenaline Vehicle->Drug Monitor Monitor Hemodynamics (30-60 mins) Drug->Monitor Calculate Calculate ΔMAP and ΔHR from Baseline Monitor->Calculate Stats Statistical Analysis (e.g., ANOVA, t-test) Calculate->Stats Interpret Interpret On-Target and Off-Target Effects Stats->Interpret

Caption: Experimental workflow for in vivo cardiovascular assessment.

G Start Inconsistent or No MAP Increase Observed Check_Dose Verify Dose Calculation and Administration? Start->Check_Dose Check_Formulation Check Drug Formulation (Solubility, Stability)? Check_Dose->Check_Formulation No Error Fix_Dose Correct Dose/Technique and Repeat Check_Dose->Fix_Dose Error Found Check_Model Assess Animal Model (Strain, Anesthesia)? Check_Formulation->Check_Model No Issue Reformulate Reformulate Drug and Re-test Check_Formulation->Reformulate Issue Found Check_Integrity Confirm Drug Integrity (Storage, Dilution)? Check_Model->Check_Integrity No Variable Refine_Model Refine Animal Model or Anesthetic Protocol Check_Model->Refine_Model Variable Found New_Drug Use Fresh Drug Stock and Diluent Check_Integrity->New_Drug Issue Found

Caption: Troubleshooting logic for inconsistent MAP response.

References

Strategies to reduce tachyphylaxis with repeated Cafedrine-theodrenaline administration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cafedrine-theodrenaline. The information is designed to address specific issues that may be encountered during experiments, with a focus on the phenomenon of tachyphylaxis.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for the this compound combination?

A1: The clinical effects of the this compound combination are primarily mediated through the stimulation of β1-adrenoceptors and α-adrenoceptors.[1][2] Cafedrine is a chemical linkage of norephedrine (B3415761) and theophylline (B1681296), while theodrenaline is a linkage of noradrenaline and theophylline.[1][3] The norephedrine component of Cafedrine triggers the release of endogenous noradrenaline. This released noradrenaline, along with the noradrenaline component of theodrenaline, activates β1-adrenoceptors in cardiac muscle, leading to increased heart muscle contractility (inotropy).[1][3] The theophylline component in both molecules is thought to inhibit phosphodiesterases (PDEs), which slows the degradation of cyclic AMP (cAMP) and reinforces the β1-adrenoceptor stimulation.[1][3] The noradrenaline component of theodrenaline also activates α1-adrenoceptors in vascular smooth muscle cells.[1]

Q2: What is tachyphylaxis and why is it a concern with repeated this compound administration?

A2: Tachyphylaxis is a rapid decrease in the response to a drug following repeated administration over a short period.[4] For adrenergic agonists like this compound, this can manifest as a diminished hemodynamic response. The concern is that with repeated doses, the drug combination may become less effective in increasing blood pressure and cardiac output. While one in vitro study has suggested that the pressor effect of Cafedrine may exhibit tachyphylaxis, an animal study with repeated oral administration did not find a reduction in its pressor effect.[3]

Q3: What are the cellular mechanisms that might lead to tachyphylaxis with β-adrenergic agonists?

A3: The primary mechanism is receptor desensitization.[4][5] This can occur through two main processes:

  • Homologous Desensitization: This is ligand-dependent.[5] Continuous stimulation of β-adrenergic receptors by an agonist leads to their phosphorylation by G protein-coupled receptor kinases (GRKs).[5][6] This phosphorylation promotes the binding of a protein called β-arrestin, which blocks the receptor from interacting with its G protein, thus "uncoupling" it from the downstream signaling pathway and reducing the cellular response.[5][6]

  • Heterologous Desensitization: This is ligand-independent and can be mediated by second messenger-dependent protein kinases like PKA and PKC.[5] Activation of other receptor systems can lead to the phosphorylation and desensitization of β-adrenergic receptors, even in the absence of a β-agonist.[5][7]

Following desensitization, the receptors may be internalized into the cell, further reducing the number of receptors available on the cell surface to respond to the drug.[8]

Q4: Are there any known factors that influence the effectiveness of this compound?

A4: Yes, several factors have been shown to influence the hemodynamic response to this compound. These include gender, baseline arterial pressure, concurrent use of beta-blockers, and the presence of heart failure.[9]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Strategy
Diminished pressor response after repeated intravenous administrations. Tachyphylaxis due to β-adrenergic receptor desensitization.1. Introduce a "drug holiday": A period without the drug may allow for receptor re-sensitization.[10][11] 2. Dose Adjustment: While tachyphylaxis is not strictly dose-dependent, optimizing the dose might be necessary.[11][12] However, simply increasing the dose may not restore the full effect.[11] 3. Drug Rotation: Consider using a pressor agent with a different mechanism of action if repeated interventions are necessary.[4]
Variability in hemodynamic response between experimental subjects. Subject-specific factors such as gender, baseline blood pressure, or underlying cardiac conditions.[9]1. Standardize experimental groups: Ensure that experimental groups are well-matched for baseline characteristics. 2. Record baseline parameters: Carefully document baseline hemodynamic parameters before drug administration to aid in data analysis and interpretation.
Unexpectedly prolonged or shortened duration of action. Altered drug metabolism or clearance in the experimental model.1. Pharmacokinetic analysis: If feasible, perform pharmacokinetic studies to determine the drug's half-life and clearance in your specific experimental setup. 2. Review concomitant medications: Be aware that other administered drugs could potentially interact with and alter the metabolism of this compound.[13][14]

Quantitative Data Summary

Parameter Value Context Reference
Cafedrine:Theodrenaline Ratio 20:1Fixed combination for intravenous administration.[1]
Time to 10% MAP Increase (Women) 7.2 ± 4.6 minFollowing Cafedrine/theodrenaline administration.[9]
Time to 10% MAP Increase (Men) 8.6 ± 6.3 minFollowing Cafedrine/theodrenaline administration.[9]
Time to 10% MAP Increase (with Beta-Blockers) 9.0 ± 7.0 minConcomitant medication with beta-blocking agents significantly prolonged the time to a 10% MAP increase.[9]
Time to 10% MAP Increase (without Beta-Blockers) 7.3 ± 4.3 min[9]
Required Dose (Healthy Patients) 1.16 ± 0.77 mg/kg (cafedrine) / 58.0 ± 38.5 µg/kg (theodrenaline)To achieve a MAP increase of 14 ± 16 mmHg at 15 min.[9]
Required Dose (Patients with Heart Failure) 1.78 ± 1.67 mg/kg (cafedrine) / 89.0 ± 83.5 µg/kg (theodrenaline)To achieve a MAP increase of 14 ± 16 mmHg at 15 min.[9]

Experimental Protocols

Protocol 1: In Vitro Assessment of Tachyphylaxis in Isolated Cardiomyocytes

Objective: To determine if repeated exposure to this compound leads to a diminished inotropic response in isolated adult rat ventricular cardiomyocytes.

Methodology:

  • Cell Isolation: Isolate adult rat ventricular cardiomyocytes using established enzymatic digestion protocols.

  • Baseline Contractility: Pace the cardiomyocytes electrically at a constant frequency (e.g., 1 Hz) and measure baseline contractility parameters (e.g., cell shortening amplitude, velocity of shortening/relengthening) using a video-based edge detection system.

  • Initial Drug Administration: Perfuse the cells with a solution containing a clinically relevant concentration of this compound and record the peak inotropic response.

  • Washout: Perfuse the cells with a drug-free solution for a defined period to allow for washout of the drug.

  • Repeated Drug Administration: Re-introduce the same concentration of this compound and record the inotropic response.

  • Data Analysis: Compare the magnitude of the inotropic response between the initial and subsequent drug administrations. A significant reduction in the response during the second administration would indicate tachyphylaxis.

Protocol 2: In Vivo Investigation of Hemodynamic Tachyphylaxis in an Anesthetized Rodent Model

Objective: To evaluate the development of tachyphylaxis to the pressor effects of this compound with repeated intravenous administration in an anesthetized rat model.

Methodology:

  • Animal Preparation: Anesthetize the rats and surgically implant catheters for intravenous drug administration and continuous monitoring of arterial blood pressure and heart rate.

  • Baseline Hemodynamics: Allow the animal to stabilize and record baseline mean arterial pressure (MAP) and heart rate.

  • Initial Bolus Administration: Administer a bolus of this compound intravenously and record the peak change in MAP.

  • Recovery Period: Allow the MAP to return to baseline or a stable state.

  • Repeated Bolus Administrations: Administer subsequent identical boluses of this compound at fixed intervals (e.g., every 30 minutes) for a defined period.

  • Data Analysis: Compare the peak MAP response to each successive bolus. A progressive decrease in the pressor response will indicate the development of tachyphylaxis.

Visualizations

cluster_drug This compound cluster_action Mechanism of Action cluster_effect Physiological Effect Cafedrine Cafedrine (Norephedrine + Theophylline) ReleaseNA Release of Endogenous Noradrenaline Cafedrine->ReleaseNA InhibitPDE Inhibition of Phosphodiesterase (PDE) Cafedrine->InhibitPDE Theodrenaline Theodrenaline (Noradrenaline + Theophylline) StimulateBeta1 Stimulation of β1-Adrenoceptors Theodrenaline->StimulateBeta1 StimulateAlpha1 Stimulation of α1-Adrenoceptors Theodrenaline->StimulateAlpha1 Theodrenaline->InhibitPDE ReleaseNA->StimulateBeta1 IncreasecAMP Increased cAMP StimulateBeta1->IncreasecAMP Vasoconstriction Vasoconstriction StimulateAlpha1->Vasoconstriction InhibitPDE->IncreasecAMP prevents degradation IncreaseInotropy Increased Cardiac Inotropy IncreasecAMP->IncreaseInotropy

Caption: Proposed mechanism of action for this compound.

cluster_workflow Experimental Workflow: Investigating Tachyphylaxis In Vivo Start Start: Anesthetized Animal Model Baseline Record Baseline Hemodynamics (MAP, HR) Start->Baseline Dose1 Administer IV Bolus 1 of this compound Baseline->Dose1 Response1 Measure Peak Hemodynamic Response Dose1->Response1 Recovery1 Allow for Recovery (e.g., 30 min) Response1->Recovery1 Dose2 Administer IV Bolus 2 (Same Dose) Recovery1->Dose2 Response2 Measure Peak Hemodynamic Response Dose2->Response2 Compare Compare Responses (Response 1 vs. Response 2) Response2->Compare Tachyphylaxis Tachyphylaxis Present? (Response 2 < Response 1) Compare->Tachyphylaxis End End of Experiment Tachyphylaxis->End

Caption: A logical workflow for an in vivo experiment to study tachyphylaxis.

cluster_pathway β-Adrenergic Receptor Desensitization Pathway Agonist Adrenergic Agonist (e.g., Noradrenaline) BetaAR β-Adrenergic Receptor Agonist->BetaAR binds GProtein G Protein Activation BetaAR->GProtein GRK GRK Activation BetaAR->GRK activates AC Adenylyl Cyclase Activation GProtein->AC cAMP cAMP Production AC->cAMP PKA PKA Activation cAMP->PKA Phosphorylation Receptor Phosphorylation PKA->Phosphorylation can cause (heterologous) GRK->Phosphorylation causes (homologous) Arrestin β-Arrestin Binding Phosphorylation->Arrestin Uncoupling G Protein Uncoupling (Desensitization) Arrestin->Uncoupling Internalization Receptor Internalization Arrestin->Internalization

Caption: Signaling pathway for β-adrenergic receptor desensitization.

References

Enhancing the bioavailability of Cafedrine-theodrenaline for oral administration models

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments to enhance the oral bioavailability of Cafedrine-Theodrenaline.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with the oral administration of Cafedrine and Theodrenaline?

A1: The primary challenges in achieving high oral bioavailability for Cafedrine and Theodrenaline likely stem from several factors inherent to sympathomimetic amines. These include:

  • First-Pass Metabolism: Both Cafedrine and Theodrenaline are susceptible to significant metabolism in the gut wall and liver before reaching systemic circulation.[1][2][3] Cafedrine is metabolized to norephedrine, and while active, this biotransformation reduces the concentration of the parent drug.[2][3]

  • Poor Permeability: As amine compounds, their ionization state in the varying pH of the gastrointestinal tract can affect their ability to permeate the intestinal membrane.[1][4]

  • Solubility Issues: While specific data for Cafedrine and Theodrenaline is not extensively published, compounds of this class can exhibit variable aqueous solubility, which is a prerequisite for absorption.[5][6][7]

Q2: What are the most promising strategies to enhance the oral bioavailability of this compound?

A2: Several formulation strategies can be employed to overcome the challenges mentioned above. The most promising approaches include:

  • Lipid-Based Formulations: These formulations can enhance the oral absorption of lipophilic drugs by increasing their solubility and promoting lymphatic uptake, which can bypass first-pass metabolism.[8][9][10] Systems like Self-Emulsifying Drug Delivery Systems (SEDDS), Self-Microemulsifying Drug Delivery Systems (SMEDDS), and Solid Lipid Nanoparticles (SLNs) are particularly relevant.[10][11][12]

  • Nanotechnology-Based Drug Delivery: Encapsulating this compound in nanoparticles can protect the drugs from degradation in the GI tract, improve their solubility, and enhance their permeation across the intestinal barrier.[13][14][15][16] Polymeric nanoparticles, in particular, offer versatility in drug encapsulation and release.[13][14]

  • Use of Permeation Enhancers: Certain excipients can transiently and reversibly increase the permeability of the intestinal epithelium, allowing for greater drug absorption.[17][18]

Q3: Are there any commercially available oral formulations of this compound?

A3: Cafedrine/Theodrenaline is available in a 20:1 combination, primarily for intravenous administration to manage hypotension.[2][19][20] While oral administration has been mentioned in some studies, particularly in animal models, a widely available commercial oral formulation for enhancing bioavailability is not documented in the provided search results.[2][3]

Troubleshooting Guides

This section provides solutions to common problems encountered during the development of oral formulations for this compound.

Issue 1: Low and Variable Bioavailability in Preclinical Animal Models.

Potential Cause Troubleshooting Steps
Significant First-Pass Metabolism 1. Formulate with Lymphatic Transport Enhancers: Utilize long-chain fatty acids in lipid-based formulations to promote lymphatic uptake, thereby bypassing the liver.[8] 2. Incorporate Metabolism Inhibitors: Co-administer with known inhibitors of relevant metabolic enzymes (e.g., cytochrome P450 enzymes), though this requires careful toxicity and drug-drug interaction studies.[18]
Poor Membrane Permeability 1. Optimize Formulation pH: Adjust the pH of the formulation to favor the non-ionized form of the drugs, which generally has higher membrane permeability. 2. Include Permeation Enhancers: Add excipients like medium-chain glycerides or non-ionic surfactants that can transiently open tight junctions.[8][9] 3. Reduce Particle Size: Employ nanosizing techniques to increase the surface area available for absorption.[5][21]
Inadequate Drug Release from Formulation 1. Modify Excipient Composition: Adjust the type and concentration of polymers or lipids to achieve the desired drug release profile. 2. Conduct In Vitro Dissolution Studies: Use biorelevant dissolution media that mimic the gastrointestinal environment to accurately predict in vivo release.[22][23][24]

Issue 2: Formulation Instability (e.g., Drug Precipitation, Particle Aggregation).

Potential Cause Troubleshooting Steps
Poor Drug Solubility in Formulation 1. Screen a Wider Range of Solubilizers: Test various co-solvents, surfactants, and lipids to identify a system with higher solubilizing capacity for this compound.[9][25] 2. Amorphous Solid Dispersions: Create solid dispersions of the drugs in a polymeric carrier to maintain them in a higher energy, more soluble amorphous state.[6][26]
Incompatible Excipients 1. Conduct Excipient Compatibility Studies: Perform differential scanning calorimetry (DSC) or Fourier-transform infrared spectroscopy (FTIR) to identify and eliminate interactions between the drugs and excipients.
Suboptimal Manufacturing Process 1. Optimize Process Parameters: For nanoformulations, adjust parameters like homogenization speed, sonication time, or solvent evaporation rate to improve particle size distribution and stability.[11][12]

Data Presentation: Comparison of Bioavailability Enhancement Strategies

Enhancement Strategy Mechanism of Action Potential Advantages Potential Disadvantages Key Quantitative Parameters to Measure
Lipid-Based Formulations (e.g., SMEDDS) Improves solubilization, promotes lymphatic transport.[8][9]High drug loading capacity, potential to bypass first-pass metabolism.[8]Potential for GI side effects, complex formulation development.Droplet size, emulsification time, drug release profile, Cmax, Tmax, AUC.
Polymeric Nanoparticles Protects drug from degradation, enhances permeability, allows for targeted delivery.[13][14][15]Improved stability, controlled release, potential for targeting.[15]Lower drug loading, potential for immunogenicity, complex manufacturing.[13]Particle size, polydispersity index (PDI), encapsulation efficiency, in vitro drug release, Cmax, Tmax, AUC.
Amorphous Solid Dispersions Increases aqueous solubility by preventing drug crystallization.[6][26]Significant increase in solubility and dissolution rate.[6]Risk of recrystallization over time, requires specific polymers.Dissolution rate, degree of crystallinity (via XRD), Cmax, Tmax, AUC.

Experimental Protocols

Protocol 1: Preparation of this compound Solid Lipid Nanoparticles (SLNs)

This protocol outlines a hot homogenization and ultrasonication method for preparing SLNs.

  • Preparation of the Lipid Phase:

    • Melt a solid lipid (e.g., glyceryl monostearate) at a temperature approximately 5-10°C above its melting point.

    • Dissolve the accurately weighed this compound mixture in the molten lipid.

  • Preparation of the Aqueous Phase:

    • Heat a surfactant solution (e.g., Poloxamer 188) to the same temperature as the lipid phase.

  • Homogenization:

    • Add the hot aqueous phase to the hot lipid phase and homogenize at high speed (e.g., 10,000 rpm) for a predetermined time to form a coarse emulsion.

  • Ultrasonication:

    • Immediately subject the coarse emulsion to high-power ultrasonication to reduce the particle size to the nanometer range.

  • Cooling and Solidification:

    • Cool the nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.

  • Characterization:

    • Measure particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Determine encapsulation efficiency by separating the free drug from the SLNs using ultracentrifugation and quantifying the drug in the supernatant.

Protocol 2: In Vitro Permeability Assay using Caco-2 Cell Monolayers

This protocol describes a common in vitro model to assess intestinal drug permeability.[27]

  • Cell Culture:

    • Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21-25 days until they form a differentiated and polarized monolayer.

  • Monolayer Integrity Test:

    • Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Permeability Study:

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution).

    • Add the this compound formulation (dissolved in transport buffer) to the apical (AP) side of the monolayer.

    • At predetermined time intervals, collect samples from the basolateral (BL) side.

    • Quantify the concentration of Cafedrine and Theodrenaline in the collected samples using a validated analytical method (e.g., HPLC-UV).

  • Calculation of Apparent Permeability Coefficient (Papp):

    • Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the filter, and C0 is the initial drug concentration in the donor chamber.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies formulation_strategy Select Enhancement Strategy preparation Prepare Formulation formulation_strategy->preparation e.g., SLNs characterization Physicochemical Characterization preparation->characterization Size, EE% dissolution Dissolution Testing characterization->dissolution permeability Caco-2 Permeability dissolution->permeability animal_model Animal Model (e.g., Rat) permeability->animal_model Promising Candidates pk_study Pharmacokinetic Study animal_model->pk_study data_analysis Data Analysis pk_study->data_analysis AUC, Cmax

Caption: Experimental workflow for developing and evaluating enhanced oral formulations.

bioavailability_challenges cluster_drug This compound cluster_gut Gastrointestinal Tract cluster_liver Liver drug Oral Administration dissolution Dissolution drug->dissolution permeation Permeation dissolution->permeation gut_metabolism Gut Wall Metabolism permeation->gut_metabolism liver_metabolism First-Pass Metabolism permeation->liver_metabolism Portal Vein gut_metabolism->liver_metabolism Portal Vein bioavailability Reduced Bioavailability gut_metabolism->bioavailability systemic_circulation Systemic Circulation liver_metabolism->systemic_circulation Reduced Drug liver_metabolism->bioavailability systemic_circulation->bioavailability

References

Validation & Comparative

A Comparative Analysis of Cafedrine-theodrenaline and Other Sympathomimetic Agents for the Management of Hypotension

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of Cafedrine-theodrenaline with other commonly used sympathomimetic drugs, specifically ephedrine (B3423809), phenylephrine (B352888), and noradrenaline, in the management of hypotensive states. The information is compiled from a systematic review of available clinical and preclinical data, with a focus on quantitative comparisons and detailed experimental methodologies.

Overview of Mechanisms of Action

Sympathomimetic drugs mimic the effects of the endogenous catecholamines, epinephrine (B1671497) and norepinephrine (B1679862), by stimulating the sympathetic nervous system.[1] Their primary applications in acute care settings include the treatment of hypotension, cardiac arrest, and shock.[2][3] The therapeutic effects of these agents are mediated through their interaction with adrenergic receptors (α and β) and, in some cases, through indirect actions such as promoting the release of endogenous norepinephrine.[1][2]

This compound , a 20:1 combination of cafedrine (B87544) (covalently linked norephedrine (B3415761) and theophylline) and theodrenaline (covalently linked noradrenaline and theophylline), exhibits a multi-faceted mechanism of action.[4][5] The norephedrine component indirectly stimulates the release of endogenous noradrenaline, while the noradrenaline component of theodrenaline directly activates α1 and β1-adrenoceptors.[4][6] Furthermore, the theophylline (B1681296) moiety in both compounds is believed to inhibit phosphodiesterases (PDEs), leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), which enhances inotropy and may contribute to vasodilation.[4][5][6] This combined action results in an increase in cardiac output and stroke volume with minimal impact on heart rate and systemic vascular resistance.[4][5]

Ephedrine acts as both a direct and indirect sympathomimetic agent.[7][8] It directly stimulates α- and β-adrenergic receptors and also promotes the release of norepinephrine from sympathetic nerve endings.[8][9] This dual action leads to increased heart rate, cardiac output, and blood pressure.[5]

Phenylephrine is a selective α1-adrenergic receptor agonist.[10] Its primary effect is potent vasoconstriction, leading to an increase in systemic vascular resistance and blood pressure.[10] This vasoconstriction can, in turn, induce a reflex bradycardia.[10]

Noradrenaline (Norepinephrine) primarily stimulates α1-adrenergic receptors, causing potent vasoconstriction and a significant increase in systemic vascular resistance.[11] It also has some β1-adrenergic activity, which can increase cardiac contractility.[11]

Comparative Efficacy Data

The following tables summarize the quantitative data from key comparative studies.

Table 1: this compound vs. Ephedrine in Intraoperative Hypotension (HYPOTENS Trial)
ParameterThis compound (C/T)Ephedrine (E)p-valueReference(s)
Blood Pressure Stabilization
More pronounced increase from baselineYesNo-[12]
Faster restoration of blood pressureYesNo<0.0001[9][13]
Heart Rate
Change from baselineStableDose-dependent increase<0.01[12][13]
Incidence of tachycardiaComparableComparable-[12][14]
Additional Interventions
Requirement for additional bolusesFewerMore<0.01[12][13]
Physician Satisfaction
Treatment precision and rapidity of onsetHigherLower-[12][14]
Neonatal Outcomes (Caesarean Section)
Umbilical cord arterial pHNo negative effects--[9]
Base deficit and lactate (B86563) valuesLowerGreater<0.01[9][13]
Table 2: this compound vs. Phenylephrine in Spinal Anaesthesia-Induced Hypotension (Retrospective Study)
ParameterThis compound (Akrinor)Phenylephrinep-valueReference(s)
Blood Pressure
Systolic Blood Pressure during CSSlightly lowerSlightly higher-[8][15]
Hypotension (<100 mmHg SBP) on arrival at IMCLess frequentMore frequent-[8][15]
Heart Rate
Heart Rate during CSHigherLower-[8][15]
Rescue Medication
Requirement for rescue medicationLess frequentMore frequent-[8][15]
Neonatal Outcomes
Umbilical arterial pHNo statistical difference in meanNo statistical difference in mean-[8]
Incidence of acidosis (pH <7.2)LowerSignificantly higher-[8]

Experimental Protocols

The HYPOTENS Study (this compound vs. Ephedrine)
  • Study Design: A prospective, national, multicenter, open-label, two-armed, non-interventional study.[14][16][17]

  • Patient Population: Two cohorts were evaluated:

    • Cohort A: Patients ≥50 years old with ASA class 2–4 undergoing non-emergency surgery under general anesthesia.[16][18]

    • Cohort B: Patients undergoing Caesarean section under spinal anesthesia.[16][18]

  • Intervention: Patients with intraoperative hypotension were treated with either this compound or ephedrine based on the routine clinical practice of the participating department.[16][[“]]

  • Primary Endpoints: [16]

    • Lower absolute deviation from the individually determined target blood pressure.

    • Incidence of heart rate ≥100 beats/min in the first 15 minutes after drug administration.

  • Data Collection: Blood pressure and heart rate were measured at least every 2 minutes for the first 15 minutes after drug administration.[[“]] Physician satisfaction with treatment was also assessed.[14]

  • Clinical Trial Registration: NCT02893241, DRKS00010740.[16][17]

The HERO Study (this compound vs. Noradrenaline)
  • Study Design: A national, randomized, parallel-group, multicenter, and open-label study.[7][11]

  • Patient Population: Adult patients (≥50 years, ASA-classification III–IV) undergoing elective surgery who develop intraoperative hypotension (MAP <70 mmHg) after anesthesia induction.[7][11]

  • Intervention: Patients are randomized to receive either this compound or Noradrenaline.[7][11]

  • Primary Endpoints: [7][11]

    • Treatment-related difference in average mean arterial pressure (MAP) during a continuous infusion phase.

    • Treatment-related difference in average cardiac index during an initial bolus phase.

  • Hypotheses: [7][11]

    • Non-inferiority of this compound to Noradrenaline in maintaining MAP when administered as a continuous infusion.

    • Superiority of this compound over Noradrenaline in increasing cardiac index after bolus injection.

  • Clinical Trial Registration: DRKS00028589, EudraCT 2021-001954-76.[7]

Retrospective Cohort Study (this compound vs. Phenylephrine)
  • Study Design: A single-centre retrospective data cohort study.[8][15]

  • Patient Population: Obstetric patients scheduled for caesarean section under spinal anaesthesia over a 2-year period.[8][15]

  • Intervention: Patients received either intravenous phenylephrine prophylactically or this compound (Akrinor) reactively to maintain blood pressure after spinal anaesthesia.[8][15]

  • Main Outcome Measures: Maternal hypotension, heart rate, fetal arterial cord pH and base excess levels, maternal volume resuscitation, and the use of rescue medication.[8][15]

  • Trial Registration Number: DRKS00025795.[8]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanisms of action and experimental workflows described in this guide.

cluster_CT This compound cluster_receptors Adrenergic Receptors cluster_effects Cellular Effects Cafedrine Cafedrine (Norephedrine + Theophylline) NE_Release Noradrenaline Release Cafedrine->NE_Release PDE_Inhibition PDE Inhibition Cafedrine->PDE_Inhibition Theodrenaline Theodrenaline (Noradrenaline + Theophylline) Alpha1 α1 Theodrenaline->Alpha1 Beta1 β1 Theodrenaline->Beta1 Theodrenaline->PDE_Inhibition Vasoconstriction Vasoconstriction Alpha1->Vasoconstriction Inotropy Increased Inotropy Beta1->Inotropy NE_Release->Alpha1 NE_Release->Beta1

Caption: Signaling Pathway of this compound.

cluster_receptors Adrenergic Receptors cluster_effects Cellular Effects Ephedrine Ephedrine Alpha α Ephedrine->Alpha Direct Beta β Ephedrine->Beta Direct NE_Release Noradrenaline Release Ephedrine->NE_Release Indirect Vasoconstriction Vasoconstriction Alpha->Vasoconstriction Inotropy_Chronotropy Increased Inotropy & Chronotropy Beta->Inotropy_Chronotropy NE_Release->Alpha NE_Release->Beta

Caption: Signaling Pathway of Ephedrine.

cluster_receptors Adrenergic Receptors cluster_effects Cellular Effects Phenylephrine Phenylephrine Alpha1 α1 Phenylephrine->Alpha1 Direct Vasoconstriction Potent Vasoconstriction Alpha1->Vasoconstriction Reflex_Bradycardia Reflex Bradycardia Vasoconstriction->Reflex_Bradycardia

Caption: Signaling Pathway of Phenylephrine.

Start Patient with Intraoperative Hypotension Randomization Randomization (HERO Study) Start->Randomization Treatment_CT Administer this compound Randomization->Treatment_CT Group 1 Treatment_Comparator Administer Comparator (Ephedrine/Noradrenaline) Randomization->Treatment_Comparator Group 2 Monitoring Monitor Blood Pressure & Heart Rate (e.g., every 2 mins for 15 mins) Treatment_CT->Monitoring Treatment_Comparator->Monitoring Endpoints Assess Primary & Secondary Endpoints Monitoring->Endpoints Analysis Data Analysis Endpoints->Analysis

Caption: Generalized Experimental Workflow for Comparative Trials.

References

Validating the Mechanism of Action of Cafedrine-Theodrenaline: A Comparative Guide Utilizing Knockout Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Cafedrine-theodrenaline's mechanism of action with alternative sympathomimetic agents. While direct experimental validation of this compound on knockout models is not extensively documented in publicly available literature, this guide synthesizes data from studies on relevant knockout models to infer and validate its proposed signaling pathways.

Introduction to this compound

This compound is a fixed-dose combination sympathomimetic agent used for the treatment of hypotension. It is composed of two active substances:

This combination results in a multi-faceted mechanism of action, targeting several key pathways involved in cardiovascular regulation. The primary clinical effect is an increase in mean arterial pressure, cardiac stroke volume, and cardiac output, with minimal impact on heart rate.[1][2][3][4][5]

Proposed Mechanism of Action

The hemodynamic effects of this compound are attributed to the synergistic actions of its components, which include direct and indirect sympathomimetic activity, as well as phosphodiesterase (PDE) inhibition.[1][2][6][7]

Sympathomimetic Effects
  • Direct Alpha- and Beta-Adrenergic Receptor Agonism: The noradrenaline component of Theodrenaline directly stimulates both alpha and beta-adrenergic receptors.[1][6] Stimulation of β1-adrenergic receptors in the heart leads to increased inotropy (contractility) and chronotropy (heart rate), contributing to enhanced cardiac output.[1][6] Alpha-1 adrenergic receptor stimulation in vascular smooth muscle causes vasoconstriction, leading to an increase in systemic vascular resistance and blood pressure.[1]

  • Indirect Sympathomimetic Action: The norephedrine component of Cafedrine acts as an indirect sympathomimetic by promoting the release of endogenous noradrenaline from sympathetic nerve terminals.[1][2][6] This released noradrenaline then acts on adrenergic receptors to further enhance the sympathomimetic effect.

Phosphodiesterase (PDE) Inhibition

The theophylline component present in both Cafedrine and Theodrenaline is a non-selective PDE inhibitor.[1][6] By inhibiting PDEs, theophylline prevents the breakdown of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). The resulting increase in intracellular cAMP in cardiac myocytes potentiates the effects of β1-adrenergic stimulation, leading to a more pronounced increase in cardiac contractility.[1][6]

Validation of Mechanism through Knockout Models

To validate the proposed mechanism of action, we can predict the effects of this compound on various knockout mouse models lacking specific components of the adrenergic signaling pathway. The expected outcomes are compared with those of alternative sympathomimetic agents, phenylephrine (B352888) and ephedrine.

Table 1: Predicted Hemodynamic Effects of Sympathomimetic Agents in Wild-Type and Knockout Mouse Models
Agent Wild-Type Norepinephrine (B1679862) Transporter (NET) KO α1-Adrenergic Receptor KO β1-Adrenergic Receptor KO
This compound ↑ BP, ↑ CO, ≈ HRBlunted pressor response (due to reduced uptake of released NE)Attenuated pressor response (loss of direct vasoconstriction)Significantly blunted inotropic and chronotropic response
Phenylephrine ↑ BP, ↓ HR (reflex)Unchanged pressor responseAbolished pressor responseUnchanged pressor response, reflex bradycardia may be altered
Ephedrine ↑ BP, ↑ CO, ↑ HRBlunted pressor response (reduced indirect action)Attenuated pressor responseAttenuated inotropic and chronotropic response

BP: Blood Pressure; CO: Cardiac Output; HR: Heart Rate; KO: Knockout; NE: Norepinephrine. Arrows indicate increase (↑), decrease (↓), or no significant change (≈). Predictions are based on the known mechanisms of the drugs and the phenotypes of the knockout mice.

Supporting Experimental Data from Knockout Models:
  • Norepinephrine Transporter (NET) Knockout Mice: These mice exhibit elevated plasma norepinephrine levels, excessive tachycardia, and elevated blood pressure with activity.[8][9][10] The indirect sympathomimetic action of the norephedrine component of Cafedrine, which relies on NET for norepinephrine release, would be significantly diminished in these animals.

  • α1-Adrenergic Receptor Knockout Mice: Knockout of α1-adrenergic receptor subtypes leads to hypotension and a blunted pressor response to α1-agonists like phenylephrine.[11][12] The vasoconstrictor effect of the noradrenaline component of Theodrenaline would be attenuated in these mice. Double knockout of α1A/C and α1B receptors results in reduced cardiac growth.[13][14]

  • β1-Adrenergic Receptor Knockout Mice: These mice show a lack of chronotropic and inotropic responses to β-adrenergic agonists.[15] The cardiac stimulatory effects of the noradrenaline component of Theodrenaline and the endogenously released norepinephrine would be largely absent in these animals. Dual knockout of β1 and β2 adrenoceptors attenuates pressure overload-induced cardiac hypertrophy and fibrosis.[16]

Comparison with Alternative Sympathomimetics

Table 2: Mechanistic Comparison of this compound and Alternatives
Feature This compound Phenylephrine Ephedrine
Primary Mechanism Direct α/β-agonist, Indirect sympathomimetic, PDE inhibitionDirect α1-agonistDirect α/β-agonist, Indirect sympathomimetic
Receptor Selectivity α and β adrenergic receptorsα1-adrenergic receptorα and β adrenergic receptors
Effect on Heart Rate Minimal changeReflex bradycardiaIncrease
Effect on Cardiac Output IncreaseDecrease or no changeIncrease
Indirect Action Yes (Norephedrine component)NoYes
PDE Inhibition Yes (Theophylline component)NoNo

Experimental Protocols

The following are generalized protocols for key experiments to assess the cardiovascular phenotype in knockout mice and to test the effects of sympathomimetic agents.

Measurement of Blood Pressure in Conscious Mice using Tail-Cuff Method

This non-invasive method is suitable for repeated measurements of systolic blood pressure.

  • Acclimatization: Acclimate the mice to the restraining device and the procedure for several days prior to the experiment to minimize stress-induced blood pressure variations.

  • Animal Preparation: Place the conscious mouse in a restrainer. The tail is passed through an inflatable cuff and a sensor.

  • Measurement: The tail cuff is automatically inflated to occlude blood flow and then slowly deflated. The sensor detects the return of blood flow, and the system records the systolic blood pressure.[17][18][19][20][21]

  • Data Analysis: Multiple readings are taken for each mouse, and the average is calculated.

Measurement of Heart Rate in Freely Moving Mice using ECG Telemetry

This method allows for continuous monitoring of heart rate and electrocardiogram (ECG) in conscious, unrestrained mice.

  • Transmitter Implantation: Surgically implant a telemetry transmitter (e.g., under the skin on the back). The electrodes are placed subcutaneously to record the ECG.

  • Recovery: Allow the mice to recover from surgery for at least one week.

  • Data Acquisition: The transmitter wirelessly sends the ECG signal to a receiver placed under the mouse's cage. Data is continuously recorded by a computer.[22][23][24][25]

  • Data Analysis: The ECG recordings are analyzed to determine the heart rate and to identify any arrhythmias.

Measurement of Cardiac Output in Anesthetized Mice using Echocardiography

High-frequency ultrasound is used to non-invasively assess cardiac structure and function.

  • Anesthesia: Anesthetize the mouse (e.g., with isoflurane) and place it on a heated platform to maintain body temperature.

  • Image Acquisition: Use a high-frequency ultrasound probe to obtain images of the heart in various views (e.g., parasternal long-axis and short-axis).

  • Measurements: From the M-mode and B-mode images, measure left ventricular dimensions (diastolic and systolic diameter), wall thickness, and fractional shortening. Aortic and pulmonary artery flow velocities can be measured using Doppler echocardiography.[26][27][28]

  • Calculation of Cardiac Output: Cardiac output is calculated from the aortic velocity time integral and the aortic root diameter.

Signaling Pathway and Experimental Workflow Diagrams

Cafedrine_Theodrenaline_Signaling_Pathway cluster_Cafedrine Cafedrine cluster_Theodrenaline Theodrenaline cluster_Neuron Sympathetic Neuron cluster_Cardiomyocyte Cardiac Myocyte cluster_Vascular_Smooth_Muscle Vascular Smooth Muscle Norephedrine Norephedrine NE_Vesicle NE Vesicles Norephedrine->NE_Vesicle Promotes Release Theophylline1 Theophylline PDE PDE Theophylline1->PDE Inhibition Noradrenaline Noradrenaline Beta1_AR β1-AR Noradrenaline->Beta1_AR Direct Agonism Alpha1_AR α1-AR Noradrenaline->Alpha1_AR Direct Agonism Theophylline2 Theophylline Theophylline2->PDE Inhibition NE_Vesicle->Beta1_AR Released NE AC Adenylyl Cyclase Beta1_AR->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA cAMP->PDE Degradation Ca_Influx ↑ Ca²⁺ Influx PKA->Ca_Influx Contraction ↑ Contraction Ca_Influx->Contraction PLC PLC Alpha1_AR->PLC IP3 IP3 PLC->IP3 Ca_Release ↑ Ca²⁺ Release IP3->Ca_Release Vasoconstriction Vasoconstriction Ca_Release->Vasoconstriction

Caption: Signaling pathway of this compound.

Experimental_Workflow cluster_Models Animal Models cluster_Treatments Drug Administration cluster_Measurements Cardiovascular Phenotyping WT Wild-Type Mice Cafedrine_Theo This compound WT->Cafedrine_Theo Phenylephrine Phenylephrine WT->Phenylephrine Ephedrine Ephedrine WT->Ephedrine NET_KO NET KO Mice NET_KO->Cafedrine_Theo Alpha1_KO α1-AR KO Mice Alpha1_KO->Cafedrine_Theo Beta1_KO β1-AR KO Mice Beta1_KO->Cafedrine_Theo BP Blood Pressure (Tail-Cuff) Cafedrine_Theo->BP HR Heart Rate (ECG Telemetry) Cafedrine_Theo->HR CO Cardiac Output (Echocardiography) Cafedrine_Theo->CO Phenylephrine->BP Phenylephrine->HR Phenylephrine->CO Ephedrine->BP Ephedrine->HR Ephedrine->CO Data_Analysis Comparative Data Analysis BP->Data_Analysis HR->Data_Analysis CO->Data_Analysis

Caption: Experimental workflow for comparative analysis.

Conclusion

While direct experimental evidence of this compound in specific knockout models is limited, the analysis of existing data from knockout mice for norepinephrine transporter and adrenergic receptors strongly supports its proposed multi-faceted mechanism of action. The predicted blunted responses in these models align with the known roles of these proteins in mediating the effects of the drug's components. This comparative approach, integrating knowledge from knockout studies, provides a robust framework for understanding and validating the complex pharmacology of this compound and for guiding future research in the development of novel sympathomimetic agents.

References

Cross-Validation of Analytical Techniques for Cafedrine-Theodrenaline Measurement: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Cafedrine and Theodrenaline Analysis

Cafedrine is a conjugate of norephedrine (B3415761) and theophylline (B1681296), while Theodrenaline is a conjugate of noradrenaline and theophylline.[1] The combination product, known as Akrinor®, is utilized for its sympathomimetic effects to treat hypotensive states.[2] Accurate and reliable quantification of these compounds in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control in pharmaceutical manufacturing. The selection of an appropriate analytical method depends on the specific requirements of the study, including sensitivity, selectivity, sample throughput, and regulatory compliance.

Signaling Pathway of Cafedrine and Theodrenaline

The pharmacological effect of the Cafedrine and Theodrenaline combination is primarily mediated through the adrenergic system. Theodrenaline directly stimulates α- and β-adrenergic receptors, while Cafedrine acts indirectly by releasing endogenous noradrenaline. Both compounds also exhibit phosphodiesterase (PDE) inhibitory activity due to their theophylline moiety, which potentiates the adrenergic effects.[1]

cluster_0 Cardiomyocyte cluster_1 Vascular Smooth Muscle Cell Theodrenaline Theodrenaline (Noradrenaline component) Beta1_AR β1-Adrenergic Receptor Theodrenaline->Beta1_AR Cafedrine_indirect Cafedrine (Norephedrine component) Cafedrine_indirect->Beta1_AR releases Noradrenaline Gs Gs Protein Beta1_AR->Gs AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PDE Phosphodiesterase (PDE) cAMP->PDE degraded by Inotropy Increased Inotropy cAMP->Inotropy leads to Theophylline Theophylline (from both drugs) Theophylline->PDE inhibits Theodrenaline_alpha Theodrenaline (Noradrenaline component) Alpha1_AR α1-Adrenergic Receptor Theodrenaline_alpha->Alpha1_AR Gq Gq Protein Alpha1_AR->Gq PLC Phospholipase C Gq->PLC activates IP3 IP3 PLC->IP3 cleaves PIP2 PIP2 PIP2->PLC Ca2_release Ca²⁺ Release IP3->Ca2_release triggers Vasoconstriction Vasoconstriction Ca2_release->Vasoconstriction causes

Figure 1: Signaling pathway of Cafedrine and Theodrenaline.

Comparative Analysis of Analytical Techniques

This section compares a hypothetical, yet plausible, UHPLC-MS/MS method with a traditional HPLC-UV method for the simultaneous quantification of Cafedrine and Theodrenaline in human plasma.

Table 1: Comparison of Performance Characteristics
ParameterUHPLC-MS/MSHPLC-UV
Principle Chromatographic separation followed by mass-based detection of parent and fragment ions.Chromatographic separation followed by detection of UV absorbance.
Selectivity Very High (based on mass-to-charge ratio)Moderate to High (dependent on chromatographic resolution)
Sensitivity (LLOQ) Low ng/mL to pg/mL rangeHigh ng/mL to low µg/mL range
Linearity (r²) > 0.99> 0.99
Precision (%RSD) < 15%< 15%
Accuracy (%RE) ± 15%± 15%
Sample Throughput High (fast run times)Moderate
Matrix Effects Potential for ion suppression/enhancementLess susceptible to matrix effects
Cost & Complexity HighModerate

Experimental Protocols

Detailed methodologies for the two compared analytical techniques are provided below. These protocols are representative and may require optimization for specific laboratory conditions and instrumentation.

Protocol 1: UHPLC-MS/MS Method for Simultaneous Quantification in Human Plasma

1. Objective: To develop and validate a sensitive and selective UHPLC-MS/MS method for the simultaneous quantification of Cafedrine and Theodrenaline in human plasma.

2. Materials and Reagents:

  • Cafedrine and Theodrenaline reference standards

  • Stable isotope-labeled internal standards (e.g., Cafedrine-d5, Theodrenaline-d5)

  • HPLC-grade acetonitrile (B52724), methanol, and water

  • Formic acid

  • Human plasma (with anticoagulant, e.g., K2EDTA)

3. Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

4. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 5% B to 95% B over 3 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

5. Mass Spectrometric Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Cafedrine: [M+H]+ → fragment ion

    • Theodrenaline: [M+H]+ → fragment ion

    • Internal Standards: Corresponding transitions

  • Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

6. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, add 20 µL of internal standard working solution.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to an autosampler vial for analysis.

7. Method Validation: The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.[3]

start Plasma Sample (100 µL) add_is Add Internal Standard start->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation vortex Vortex protein_precipitation->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant analysis UHPLC-MS/MS Analysis supernatant->analysis

Figure 2: UHPLC-MS/MS sample preparation workflow.
Protocol 2: HPLC-UV Method for Simultaneous Quantification in Human Plasma

1. Objective: To develop and validate an HPLC-UV method for the simultaneous quantification of Cafedrine and Theodrenaline in human plasma.

2. Materials and Reagents:

  • Cafedrine and Theodrenaline reference standards

  • Internal standard (e.g., a structurally related compound with a suitable retention time and UV absorbance)

  • HPLC-grade acetonitrile, methanol, and water

  • Phosphate (B84403) buffer

  • Human plasma

3. Instrumentation:

  • HPLC system with a UV-Vis detector.

4. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic mixture of phosphate buffer and acetonitrile (e.g., 70:30 v/v), pH adjusted to 3.0.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 273 nm (based on the UV absorbance maxima of theophylline moiety)

  • Injection Volume: 20 µL

5. Sample Preparation (Liquid-Liquid Extraction):

  • To 500 µL of plasma sample, add 50 µL of internal standard working solution.

  • Add 5 mL of extraction solvent (e.g., ethyl acetate).

  • Vortex for 5 minutes.

  • Centrifuge at 4,000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 200 µL of mobile phase.

  • Inject into the HPLC system.

6. Method Validation: The method should be validated for selectivity, linearity, accuracy, precision, recovery, and stability as per regulatory requirements.

start Plasma Sample (500 µL) add_is Add Internal Standard start->add_is lle Liquid-Liquid Extraction (Ethyl Acetate) add_is->lle vortex Vortex lle->vortex centrifuge Centrifuge vortex->centrifuge evaporate Evaporate Organic Layer centrifuge->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis HPLC-UV Analysis reconstitute->analysis

Figure 3: HPLC-UV sample preparation workflow.

Conclusion

The choice between UHPLC-MS/MS and HPLC-UV for the quantification of Cafedrine and Theodrenaline depends on the specific analytical needs. UHPLC-MS/MS offers superior sensitivity and selectivity, making it the preferred method for bioequivalence and pharmacokinetic studies where low concentrations are expected. HPLC-UV, while less sensitive, can be a robust and cost-effective alternative for quality control of pharmaceutical formulations or in research settings where high sensitivity is not a prerequisite. A thorough method validation is essential for both techniques to ensure the reliability and accuracy of the generated data.[4] Cross-validation between two different methods, or between two laboratories using the same method, is a critical step to ensure consistency and comparability of results in multi-site studies or when methods are updated.[3]

References

A Comparative Analysis of Cafedrine-Theodrenaline and its Constituent Components in Cardiovascular Regulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of the sympathomimetic agent Cafedrine-theodrenaline and its individual components, Cafedrine and Theodrenaline. The information presented herein is intended to support research and development efforts in the field of cardiovascular pharmacology by offering a comprehensive overview of their mechanisms of action, physiological effects, and the experimental methodologies used to evaluate them.

Introduction

This compound, commercially available as Akrinor®, is a fixed 20:1 combination drug widely used in some European countries for the treatment of hypotensive states, particularly during anesthesia.[1][2] It is comprised of two active substances: Cafedrine, a molecular conjugate of norephedrine (B3415761) and theophylline (B1681296), and Theodrenaline, a conjugate of noradrenaline and theophylline.[2][3] The combination is designed to leverage the distinct pharmacological profiles of its components to achieve a rapid and sustained increase in blood pressure with minimal impact on heart rate.[3][4] This guide delves into the individual contributions of Cafedrine and Theodrenaline to the overall hemodynamic effect of the combination drug, supported by available experimental data.

Mechanism of Action

The cardiovascular effects of this compound are a result of the synergistic actions of its components on the sympathetic nervous system.

Theodrenaline acts as a direct sympathomimetic. Its noradrenaline moiety directly stimulates α1 and β1-adrenergic receptors.[2][3] Activation of α1-receptors in vascular smooth muscle leads to vasoconstriction, while stimulation of β1-receptors in the heart results in increased heart rate (positive chronotropy) and contractility (positive inotropy).[3]

Cafedrine exhibits a more indirect mechanism of action. The norephedrine component is thought to induce the release of endogenous noradrenaline from sympathetic nerve endings.[2][3] It may also act as a partial agonist at α1-adrenoceptors.[3]

Theophylline , present in both molecules, is a non-selective phosphodiesterase (PDE) inhibitor.[2][3] By inhibiting the breakdown of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), theophylline can potentiate the downstream effects of β-adrenoceptor stimulation and promote vasodilation, respectively.[3]

The combination of these actions results in an increase in cardiac output and a controlled effect on systemic vascular resistance, leading to a rise in mean arterial pressure.[3][4]

Data Presentation

Table 1: Comparative Effects on Mean Arterial Pressure (MAP)

SubstanceSpecies/ModelDosageChange in MAPOnset and DurationSource
Theodrenaline Healthy Human SubjectsIntravenous↑ 28%Immediate, rapid onset; effect decreases over 20 min[1]
Cafedrine Healthy Human Subjects200 mg, IntravenousDelayed increaseDelayed onset, longer duration; max effect at 20 min[1]
This compound Anesthetized Patients1.27 ± 1.0 mg/kg↑ 11 ± 16 mmHg within 5 minRapid onset; peak effect at 17.4 ± 9.0 min[4]
This compound Anesthetized Patients60 mg/3 mg↑ ~60% at 10 minRapid onset[5]

Table 2: Comparative Effects on Heart Rate

SubstanceSpecies/ModelDosageChange in Heart RateSource
This compound Anesthetized Patients1.27 ± 1.0 mg/kgNot clinically significant[4]
This compound Anesthetized Patients-Mostly unchanged[3]

Table 3: Comparative Effects on Cardiac Output and Systemic Vascular Resistance

SubstanceSpecies/ModelDosageChange in Cardiac Index (CI) / OutputChange in Systemic Vascular Resistance Index (SVRI)Source
This compound Anesthetized Patients60 mg/3 mg↑ 17% (CI)↑ 42% (SVRI)[5]
This compound Anesthetized Patients-IncreasedMostly unchanged[4]

Table 4: Comparative In Vitro Efficacy (Non-Cardiovascular Parameter)

SubstanceAssayMedian Effective Concentration (EC50)Source
This compound (20:1) Intracellular Ca²⁺ Mobilization (Murine Tracheal Epithelium)0.35 mM[6]
Cafedrine Intracellular Ca²⁺ Mobilization (Murine Tracheal Epithelium)3.14 mM[6]
Theodrenaline Intracellular Ca²⁺ Mobilization (Murine Tracheal Epithelium)3.45 mM[6]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are outlines of key experimental protocols relevant to the study of this compound and its components.

In Vivo Hemodynamic Assessment in Anesthetized Rodents

This protocol describes the measurement of cardiovascular parameters in a rodent model, which is a common preclinical approach to evaluate the effects of sympathomimetic drugs.

  • Animal Preparation: Male Wistar rats (250-300g) are anesthetized with an appropriate agent (e.g., urethane/chloralose mixture, intraperitoneally) to maintain a stable level of anesthesia without significantly depressing cardiovascular function. The animals are placed on a heating pad to maintain body temperature at 37°C.

  • Catheterization: The right carotid artery is cannulated with a pressure transducer-tipped catheter for the measurement of arterial blood pressure and heart rate. The left jugular vein is cannulated for intravenous drug administration.

  • Hemodynamic Monitoring: After a stabilization period of at least 20 minutes, baseline hemodynamic parameters (mean arterial pressure, systolic and diastolic blood pressure, and heart rate) are recorded continuously using a data acquisition system.

  • Drug Administration: Cafedrine, Theodrenaline, this compound, or a vehicle control are administered intravenously as a bolus or continuous infusion.

  • Data Analysis: Hemodynamic parameters are recorded for a defined period post-administration. The changes from baseline are calculated and compared between treatment groups.

Ex Vivo Isolated Perfused Heart (Langendorff) Preparation

The Langendorff preparation allows for the study of direct cardiac effects of a substance in the absence of systemic physiological influences.

  • Heart Isolation: A rat is heparinized and then euthanized. The heart is rapidly excised and immediately placed in ice-cold Krebs-Henseleit buffer.

  • Langendorff Perfusion: The aorta is cannulated and the heart is mounted on a Langendorff apparatus. Retrograde perfusion with oxygenated (95% O₂ / 5% CO₂) Krebs-Henseleit buffer at a constant pressure (e.g., 75 mmHg) and temperature (37°C) is initiated.

  • Intraventricular Balloon: A latex balloon connected to a pressure transducer is inserted into the left ventricle to measure left ventricular developed pressure (LVDP), heart rate, and the maximum rates of pressure development and fall (+/- dP/dt).

  • Drug Administration: After a stabilization period, the drug of interest is added to the perfusion buffer at various concentrations.

  • Data Recording and Analysis: Cardiac parameters are continuously recorded. Dose-response curves are constructed to determine the potency and efficacy of the drug on cardiac contractility and heart rate.

In Vitro Isolated Tissue Bath Assay

This technique is used to assess the direct effects of drugs on vascular smooth muscle.

  • Tissue Preparation: Segments of a rat thoracic aorta are carefully dissected and cut into rings.

  • Tissue Mounting: The aortic rings are mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂. The rings are connected to an isometric force transducer.

  • Equilibration and Pre-contraction: The tissues are allowed to equilibrate under a resting tension. They are then pre-contracted with a standard agonist like phenylephrine.

  • Drug Addition: Once a stable contraction is achieved, cumulative concentrations of the test substance are added to the bath to assess for vasorelaxant or further vasoconstrictive effects.

  • Data Analysis: Changes in isometric tension are recorded. Concentration-response curves are generated to evaluate the vascular effects of the drug.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow.

G cluster_cafedrine Cafedrine cluster_theodrenaline Theodrenaline cluster_effects Cellular Effects Cafedrine Cafedrine (Norephedrine-Theophylline) Nerve_Ending Sympathetic Nerve Ending Cafedrine->Nerve_Ending stimulates release Alpha1_R_partial α1-Adrenoceptor (Partial Agonist) Cafedrine->Alpha1_R_partial Theophylline_C Theophylline Cafedrine->Theophylline_C Endogenous_NA Endogenous Noradrenaline Nerve_Ending->Endogenous_NA Alpha1_R α1-Adrenoceptor Endogenous_NA->Alpha1_R Beta1_R β1-Adrenoceptor Endogenous_NA->Beta1_R Vasoconstriction Vasoconstriction Alpha1_R_partial->Vasoconstriction PDE_inhibition_C PDE Inhibition Theophylline_C->PDE_inhibition_C cAMP_cGMP ↑ cAMP / cGMP PDE_inhibition_C->cAMP_cGMP Theodrenaline Theodrenaline (Noradrenaline-Theophylline) Noradrenaline Noradrenaline Theodrenaline->Noradrenaline Theophylline_T Theophylline Theodrenaline->Theophylline_T Noradrenaline->Alpha1_R Noradrenaline->Beta1_R Alpha1_R->Vasoconstriction Inotropy_Chronotropy ↑ Inotropy ↑ Chronotropy Beta1_R->Inotropy_Chronotropy PDE_inhibition_T PDE Inhibition Theophylline_T->PDE_inhibition_T PDE_inhibition_T->cAMP_cGMP G start Start in_vitro In Vitro Studies (e.g., Isolated Tissue Bath) start->in_vitro ex_vivo Ex Vivo Studies (e.g., Langendorff Heart) start->ex_vivo in_vivo In Vivo Studies (e.g., Anesthetized Rodent) start->in_vivo data_analysis Data Analysis and Comparison in_vitro->data_analysis ex_vivo->data_analysis in_vivo->data_analysis conclusion Conclusion data_analysis->conclusion

References

Benchmarking Cafedrine-Theodrenaline Against Standard Vasopressor Agents: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Distribution

This guide provides a comprehensive comparison of the hemodynamic effects and underlying mechanisms of Cafedrine-theodrenaline against standard vasopressor agents, including norepinephrine, ephedrine (B3423809), and phenylephrine (B352888). Designed for researchers, scientists, and drug development professionals, this document synthesizes available clinical data, details experimental protocols from key comparative studies, and visualizes the signaling pathways to facilitate an objective evaluation of these cardiovascular agents.

Introduction to this compound

This compound is a fixed combination of two active substances. Cafedrine is composed of norephedrine (B3415761) and theophylline, while theodrenaline is a combination of noradrenaline and theophylline. This combination results in a sympathomimetic agent with a dual mechanism of action: direct stimulation of α- and β-adrenergic receptors and non-specific inhibition of phosphodiesterase (PDE).[1] This unique profile suggests effects on cardiac output and vascular resistance. It is primarily used for the treatment of hypotensive states, particularly in the perioperative and obstetric settings.[2][3]

Standard vasopressor agents, such as norepinephrine, epinephrine, phenylephrine, and ephedrine, are mainstays in the management of hypotension. Their mechanisms primarily involve the activation of α- and/or β-adrenergic receptors to increase vascular resistance and/or cardiac output.

Comparative Data on Hemodynamic Performance

The following tables summarize the quantitative data from key clinical trials comparing this compound with standard vasopressor agents.

Table 1: this compound vs. Ephedrine in Intraoperative Hypotension (HYPOTENS Trial)[4][5][6]
ParameterThis compound (C/T)Ephedrine (E)p-value
Blood Pressure Stabilization
More pronounced increase from baselineYesNo<0.0001
Fewer additional boluses requiredYesNo<0.01
Heart Rate
Stable heart rateYesNo<0.01
Dose-dependent elevated heart rateNoYes<0.01
Physician Satisfaction HigherLower-
Neonatal Outcomes (Caesarean Section Cohort)
Base deficitLowerGreater<0.01
Lactate valuesLowerGreater<0.01
Table 2: this compound vs. Noradrenaline in Intraoperative Hypotension (HERO Trial)

Quantitative results from the HERO trial are anticipated. The study is designed to assess the non-inferiority of this compound to Noradrenaline in maintaining mean arterial pressure (MAP) and the superiority of this compound in increasing the cardiac index.[4][5][6][7]

ParameterThis compound (C/T)Noradrenaline (NA)Anticipated Outcome
Mean Arterial Pressure (MAP) Non-inferior-C/T is expected to be non-inferior to NA in maintaining MAP.
Cardiac Index (CI) Superior-C/T is expected to be superior to NA in increasing CI.
Table 3: this compound vs. Phenylephrine in Spinal Anesthesia-Induced Hypotension during Caesarean Section (Retrospective Study)[11][12][13][14][15]
ParameterThis compound (Akrinor)Phenylephrinep-value
Maternal Blood Pressure
Hypotension <100 mmHg SBP post-surgeryLess frequentMore frequentSignificant
Maternal Heart Rate HigherLowerSignificant
Rescue Medication Use Less frequentMore frequentSignificant
Fetal Outcomes
Incidence of acidosis (pH <7.2)Lower (2.3%)Higher (6.5%)Significant

Experimental Protocols

HYPOTENS Trial (this compound vs. Ephedrine)
  • Study Design: A prospective, national, multicenter, open-label, two-armed, non-interventional study.[8][9]

  • Patient Population: The study included two cohorts: Cohort A consisted of patients aged ≥50 years with pre-existing comorbidities (ASA classification 2-4) undergoing elective surgery under general anesthesia. Cohort B comprised patients undergoing Caesarean section under spinal anesthesia.[4][5]

  • Intervention: Patients received either intravenous bolus administration of this compound or ephedrine for acute arterial hypotension, according to the routine practice of the participating department.[4][10]

  • Hemodynamic Monitoring: Blood pressure and heart rate were carefully monitored at least at 2-minute intervals, with at least 7 measurements within the first 15 minutes after the first drug application.[10]

  • Primary Endpoints: The primary objectives were to assess the precision and rapidity of the blood pressure increase to a pre-defined target and the incidence of a heart rate ≥100 beats/min.[9]

HERO Trial (this compound vs. Noradrenaline)
  • Study Design: A national, randomized, parallel-group, multicenter, and open-label study.[4][5][6][7]

  • Patient Population: Adult patients (≥50 years, ASA-classification III–IV) undergoing elective surgery who develop intraoperative hypotension (MAP <70 mmHg).[4][5][6][7]

  • Intervention: Patients are randomized to receive either this compound or Noradrenaline. Treatment is administered as a bolus injection in the initial phase (0–20 min) and subsequently as a continuous infusion (21–40 min) to achieve a target MAP of 90 mmHg.[4][5][6][7]

  • Hemodynamic Monitoring: Advanced hemodynamic monitoring is used to capture real-time data.[4][5][6][7]

  • Primary Endpoints: The primary endpoints are the treatment-related difference in average MAP during the infusion phase and the treatment-related difference in the average cardiac index during the bolus phase.[4][5][6][7]

Retrospective Study (this compound vs. Phenylephrine)
  • Study Design: A single-center retrospective data cohort study.[11][10][12]

  • Patient Population: Obstetric patients scheduled for caesarean section over a 2-year period.[11][10][12]

  • Intervention: Patients received either prophylactic intravenous phenylephrine or reactive this compound (Akrinor) to manage hypotension following spinal anesthesia.[11][10][12]

  • Data Collection: Data on maternal hypotension, heart rate, fetal arterial cord pH and base excess levels, volume resuscitation, and the use of rescue medication were collected from patient records.[11][10][12]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways of this compound and standard vasopressor agents, as well as a representative experimental workflow.

cluster_CafedrineTheodrenaline This compound Signaling cluster_Adrenergic Adrenergic Pathway cluster_PDE PDE Inhibition Pathway CafedrineTheodrenaline This compound Beta1_AR β1-Adrenergic Receptor CafedrineTheodrenaline->Beta1_AR Alpha1_AR α1-Adrenergic Receptor CafedrineTheodrenaline->Alpha1_AR PDE Phosphodiesterase (PDE) CafedrineTheodrenaline->PDE Inhibits Gs Gs Protein Beta1_AR->Gs Gq Gq Protein Alpha1_AR->Gq PLC Phospholipase C Gq->PLC AC Adenylyl Cyclase Gs->AC cAMP ↑ cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA cAMP_degradation cAMP Degradation cAMP->cAMP_degradation Ca_increase_inotropy ↑ Intracellular Ca²⁺ (Increased Inotropy) PKA->Ca_increase_inotropy IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_increase_vasoconstriction ↑ Intracellular Ca²⁺ (Vasoconstriction) IP3_DAG->Ca_increase_vasoconstriction PDE->cAMP_degradation cAMP_prolonged Prolonged cAMP Signal

Figure 1: Signaling Pathway of this compound.

cluster_Norepinephrine Norepinephrine Signaling Norepinephrine Norepinephrine Alpha1_AR α1-Adrenergic Receptor Norepinephrine->Alpha1_AR Beta1_AR β1-Adrenergic Receptor Norepinephrine->Beta1_AR less potent Gq Gq Protein Alpha1_AR->Gq Gs Gs Protein Beta1_AR->Gs PLC Phospholipase C Gq->PLC AC Adenylyl Cyclase Gs->AC IP3_DAG IP3 & DAG PLC->IP3_DAG cAMP ↑ cAMP AC->cAMP Ca_increase_vasoconstriction ↑ Intracellular Ca²⁺ (Vasoconstriction) IP3_DAG->Ca_increase_vasoconstriction PKA Protein Kinase A cAMP->PKA Ca_increase_inotropy ↑ Intracellular Ca²⁺ (Increased Inotropy) PKA->Ca_increase_inotropy

Figure 2: Signaling Pathway of Norepinephrine.

cluster_Ephedrine Ephedrine Signaling Ephedrine Ephedrine Norepinephrine_release ↑ Norepinephrine Release Ephedrine->Norepinephrine_release Alpha_AR α-Adrenergic Receptor Ephedrine->Alpha_AR Direct Beta_AR β-Adrenergic Receptor Ephedrine->Beta_AR Direct Norepinephrine_release->Alpha_AR Norepinephrine_release->Beta_AR Vasoconstriction Vasoconstriction Alpha_AR->Vasoconstriction Cardiac_Stimulation Increased Cardiac Output & Heart Rate Beta_AR->Cardiac_Stimulation

Figure 3: Signaling Pathway of Ephedrine.

cluster_Phenylephrine Phenylephrine Signaling Phenylephrine Phenylephrine Alpha1_AR α1-Adrenergic Receptor Phenylephrine->Alpha1_AR Gq Gq Protein Alpha1_AR->Gq PLC Phospholipase C Gq->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_increase_vasoconstriction ↑ Intracellular Ca²⁺ (Vasoconstriction) IP3_DAG->Ca_increase_vasoconstriction cluster_Workflow Representative Experimental Workflow (HERO Trial) Patient_Screening Patient Screening (≥50 years, ASA III-IV, Elective Surgery) Inclusion Inclusion & Randomization Patient_Screening->Inclusion Hypotension Intraoperative Hypotension (MAP < 70 mmHg) Inclusion->Hypotension Bolus_Phase Bolus Phase (0-20 min) Bolus Injections Hypotension->Bolus_Phase Infusion_Phase Infusion Phase (21-40 min) Continuous Infusion to Target MAP 90 mmHg Bolus_Phase->Infusion_Phase Data_Collection Advanced Hemodynamic Monitoring Bolus_Phase->Data_Collection Infusion_Phase->Data_Collection Endpoint_Analysis Primary Endpoint Analysis (ΔMAP & ΔCardiac Index) Data_Collection->Endpoint_Analysis

References

A Head-to-Head Comparison of Cafedrine-Theodrenaline and Phenylephrine in a Research Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological and hemodynamic effects of Cafedrine-theodrenaline and phenylephrine (B352888), two vasopressor agents utilized in the management of hypotension, particularly in the context of anesthesia. The information presented is supported by experimental data from clinical and pharmacological studies to assist researchers in understanding their distinct profiles.

Mechanism of Action: A Tale of Two Pathways

This compound and phenylephrine correct hypotension through fundamentally different mechanisms. Phenylephrine is a pure vasoconstrictor, while this compound exhibits a mixed action, influencing both cardiac output and vascular resistance.

Phenylephrine is a selective alpha-1 adrenergic receptor agonist.[1][2] Its primary effect is to induce vasoconstriction in both arteries and veins, leading to an increase in systemic vascular resistance (SVR) and consequently, mean arterial pressure (MAP).[3] This action can sometimes trigger a reflex bradycardia due to the baroreceptor reflex.[3]

This compound is a 20:1 combination of two covalently linked compounds: cafedrine (B87544) (norephedrine and theophylline) and theodrenaline (noradrenaline and theophylline).[4] Its mechanism is more complex:

  • Beta-1 Adrenergic Stimulation: The noradrenaline component of theodrenaline and the release of endogenous noradrenaline stimulated by the norephedrine (B3415761) component of cafedrine activate beta-1 adrenergic receptors in the heart. This leads to increased myocardial contractility (inotropy) and cardiac output.[4]

  • Alpha-1 Adrenergic Stimulation: The noradrenaline component also stimulates alpha-1 adrenergic receptors on vascular smooth muscle, causing vasoconstriction.[4]

  • Phosphodiesterase (PDE) Inhibition: The theophylline (B1681296) component is thought to inhibit phosphodiesterases, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). This action potentiates the effects of beta-1 stimulation on the heart.[4]

The net effect of this compound is an increase in MAP through a combination of increased cardiac preload, stroke volume, and cardiac output, with a generally stable heart rate.[5]

Signaling Pathways

The distinct mechanisms of action of this compound and phenylephrine are rooted in their engagement with different cellular signaling cascades.

Phenylephrine_Signaling_Pathway phenylephrine Phenylephrine alpha1_receptor α1-Adrenergic Receptor phenylephrine->alpha1_receptor Binds to gq_protein Gq Protein alpha1_receptor->gq_protein Activates plc Phospholipase C (PLC) gq_protein->plc pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor on ca2_release er->ca2_release Stimulates vasoconstriction Vasoconstriction ca2_release->vasoconstriction Leads to

Caption: Phenylephrine Signaling Pathway.

Cafedrine_Theodrenaline_Signaling_Pathway cluster_cardiac Cardiac Myocyte cluster_vascular Vascular Smooth Muscle caf_theo_cardiac Cafedrine/Theodrenaline (Noradrenaline component) beta1_receptor β1-Adrenergic Receptor caf_theo_cardiac->beta1_receptor gs_protein Gs Protein beta1_receptor->gs_protein ac Adenylyl Cyclase gs_protein->ac atp ATP ac->atp Converts camp cAMP atp->camp inotropy Increased Inotropy (Contractility) camp->inotropy pde Phosphodiesterase (PDE3) pde->camp Breaks down theophylline Theophylline component theophylline->pde Inhibits caf_theo_vascular Cafedrine/Theodrenaline (Noradrenaline component) alpha1_receptor_vasc α1-Adrenergic Receptor caf_theo_vascular->alpha1_receptor_vasc gq_protein_vasc Gq Protein alpha1_receptor_vasc->gq_protein_vasc plc_vasc Phospholipase C gq_protein_vasc->plc_vasc ip3_vasc IP3 plc_vasc->ip3_vasc vasoconstriction_vasc Vasoconstriction ip3_vasc->vasoconstriction_vasc

Caption: this compound Signaling Pathways.

Head-to-Head Hemodynamic Data

The following tables summarize quantitative data from studies comparing the hemodynamic effects of this compound and phenylephrine.

Table 1: Hemodynamic Effects in Anesthesia-Induced Hypotension

ParameterThis compoundPhenylephrineReference
Mean Arterial Pressure (MAP) Increased by ~60% 10 min after administration[6]Increased by 34 (SD 13) mmHg 5 min after administration[7][6][7]
Cardiac Index (CI) Increased by 17%[6]Generally maintained or slightly decreased[3][3][6]
Systemic Vascular Resistance Index (SVRI) Increased by 42%[6]Primary mechanism of MAP increase[3][3][6]
Heart Rate (HR) Not clinically significantly affected[8]Can cause reflex bradycardia[3][3][8]
Stroke Volume (SV) IncreasedIncreased by 11 (SD 9) mL[7][7]

Table 2: Comparison in Spinal Anesthesia for Caesarean Section (Retrospective Study) [1][2]

OutcomeThis compound (Akrinor)Phenylephrinep-value
Number of Patients 440412-
Administration Strategy Reactive bolusProphylactic infusion-
Hypotension (<100 mmHg SBP) on arrival at IMC Less frequentMore frequentSignificant
Heart Rate HigherLowerSignificant
Rescue Medication Use Less frequentMore frequentSignificant
Mean Umbilical Arterial pH No significant differenceNo significant differenceNot significant
Incidence of Neonatal Acidosis (pH <7.2) LowerHigherSignificant

IMC: Intermediate Care Unit; SBP: Systolic Blood pressure

Experimental Protocols

For researchers aiming to conduct comparative studies, the following outlines a generalized experimental protocol based on methodologies from clinical trials.

Generalized Protocol for a Comparative Study of Intravenous Vasopressors for Anesthesia-Induced Hypotension
  • Patient Selection:

    • Define inclusion and exclusion criteria (e.g., age, ASA physical status, type of surgery, baseline blood pressure).

    • Obtain informed consent.

    • Randomize patients into treatment arms (this compound or phenylephrine).

  • Anesthesia Induction and Maintenance:

    • Standardize the anesthetic technique (e.g., total intravenous anesthesia with propofol (B549288) and remifentanil or standardized spinal anesthesia protocol).[6]

  • Hemodynamic Monitoring:

    • Establish baseline hemodynamic measurements prior to anesthesia induction.

    • Utilize continuous invasive arterial blood pressure monitoring.[9]

    • Employ advanced hemodynamic monitoring (e.g., pulmonary artery catheter or non-invasive cardiac output monitoring) to measure CI, SV, and SVRI.[9][10]

    • Record heart rate continuously.

  • Intervention (Vasopressor Administration):

    • Define the threshold for hypotension (e.g., MAP < 65 mmHg or a >20% decrease from baseline).[11]

    • Phenylephrine Arm: Administer as a bolus (e.g., 50-100 mcg) or a continuous infusion (e.g., 25-100 µ g/min ), titrating to a target MAP.[11][12]

    • This compound Arm: Administer as an intravenous bolus (e.g., 1-2 ml of a 200mg/10mg per 2ml solution) upon hypotension.[4]

    • Record the total dose of vasopressor administered.

  • Data Collection:

    • Record hemodynamic parameters at predefined intervals (e.g., every minute for the first 15 minutes after intervention, then every 5 minutes).

    • Note any adverse events, such as bradycardia, tachycardia, or hypertension.

    • In obstetric settings, collect neonatal data including Apgar scores and umbilical cord blood gases.[1]

  • Statistical Analysis:

    • Compare the primary and secondary outcomes between the two groups using appropriate statistical tests.

Experimental_Workflow patient_selection Patient Selection (Inclusion/Exclusion Criteria, Consent, Randomization) baseline Baseline Hemodynamic Measurements patient_selection->baseline anesthesia Anesthesia Induction (Standardized Protocol) baseline->anesthesia hypotension Hypotension Event (Defined Threshold Met) anesthesia->hypotension intervention Vasopressor Administration hypotension->intervention phenylephrine_arm Phenylephrine (Bolus or Infusion) intervention->phenylephrine_arm Group A caf_theo_arm This compound (Bolus) intervention->caf_theo_arm Group B monitoring Continuous Hemodynamic Monitoring (MAP, HR, CI, SVRI) phenylephrine_arm->monitoring caf_theo_arm->monitoring data_collection Data Collection at Intervals monitoring->data_collection analysis Statistical Analysis data_collection->analysis

Caption: Generalized Experimental Workflow.

Conclusion for the Research Professional

The choice between this compound and phenylephrine in a research or clinical setting depends on the desired hemodynamic profile.

  • Phenylephrine offers a targeted approach to increasing blood pressure by elevating systemic vascular resistance. Its pure alpha-adrenergic agonism makes it a predictable vasoconstrictor, but its potential to decrease heart rate and cardiac output should be considered.[3]

  • This compound provides a broader hemodynamic effect, increasing blood pressure by enhancing cardiac contractility and output, in addition to its vasoconstrictive properties.[6] This may be advantageous in situations where maintaining or increasing cardiac output is desirable. The stable heart rate profile is also a notable feature.[8]

Further head-to-head, prospective, randomized controlled trials are warranted to fully elucidate the comparative efficacy and safety of these two agents in various clinical scenarios and patient populations. Researchers should pay close attention to the differing administration strategies (prophylactic infusion vs. reactive bolus) as this may influence outcomes.[1] The impact on regional perfusion and microcirculation also remains an important area for future investigation.

References

Comparative analysis of the safety profiles of Cafedrine-theodrenaline and ephedrine

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the safety profiles of Cafedrine-theodrenaline and ephedrine (B3423809) reveals key differences in their cardiovascular effects, particularly concerning heart rate stability. While both agents are effective in managing hypotension, clinical evidence suggests that this compound offers a more stable hemodynamic profile, a crucial factor in perioperative and obstetric settings.

This guide provides a comprehensive comparison of the safety data for this compound, a combination of norephedrine (B3415761), theophylline (B1681296), and noradrenaline, and ephedrine, a sympathomimetic amine. The analysis is based on findings from the HYPOTENS trial, a national, multicenter, prospective, non-interventional study, among other relevant research.

Quantitative Safety Data

The following tables summarize the key safety and efficacy findings from comparative studies of this compound and ephedrine.

Table 1: Cardiovascular Safety Profile in Surgical Patients

ParameterThis compound (C/T)Ephedrine (E)p-valueCitation
Incidence of Tachycardia (HR ≥ 100 bpm) Comparable to EphedrineComparable to C/T0.5432[1]
Change in Heart Rate from Baseline Remained stableDose-dependent elevation< 0.0001[1]
Adverse Drug Reactions (Overall) 65/823 (7.9%)53/888 (6.0%)0.1283[1]
Blood Pressure Stabilization Faster and more pronouncedEffective, but less pronounced than C/T< 0.0001
Need for Additional Boluses Fewer requiredMore required< 0.01

Table 2: Neonatal Safety Profile in Cesarean Section (Spinal Anesthesia-Induced Hypotension)

ParameterThis compound (C/T)Ephedrine (E)p-valueCitation
Arterial Base Deficit LowerGreater< 0.01
Lactate Values LowerGreater< 0.01
Umbilical Cord Arterial pH No negative effectsAssociated with negative effects on base excess and pHNot specified[1]
Apgar Scores No negative effectsNo significant differenceNot specified[1]

Experimental Protocols

The primary source of comparative data is the HYPOTENS trial (NCT02893241) .

Study Design: A national, multicenter, prospective, open-label, two-armed, non-interventional study.[2][3]

Patient Population:

  • Cohort A: Patients aged ≥50 years with ASA-classification 2-4 undergoing non-emergency surgical procedures under general anesthesia.[2]

  • Cohort B: Patients aged ≥18 years undergoing Cesarean section under spinal anesthesia.[2]

Intervention:

  • Patients with intraoperative hypotension were treated with either this compound or ephedrine based on the routine clinical practice of the participating institution.

  • The decision to treat hypotension was at the discretion of the attending anesthesiologist.

  • A minimum target systolic blood pressure (SBP) was determined by the anesthetist for each patient before administering the initial bolus.

Data Collection:

  • Blood pressure and heart rate were monitored for 15 minutes after the initial drug administration.

  • Primary endpoints included the area under the curve between the observed SBP and the minimum target SBP, and the incidence of a newly occurring heart rate of at least 100 beats per minute.

  • Secondary endpoints included maternal and fetal outcomes, the number of additional boluses required, and physician satisfaction.

Statistical Analysis:

  • Efficacy endpoints were analyzed using a mixed model analysis.[4]

  • Post-hoc analyses were conducted to examine the change in SBP and heart rate from baseline.[4]

Signaling Pathways and Mechanism of Action

The differing safety profiles of this compound and ephedrine can be attributed to their distinct mechanisms of action and effects on cellular signaling pathways.

This compound

This compound is a 20:1 combination of two components: cafedrine (B87544) (norephedrine and theophylline) and theodrenaline (noradrenaline and theophylline). Its cardiovascular effects are mediated through a multi-faceted mechanism:

  • β1-Adrenoceptor Stimulation: The noradrenaline component of theodrenaline and the release of endogenous noradrenaline stimulated by the norephedrine component of cafedrine activate β1-adrenoceptors in the heart, leading to increased inotropy (cardiac contractility).

  • α1-Adrenoceptor Stimulation: The noradrenaline component also activates α1-adrenoceptors on vascular smooth muscle cells, causing vasoconstriction.

  • Phosphodiesterase (PDE) Inhibition: The theophylline component of both cafedrine and theodrenaline acts as a non-selective PDE inhibitor. By inhibiting PDE3, the degradation of cyclic AMP (cAMP) is slowed, leading to increased intracellular cAMP levels and reinforcing the β1-adrenoceptor-mediated effects.

cluster_CT This compound cluster_Effects Cellular Effects cluster_Outcomes Physiological Outcomes Cafedrine Cafedrine (Norephedrine + Theophylline) Beta1 β1-Adrenoceptor (Heart) Cafedrine->Beta1 Stimulates Noradrenaline release PDE3 Phosphodiesterase 3 (Heart) Cafedrine->PDE3 Inhibits Theodrenaline Theodrenaline (Noradrenaline + Theophylline) Theodrenaline->Beta1 Alpha1 α1-Adrenoceptor (Vascular Smooth Muscle) Theodrenaline->Alpha1 Theodrenaline->PDE3 Inhibits cAMP Increased cAMP Beta1->cAMP Vasoconstriction Vasoconstriction Alpha1->Vasoconstriction PDE3->cAMP Prevents degradation of Inotropy Increased Inotropy cAMP->Inotropy cluster_Mechanisms Mechanisms of Action cluster_Receptors Adrenergic Receptors cluster_Outcomes Physiological Outcomes Ephedrine Ephedrine Direct Direct Agonism Ephedrine->Direct Indirect Indirect Stimulation Ephedrine->Indirect Alpha α-Adrenergic Receptors Direct->Alpha Beta β-Adrenergic Receptors Direct->Beta Indirect->Alpha via Norepinephrine release Indirect->Beta via Norepinephrine release Vasoconstriction Vasoconstriction Alpha->Vasoconstriction Inotropy Increased Inotropy Beta->Inotropy Chronotropy Increased Chronotropy Beta->Chronotropy cluster_Workflow Safety Assessment Workflow Start Patient Enrollment (Informed Consent) Randomization Allocation to Treatment Arm (this compound or Ephedrine) Start->Randomization Treatment Drug Administration for Intraoperative Hypotension Randomization->Treatment Monitoring Continuous Monitoring of Vital Signs (BP, HR) Treatment->Monitoring AE_Reporting Adverse Event (AE) Reporting by Clinicians Monitoring->AE_Reporting Data_Collection Systematic Data Collection (Primary & Secondary Endpoints) AE_Reporting->Data_Collection Analysis Statistical Analysis of Safety & Efficacy Data Data_Collection->Analysis Conclusion Comparative Safety Profile Conclusion Analysis->Conclusion

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of Cafedrine-Theodrenaline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical compounds is paramount, extending beyond the laboratory to include their ultimate disposal. Cafedrine-theodrenaline, a combination of two non-hazardous substances, requires a structured disposal protocol to minimize environmental impact and ensure workplace safety. This guide provides essential, step-by-step instructions for the proper disposal of this compound, aligning with best practices for non-hazardous pharmaceutical waste.

Core Principles of Non-Hazardous Pharmaceutical Waste Disposal

While this compound is not classified as hazardous waste, it is crucial to recognize that "non-hazardous" does not equate to "harmless."[1][2] Improper disposal can still pose risks to the environment and public health. Therefore, this waste stream must be managed with diligence and adherence to established guidelines. The primary recommended method for the final disposal of non-hazardous pharmaceutical waste is incineration at a licensed facility.[3][4] Landfilling is generally discouraged due to the potential for groundwater contamination.[3]

Quantitative Data Summary

The following table summarizes key information derived from the Safety Data Sheets (SDS) for the individual components of this compound.

ParameterCafedrineTheodrenaline Hydrochloride
Hazard Classification Not a hazardous substance or mixtureNot a hazardous substance or mixture[3]
Personal Protective Equipment (PPE) Wear suitable protective clothing, avoid contact with skin and eyes.Use full personal protective equipment. Avoid breathing vapors, mist, dust or gas.[3]
Incompatible Materials No specific data available. General recommendation to avoid strong oxidizing agents.Strong acids/alkalis, strong oxidising/reducing agents.[3]
Recommended Disposal Method Dispose of in accordance with local, state, and federal regulations. Incineration is preferred for non-hazardous pharmaceuticals.[3][4]Dispose substance in accordance with prevailing country, federal, state and local regulations.[3]

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the standard operating procedure for the collection, segregation, and disposal of this compound waste in a laboratory setting.

1. Waste Identification and Segregation:

  • Identify all waste streams containing this compound, including unused product, expired materials, and contaminated labware (e.g., vials, syringes without needles, gloves).
  • Segregate this compound waste from all other waste streams at the point of generation.[1][4] This includes separating it from hazardous waste, sharps waste, and general laboratory trash.

2. Waste Collection and Containment:

  • Utilize a designated waste container specifically for non-hazardous pharmaceutical waste. These containers are often color-coded blue or white to distinguish them from other waste types.
  • The container must be leak-proof, durable, and have a secure lid.
  • Clearly label the container as "Non-Hazardous Pharmaceutical Waste" and specify "this compound Waste."

3. Handling and Personal Protective Equipment (PPE):

  • Always wear appropriate PPE when handling this compound waste, including:
  • Nitrile gloves
  • Safety glasses or goggles
  • Laboratory coat

4. Spill Management:

  • In the event of a spill, prevent further leakage or spillage.[3]
  • For liquid spills, absorb the material with an inert, non-combustible absorbent material such as vermiculite, dry sand, or earth.
  • For solid spills, carefully sweep or scoop the material to avoid creating dust.
  • Place all contaminated absorbent material and cleaning supplies into the designated non-hazardous pharmaceutical waste container.
  • Decontaminate the spill area with a suitable cleaning agent.

5. Storage of Waste:

  • Store the sealed waste container in a secure, designated area away from incompatible materials.
  • The storage area should be well-ventilated and inaccessible to unauthorized personnel.

6. Final Disposal:

  • Arrange for the collection of the non-hazardous pharmaceutical waste by a licensed waste management contractor.
  • Ensure the contractor transports the waste to a permitted incineration facility.[3][4]
  • Maintain all records of waste disposal in accordance with institutional and regulatory requirements.

Visualizing the Disposal Workflow

To further clarify the procedural flow, the following diagram illustrates the logical steps for the proper disposal of this compound.

A Step 1: Identify & Segregate This compound Waste B Step 2: Use Designated Non-Hazardous Pharmaceutical Waste Container (Blue/White) A->B C Step 3: Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B->C E Step 5: Securely Store Labeled Waste Container B->E D Step 4: Manage Spills (Absorb & Clean) C->D If Spill Occurs F Step 6: Arrange for Pickup by Licensed Waste Contractor E->F G Final Disposal: Incineration at a Permitted Facility F->G

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cafedrine-theodrenaline
Reactant of Route 2
Reactant of Route 2
Cafedrine-theodrenaline

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。